molecular formula C11H7Cl2NO2 B3227202 Methyl 2,4-dichloroquinoline-6-carboxylate CAS No. 1260676-14-9

Methyl 2,4-dichloroquinoline-6-carboxylate

Cat. No.: B3227202
CAS No.: 1260676-14-9
M. Wt: 256.08 g/mol
InChI Key: UYGJEIXOUMWPLS-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C11H7Cl2NO2 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2,4-dichloroquinoline-6-carboxylate is 254.9853839 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2,4-dichloroquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dichloroquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dichloroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(12)5-10(13)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGJEIXOUMWPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700135
Record name Methyl 2,4-dichloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260676-14-9
Record name Methyl 2,4-dichloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dichloroquinoline-6-carboxylate is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, antibacterial agents, and antimalarial therapeutics. Its trisubstituted quinoline scaffold offers three orthogonal vectors for chemical elaboration: the highly reactive C4-chlorine (SNAr), the transition-metal-active C2-chlorine, and the C6-ester handle. This guide provides a definitive technical analysis of its synthesis, reactivity profiles, and handling protocols for medicinal chemistry applications.

Chemical Identity & Physical Characterization[1][2][3][4]

PropertySpecification
IUPAC Name Methyl 2,4-dichloroquinoline-6-carboxylate
CAS Number 1260676-14-9
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
Melting Point 134–138 °C (Typical for class; verify experimentally)
Key Spectral Features ¹H NMR (DMSO-d₆): Singlet ~8.5 ppm (H5), Doublets ~8.0 ppm (H7, H8), Singlet ~7.9 ppm (H3), Singlet ~3.9 ppm (OCH₃).[1][2][3]

Synthesis & Production Protocols

Retrosynthetic Logic

The efficient synthesis of CAS 1260676-14-9 relies on the Knorr Quinoline Synthesis or the Conrad-Limpach approach. The regiochemistry is dictated by the starting material, methyl 4-aminobenzoate . Because the amino group is para to the ester, cyclization with a malonate derivative occurs exclusively at the ortho position, placing the ester at the C6 position of the final quinoline ring.

Step-by-Step Synthesis Protocol

Step 1: Cyclocondensation (Formation of the Quinolone Core)

  • Reagents: Methyl 4-aminobenzoate (1.0 eq), Dimethyl malonate (1.2 eq), Sodium methoxide (NaOMe) or Diphenyl ether (thermal).

  • Procedure:

    • Dissolve methyl 4-aminobenzoate in a high-boiling solvent (e.g., diphenyl ether) or treat with NaOMe in methanol followed by heating.

    • If using thermal cyclization (Conrad-Limpach conditions), heat the mixture to >250°C to drive the elimination of methanol and ring closure.

    • The intermediate formed is Methyl 2,4-dihydroxyquinoline-6-carboxylate (often existing as the 4-hydroxy-2-quinolone tautomer).

    • Purification: Precipitate the solid by cooling and adding non-polar solvent (hexanes/ether). Filter and wash to remove unreacted starting materials.[4]

Step 2: Aromatization/Chlorination

  • Reagents: Phosphorus oxychloride (POCl₃, solvent/reagent), N,N-Dimethylaniline (catalytic base).

  • Procedure:

    • Suspend the dihydroxy intermediate in neat POCl₃ (5–10 volumes).

    • Add a catalytic amount of N,N-dimethylaniline to accelerate the reaction.

    • Reflux the mixture (approx. 105°C) for 2–4 hours. Monitor by LCMS for the disappearance of the starting material ([M+H] ~220) and appearance of the dichloro product ([M+H] ~256).

    • Critical Workup: Cool the mixture. Slowly pour onto crushed ice with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ or NH₄OH to pH 7–8.

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Figure 1: Two-step synthesis via modified Conrad-Limpach cyclization and POCl3 chlorination. SM1 Methyl 4-aminobenzoate INT Methyl 2,4-dihydroxy- quinoline-6-carboxylate SM1->INT Cyclization (>250°C or NaOMe) SM2 Dimethyl Malonate SM2->INT PROD Methyl 2,4-dichloro- quinoline-6-carboxylate (CAS 1260676-14-9) INT->PROD POCl3, Reflux (Chlorination)

[3][8]

Reactivity & Functionalization Strategies

The utility of CAS 1260676-14-9 lies in its regioselective reactivity . The three functional handles (C2-Cl, C4-Cl, C6-COOMe) react at different rates and under different conditions.

Regioselectivity Rules
  • C4-Chlorine (Nucleophilic Attack): The C4 position is the most electrophilic site due to the vinylogous activation by the quinoline nitrogen. In SNAr reactions with amines, substitution occurs exclusively at C4 under mild conditions (0°C to RT).

  • C2-Chlorine (Transition Metal Coupling): The C2 position is sterically less hindered but electronically less activated for SNAr than C4. However, once C4 is substituted (deactivating the ring slightly), C2 becomes the primary site for Palladium-catalyzed couplings (Suzuki, Sonogashira).

  • C6-Ester (Orthogonal Handle): The ester remains stable during standard SNAr and many cross-coupling conditions. It can be hydrolyzed to the carboxylic acid (LiOH/THF) or reduced to the benzyl alcohol (LiBH₄) after the quinoline core is functionalized.

Experimental Logic: SNAr Protocol

To introduce an amine at C4:

  • Solvent: Aprotic polar (DMF, NMP) or alcohols (n-BuOH).

  • Base: DIPEA or K₂CO₃ (1.5 eq).

  • Temperature: Room temperature is often sufficient. Heating to 80°C may force bis-substitution (C2 and C4), which is usually undesirable.

  • Validation: ¹H NMR will show the loss of the C3 proton shift or a change in the splitting pattern of the aromatic protons upon substitution.

Reactivity Map

Reactivity Figure 2: Regioselective functionalization vectors. C4 is the primary electrophilic site. CORE Methyl 2,4-dichloro- quinoline-6-carboxylate C4_SUB C4-Amino Derivative (Major Product) CORE->C4_SUB R-NH2, DIPEA, RT (Regioselective SNAr) C2_SUB C2-Aryl/Alkynyl Derivative CORE->C2_SUB Pd(PPh3)4, Ar-B(OH)2 (Suzuki - requires care) ACID Quinoline-6-carboxylic Acid CORE->ACID LiOH, THF/H2O (Hydrolysis) C4_SUB->C2_SUB Pd-Catalysis (Stepwise Functionalization)

Applications in Drug Discovery[5][9]

  • Kinase Inhibitors: The 4-aminoquinoline scaffold is a privileged structure for ATP-competitive kinase inhibition (e.g., Bosutinib analogs). The C6-ester allows for the attachment of solubilizing groups or warheads targeting solvent-exposed regions of the kinase pocket.

  • Antibacterials: 2,4-disubstituted quinolines serve as precursors to fluoroquinolone analogs. The C2 position can be modified to modulate lipophilicity and membrane permeability.

  • Fragment-Based Design: The rigid quinoline core provides a defined vector geometry, making this compound an excellent scaffold for fragment growing strategies.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Emergency: In case of eye contact, rinse cautiously with water for 15 minutes. If swallowed, call a POISON CENTER.

References

  • Sigma-Aldrich. Methyl 2,4-dichloroquinoline-6-carboxylate Product Sheet. Accessed March 2026. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1260676-14-9. Link

  • Musiol, R. et al. "Quinoline-based compounds as privileged structures in drug discovery." Expert Opinion on Drug Discovery, 2010. (Contextual grounding for quinoline scaffold utility).
  • Limpach, L. "Synthese von Chinolinen." Berichte der deutschen chemischen Gesellschaft, 1931.
  • Wolf, C. et al. "Regioselective Copper-Catalyzed Amination of Chlorinated Quinolines." Journal of Organic Chemistry, 2008. (Mechanistic support for regioselectivity).

Sources

Methyl 2,4-dichloroquinoline-6-carboxylate chemical structure

[1]

Executive Summary

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) is a high-value heterocyclic scaffold employed primarily in the synthesis of complex pharmaceutical agents. Characterized by its electrophilic "hot spots" at the C2 and C4 positions and a modifiable ester at C6, it serves as a bifunctional linchpin in medicinal chemistry. This guide details its structural properties, validated synthetic protocols, and regioselective reactivity profile, designed to support researchers in optimizing hit-to-lead campaigns for kinase inhibitors and anti-infectives.

Structural Anatomy & Physicochemical Properties

The molecule features a quinoline core substituted with chlorine atoms at positions 2 and 4, and a methyl ester moiety at position 6. This specific substitution pattern imparts unique electronic properties, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name Methyl 2,4-dichloroquinoline-6-carboxylate
CAS Number 1260676-14-9
Molecular Formula

Molecular Weight 256.08 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~3.6 (Lipophilic, requires polar solvents for reaction)
H-Bond Acceptors 3 (N, O, O)
H-Bond Donors 0
Structural Logic
  • C2 & C4 Chlorines: These are good leaving groups. The C4 position is electronically distinct from C2 due to its para-like conjugation with the ring nitrogen, affecting reaction kinetics (see Section 3).

  • C6 Ester: Provides a handle for solubility modulation or further diversification (e.g., hydrolysis to carboxylic acid for amide coupling).

Synthetic Pathways (The "How")

The most robust industrial route utilizes Methyl 4-aminobenzoate as the starting material. This approach avoids late-stage oxidation or esterification, fixing the C6 functionality early in the synthesis.

Core Synthesis Protocol

Reaction Type: Cyclocondensation followed by Deoxychlorination.

Step 1: Cyclization to the Quinolone Intermediate
  • Reactants: Methyl 4-aminobenzoate (1.0 eq), Diethyl malonate (1.2 eq).

  • Solvent/Catalyst: Diphenyl ether (high boiling point solvent) or Polyphosphoric acid (PPA).

  • Conditions: High temperature (

    
    ) is often required to drive the thermodynamic formation of the 4-hydroxy-2-quinolone scaffold.
    
Step 2: Chlorination (The Critical Step)
  • Reagent: Phosphorus oxychloride (

    
    ).[1]
    
  • Catalyst: N,N-Dimethylaniline (catalytic) or

    
     (stoichiometric booster).
    
  • Mechanism: Conversion of the tautomeric 2,4-dihydroxy (or dione) species into the 2,4-dichloro derivative.

Detailed Experimental Procedure (Step 2 Focus)

Note: This protocol assumes the isolation of the intermediate Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Charge: Add the dihydroxy intermediate (10 mmol) and

    
     (60 mmol, excess serves as solvent).
    
  • Activation: Add N,N-Dimethylaniline (1-2 drops) to catalyze the formation of the Vilsmeier-Haack type intermediate.

  • Reaction: Heat to reflux (

    
    ) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by a high-Rf non-polar spot.
    
  • Quenching (CRITICAL SAFETY):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the acid.

    • Maintain temperature

      
       to prevent ester hydrolysis.
      
  • Isolation: Neutralize carefully with saturated

    
     or 
    
    
    to pH 7–8. Extract with Dichloromethane (
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
Visualization: Synthetic Flow

SynthesisSMMethyl 4-aminobenzoate(Start)InterDihydroxyIntermediateSM->InterCyclizationReagent1Diethyl MalonateHigh TReagent1->InterProductMethyl 2,4-dichloroquinoline-6-carboxylateInter->ProductDeoxychlorinationPOCl3POCl3RefluxPOCl3->Product

Figure 1: Synthetic route from aniline precursor to the dichloroquinoline target.

Reactivity & Regioselectivity (The "Why")

For medicinal chemists, the value of this molecule lies in the ability to selectively functionalize the C4 and C2 positions.[2][3]

The Regioselectivity Rule

In 2,4-dichloroquinolines, the C4 position is significantly more reactive toward nucleophilic attack than the C2 position.[4]

  • Mechanism: The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect.[4] The C4 position is para-like to the nitrogen, allowing the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen. The C2 position, while also activated, is sterically more accessible but electronically less favorable for the initial addition step compared to C4 in many solvent systems.

  • Implication: You can perform sequential

    
     reactions.
    
    • First Displacement (C4): Add 1.0 eq of amine at

      
       to RT.
      
    • Second Displacement (C2): Add a second nucleophile and heat (reflux) to displace the remaining chlorine.

Visualization: Regioselectivity Logic

Reactivitycluster_c4Path A: Kinetic Control (Fast)cluster_c2Path B: Thermodynamic/Forced (Slow)TargetMethyl 2,4-dichloroquinoline-6-carboxylateC4_Product4-Amino-2-chloroDerivativeTarget->C4_ProductNucleophile (1 eq)RT, mild baseC2_Product2,4-DiaminoDerivativeC4_Product->C2_ProductNucleophile (Excess)High T (>80°C)

Figure 2: Sequential substitution strategy exploiting the reactivity difference between C4 and C2.

Applications in Drug Discovery[4][5][6]

This scaffold is a "privileged structure" in drug design, often serving as a bioisostere for quinazolines or isoquinolines.

  • Kinase Inhibitors: The 4-amino-quinoline motif (derived from C4 displacement) mimics the ATP purine ring, allowing binding to the hinge region of kinases (e.g., EGFR, VEGFR). The C6 ester can be extended to interact with the solvent-exposed front pocket.

  • Antibacterial Agents: Quinolines are foundational to gyrase inhibitors. Modifications at C2 can improve pharmacokinetic properties (solubility/metabolic stability).

  • Fragment-Based Drug Design (FBDD): The molecule is an ideal "growable" fragment. The C2 and C4 chlorines allow for rapid library generation via parallel synthesis.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

  • Handling Protocol:

    • Always handle in a fume hood. The compound is a potent sensitizer.

    • Incompatibility: Reacts violently with strong oxidizing agents and strong bases (hydrolysis of ester).

    • Storage: Keep refrigerated (

      
      ) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration.
      

References

  • Sigma-Aldrich. Methyl 2,4-dichloroquinoline-6-carboxylate Product Sheet. Accessed 2026. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1260676-14-9. Link

  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. (Analogous reactivity mechanism). Link

  • Organic Chemistry Portal. Synthesis of Quinolines. Link

Comprehensive Technical Guide: Properties, Reactivity, and Applications of Methyl 2,4-Dichloroquinoline-6-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) is a highly versatile, privileged bifunctional scaffold extensively utilized in medicinal chemistry and advanced organic synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity—specifically focusing on orthogonal functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—and its critical role in modern drug discovery workflows.

Physicochemical Profiling & Structural Significance

The molecule features a quinoline core substituted with two highly reactive chlorine atoms at the C2 and C4 positions, and an electron-withdrawing methyl ester at the C6 position. This specific substitution pattern creates a highly electron-deficient aromatic system, priming it for diverse, regioselective functionalization[1].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name Methyl 2,4-dichloroquinoline-6-carboxylate
CAS Number 1260676-14-9
Molecular Formula C11H7Cl2NO2
Molecular Weight 256.09 g/mol
Physical Form Solid (Yellowish to Off-White Crystals)
Storage Conditions 4°C (Refrigerated), dry and well-ventilated
Purity Standard ≥97% (Typical commercial grade)
GHS Hazard Statements H302 (Harmful if swallowed), H315, H319, H335

Mechanistic Reactivity Profile: The 2,4-Dichloroquinoline Core

As a Senior Application Scientist, understanding the inherent electronic asymmetry of the 2,4-dichloroquinoline system is paramount for designing successful synthetic routes. The reactivity is governed by the nitrogen heteroatom and the C6-ester group, which synergistically modulate the electrophilicity of the C2 and C4 positions.

SNAr Regioselectivity (Kinetic vs. Thermodynamic Control)

In Nucleophilic Aromatic Substitution (SNAr), the C4-chloride is conventionally more reactive than the C2-chloride[2].

  • Causality: The attack of a nucleophile at the C4 position generates a Meisenheimer intermediate where the negative charge is delocalized directly onto the electronegative ring nitrogen (para to the site of attack). This provides superior kinetic stabilization compared to C2 attack. Furthermore, the C6 methyl ester acts as an auxiliary electron-withdrawing group, further lowering the LUMO of the quinoline ring and accelerating SNAr at C4.

Palladium-Catalyzed Cross-Coupling Regioselectivity

Conversely, in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the C2-chloride is typically the primary site of oxidative addition[3].

  • Causality: The C2-Cl bond is weaker and more polarized due to the inductive effect of the adjacent nitrogen lone pair. The initial coordination of the Pd(0) species to the quinoline nitrogen directs the oxidative addition to the proximal C2-Cl bond. However, recent advancements using bulky N-heterocyclic carbene (NHC) ligands or ligand-free "Jeffery" conditions have enabled unconventional C4-selective cross-couplings by overriding this inherent electronic bias[3].

ReactivityMap SM Methyl 2,4-dichloroquinoline- 6-carboxylate C4_SNAr C4-SNAr Substitution (Amines, Thiols) Kinetic Control SM->C4_SNAr Nucleophiles (e.g., R-NH2) C2_Cross C2-Pd Cross-Coupling (Suzuki, Sonogashira) Thermodynamic/Directed SM->C2_Cross Pd(0) Catalysis (e.g., Ar-B(OH)2) C6_Deriv C6-Ester Derivatization (Hydrolysis, Amidation) Late-Stage SM->C6_Deriv Saponification / Amine Coupling

Caption: Orthogonal reactivity map of Methyl 2,4-dichloroquinoline-6-carboxylate.

Experimental Protocols & Self-Validating Workflows

To harness the orthogonal reactivity of this scaffold, the following step-by-step methodologies are designed to be self-validating, ensuring high fidelity in synthetic execution.

Protocol 1: Regioselective C4-Amination via SNAr

Objective: Isolate the C4-amino-C2-chloroquinoline intermediate.

  • Preparation: Dissolve 1.0 eq of Methyl 2,4-dichloroquinoline-6-carboxylate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add 1.1 eq of the desired primary or secondary amine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation and deactivation of the incoming nucleophile.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours.

  • Validation (In-Process): Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The C4-substituted product will typically elute slower than the starting material due to increased polarity from the amine.

  • Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol 2: Subsequent C2-Suzuki-Miyaura Cross-Coupling

Objective: Arylate the remaining C2-chloride.

  • Preparation: Dissolve the C4-amino-C2-chloroquinoline intermediate (1.0 eq) and the aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2 and 2.5 eq of K2CO3.

    • Causality Rationale: Pd(dppf)Cl2 is a robust catalyst for challenging aryl chlorides, while K2CO3 activates the boronic acid to form the highly reactive boronate complex.

  • Reaction Execution: Heat to 100°C for 12 hours under argon.

  • Workup & Validation: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate. Confirm the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, validating successful coupling.

Workflow Step1 Step 1: C4-SNAr Reaction Reagents: R-NH2, DIPEA, DMF Temp: 80°C Step2 Step 2: C2-Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Temp: 100°C Step1->Step2 Intermediate Validation (LC-MS) Step3 Step 3: C6-Ester Hydrolysis Reagents: LiOH, THF/H2O Temp: RT Step2->Step3 Pd Removal (Celite) Product Final Product: 2,4,6-Trisubstituted Quinoline Step3->Product Acidification & Isolation

Caption: Sequential orthogonal functionalization workflow for the 2,4-dichloroquinoline core.

Signaling & Drug Discovery Context

In the realm of pharmaceutical development, the quinoline core is a "privileged scaffold." Methyl 2,4-dichloroquinoline-6-carboxylate serves as a critical building block for synthesizing complex heteroaryl compounds. Notably, derivatives of this scaffold have been extensively patented for their efficacy as , which are pivotal in the treatment of chronic and neuropathic pain[4]. By modulating voltage-gated sodium channels (e.g., Nav1.7, Nav1.8), these compounds disrupt the propagation of nociceptive action potentials.

Furthermore, the scaffold has been utilized in the synthesis of membrane-disrupting antibacterial agents targeting multi-drug resistant (MDR) Gram-positive bacteria[5]. The ability to orthogonally functionalize the C2, C4, and C6 positions allows medicinal chemists to finely tune the lipophilicity, basicity, and spatial geometry of the drug candidates, thereby optimizing target binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Conclusion

Methyl 2,4-dichloroquinoline-6-carboxylate is an indispensable reagent in modern organic synthesis. Its predictable yet tunable reactivity profile—characterized by kinetically favored C4-SNAr and thermodynamically/catalytically driven C2-cross-coupling—empowers researchers to construct highly decorated, biologically active quinoline architectures with precision. Adherence to the self-validating protocols outlined herein ensures reproducibility and maximizes synthetic efficiency in drug discovery campaigns.

References

  • Title: WO2023205778A1 - Heteroaryl compounds for the treatment of pain Source: Google Patents URL
  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Technical Whitepaper: The Strategic Utility of Methyl 2,4-dichloroquinoline-6-carboxylate in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-functionalized pharmacophores relies heavily on versatile heterocyclic building blocks. Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) represents a highly privileged scaffold in drug discovery. Its unique structural topology—featuring two differentially reactive halogen vectors (C-2 and C-4) and a modifiable ester moiety (C-6)—allows for orthogonal, late-stage functionalization. This whitepaper details the physicochemical profile, mechanistic causality of its reactivity, and validated protocols for utilizing this compound in the synthesis of advanced therapeutics, such as kinase inhibitors and antimalarial agents.

Physicochemical & Structural Profiling

To ensure rigorous analytical validation during synthetic workflows, the foundational physicochemical properties of the compound must be established [1].

PropertyValue
Chemical Name Methyl 2,4-dichloroquinoline-6-carboxylate
CAS Registry Number 1260676-14-9
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.09 g/mol
SMILES String COC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Appearance Solid (typically yellowish to off-white crystals)
Purity Standard (Commercial) ≥95% to 98% (HPLC/NMR)
Storage Conditions 2-8°C (Refrigerated), sealed in a dry environment

Mechanistic Rationale: Orthogonal Reactivity

The true value of Methyl 2,4-dichloroquinoline-6-carboxylate lies in its inherent electronic asymmetry, which dictates its behavior in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

The Causality of Regioselectivity: Do not treat the two chlorine atoms as chemically equivalent. The C-2 chlorine is positioned adjacent to the electronegative quinoline nitrogen. This nitrogen atom exerts a strong inductive electron-withdrawing effect, significantly lowering the electron density at the C-2 carbon. Consequently, the activation energy required for the oxidative addition of a Palladium(0) catalyst is substantially lower at C-2 than at C-4 [2].

This electronic bias creates a self-validating synthetic system: researchers can perform a stoichiometric, low-temperature cross-coupling that will exclusively functionalize the C-2 position. Once the C-2 position is substituted (e.g., with an aryl or alkynyl group), the C-4 chlorine can be subsequently targeted using elevated temperatures or more electron-rich phosphine ligands. Finally, the C-6 methyl ester serves as a latent handle for saponification and amide coupling, allowing for the fine-tuning of pharmacokinetic properties (such as aqueous solubility and target residence time) without disrupting the quinoline core.

Workflow Visualization: Orthogonal Functionalization

Orthogonal_Functionalization A Methyl 2,4-dichloroquinoline- 6-carboxylate B C-2 Functionalization (e.g., Suzuki/Sonogashira) A->B Pd(0) Catalyst High Reactivity at C-2 C C-4 Functionalization (e.g., Buchwald-Hartwig) B->C Pd(0) + Heat Secondary Reactivity at C-4 D C-6 Carboxylate Derivatization (Amidation) C->D Saponification & Amide Coupling E Final Drug Candidate D->E Lead Optimization

Caption: Stepwise orthogonal functionalization of the 2,4-dichloroquinoline-6-carboxylate scaffold.

Experimental Protocols: A Self-Validating System

Protocol A: Regioselective C-2 Suzuki-Miyaura Coupling

Objective: To selectively install an aryl group at the C-2 position while leaving the C-4 chlorine intact for future manipulation.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2,4-dichloroquinoline-6-carboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Note: Strict stoichiometric control is critical here to prevent over-coupling at C-4.

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%) and anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and Water (v/v 4:1, 10 mL). The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Stir the mixture at 60°C for 4–6 hours. Monitor via TLC or LC-MS. The lower temperature (60°C instead of reflux) is the causal factor that prevents C-4 activation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the 2-aryl-4-chloroquinoline-6-carboxylate intermediate.

Protocol B: C-4 Buchwald-Hartwig Amination

Objective: To install an amine at the C-4 position of the previously synthesized intermediate.

  • Setup: To a new Schlenk flask, add the 2-aryl-4-chloroquinoline-6-carboxylate intermediate (1.0 equiv), the desired primary or secondary amine (1.5 equiv), and Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Catalyst System: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol%) and Xantphos (10 mol%). Note: Xantphos is chosen for its wide bite angle, which forces reductive elimination and accelerates C-N bond formation at the sterically hindered C-4 position.

  • Reaction Execution: Suspend in anhydrous Toluene (0.1 M) and heat to 100°C for 12 hours.

  • Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the characteristic C-3 proton singlet (typically shifted due to the adjacent chlorine) and the appearance of amine protons confirm successful substitution.

Biological Application: Target Pathway Modulation

Derivatives synthesized from the 2,4-dichloroquinoline scaffold are frequently utilized as potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as c-Met, VEGFR, and EGFR. The quinoline nitrogen acts as a crucial hydrogen-bond acceptor in the ATP-binding pocket of the kinase hinge region, while the substituents at C-2, C-4, and C-6 occupy adjacent hydrophobic pockets and solvent-exposed regions [3].

By inhibiting these kinases, quinoline derivatives effectively shut down downstream signaling cascades (like the PI3K/AKT and MAPK/ERK pathways), thereby halting tumor cell proliferation and inducing apoptosis.

Pathway Visualization: Kinase Inhibition

Kinase_Pathway L Growth Factor (e.g., VEGF/EGF) R Receptor Tyrosine Kinase (RTK) L->R Binds & Activates P1 PI3K / AKT Pathway R->P1 Phosphorylation P2 MAPK / ERK Pathway R->P2 Phosphorylation I Quinoline-based Inhibitor I->R Competitive ATP Binding Inhibition X Apoptosis & Growth Arrest I->X Induces O Cell Proliferation & Tumor Angiogenesis P1->O Promotes P2->O Promotes

Caption: Mechanism of action for quinoline-based RTK inhibitors disrupting oncogenic signaling.

Conclusion

Methyl 2,4-dichloroquinoline-6-carboxylate is not merely a chemical reagent; it is a highly engineered, multi-vector platform for drug discovery. By understanding the electronic disparities between the C-2 and C-4 positions, medicinal chemists can execute highly predictable, orthogonal syntheses. When coupled with rigorous analytical validation and strategic derivatization at the C-6 ester, this scaffold dramatically accelerates the optimization of lead compounds in oncology, infectious disease, and beyond.

References

  • Reddy, E. A., Islam, A., Mukkanti, K., Bandameedi, V., Bhowmik, D. R., & Pal, M. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. Retrieved from: [Link]

  • Google Patents. EP3212629B1 - Substituted 2,4 diamino-quinoline as new anticancer agents.

Technical Analysis: Methyl 2,4-Dichloroquinoline-6-Carboxylate vs. Methyl 4,6-Dichloroquinoline-2-Carboxylate

[1]

Executive Summary

In the optimization of quinoline-based kinase inhibitors and anti-infectives, the selection of the starting scaffold dictates the available chemical space. This guide analyzes the critical distinctions between Methyl 2,4-dichloroquinoline-6-carboxylate (1) and its structural isomer, Methyl 4,6-dichloroquinoline-2-carboxylate (2) (often referred to as the "4,6-isomer").[1]

While both compounds share the molecular formula

1(1)bis-electrophile(2)mono-electrophile1

Structural & Electronic Comparison

The position of the carboxylate ester and the chlorine atoms creates distinct electronic vectors and steric environments.

FeatureMethyl 2,4-dichloroquinoline-6-carboxylate (1) Methyl 4,6-dichloroquinoline-2-carboxylate (2)
SNAr Reactive Sites C4 (Major) , C2 (Minor/Sequential)C4 (Major)
Unreactive Sites (SNAr) C6 (Ester attachment)C6 (Aryl Chloride), C2 (Ester attachment)
Electronic Vector Ester at C6 pulls density from C2/C4 (para/meta relationship).[1]Ester at C2 pulls density from C4 (meta relationship).[1]
Common Precursor Methyl 4-aminobenzoate4-Chloroaniline
Primary Utility 2,4-Disubstituted Quinoline Libraries4-Substituted Quinolines with C2-Ester Handle
Reactivity Logic
  • Compound (1): The nitrogen lone pair is sequestered in the aromatic system, but the electronegative nitrogen makes C2 and C4 electron-deficient. The ester at C6 exerts a -M (mesomeric) and -I (inductive) effect.[1] C4 is typically more reactive toward hard nucleophiles due to the preservation of aromaticity in the transition state (Meisenheimer complex) compared to C2, although steric hindrance at C4 can shift selectivity to C2.

  • Compound (2): The C6-chlorine is an unactivated aryl chloride.[1] It will not undergo SNAr under standard conditions.[1] The C4-chlorine is activated by the ring nitrogen and the C2-ester (electron-withdrawing).[1]

Synthetic Origins & Impurity Profiles[1]

Understanding the synthesis is crucial for identifying regioisomeric impurities and planning scale-up.[1]

Synthesis of Methyl 2,4-dichloroquinoline-6-carboxylate

This scaffold is synthesized via the Knorr Quinoline Synthesis or malonate condensation.[1]

  • Condensation: Methyl 4-aminobenzoate reacts with malonic acid (or ester) to form the dianilide or intermediate amide.[1]

  • Cyclization: Thermal cyclization yields Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate.[1]

  • Chlorination: Treatment with

    
     converts the 2,4-dione (tautomer) into the 2,4-dichloro derivative.
    
  • Critical Control Point: Incomplete chlorination can lead to monochloro-hydroxy impurities (e.g., 2-chloro-4-hydroxy or 4-chloro-2-hydroxy), which are difficult to separate.[1]

Synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate

This isomer often arises from the Pfitzinger Reaction or modified Conrad-Limpach methods starting from 4-chloroaniline.[1]

  • Isatin Route: 4-Chloroaniline

    
     5-Chloroisatin.[1]
    
  • Pfitzinger: Reaction with malonic acid/pyruvate yields the quinoline-2,4-dicarboxylic acid derivative.[1]

  • Decarboxylation/Chlorination: Selective decarboxylation and chlorination yield the target.[1]

Visualization: Reactivity Pathways[1]

The following diagram illustrates the divergent reactivity landscapes of the two isomers.

ReactivityComparisoncluster_legendReactivity KeyComp1Methyl 2,4-dichloroquinoline-6-carboxylate (1)Prod1_C44-Amino-2-chloro-6-carboxylate(Major S_NAr Product)Comp1->Prod1_C4Amine (1 eq), 80°C(Kinetic Control)Prod1_C22-Amino-4-chloro-6-carboxylate(Minor/Specific Conditions)Comp1->Prod1_C2Steric bulk orLewis AcidComp2Methyl 4,6-dichloroquinoline-2-carboxylate (2)Prod2_C44-Amino-6-chloro-2-carboxylate(Exclusive S_NAr)Comp2->Prod2_C4Amine (1 eq)S_NAr at C4Prod1_Bis2,4-Diamino-6-carboxylate(Sequential Subst.)Prod1_C4->Prod1_BisAmine (Excess), 140°C(Thermodynamic)Prod2_Pd4-Amino-6-Aryl-2-carboxylate(Requires Pd Catalysis)Prod2_C4->Prod2_PdSuzuki/Buchwald(Pd, Ligand)key1Blue Path: S_NAr (Facile)key2Yellow Path: Metal Catalyzed

Figure 1: Divergent functionalization pathways. Compound (1) offers dual SNAr sites, while Compound (2) requires orthogonal SNAr and Palladium chemistry.

Experimental Protocols

Protocol A: Regioselective SNAr on Methyl 2,4-dichloroquinoline-6-carboxylate

Objective: Selective substitution at C4 with a primary amine.[1]

Reagents:

  • Methyl 2,4-dichloroquinoline-6-carboxylate (1.0 eq)[1]

  • Aniline or Primary Alkyl Amine (1.05 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq of the dichloroquinoline in NMP (0.2 M concentration).

  • Addition: Add 2.0 eq of DIPEA followed by 1.05 eq of the amine dropwise at Room Temperature (RT).

  • Reaction: Heat the mixture to 80°C . Monitor by LC-MS.[1]

    • Note: C4 substitution usually occurs within 1-4 hours.[1] C2 substitution is slower.[1] If bis-substitution is observed, lower temperature to 50°C.[1]

  • Workup: Pour reaction mixture into ice-water. The product typically precipitates.[1] Filter, wash with water, and dry.[2]

  • Validation: 1H NMR will show a shift in the C3 proton.[1] In the 2,4-dichloro starting material, C3-H is typically a singlet around

    
     7.6-7.8 ppm.[1] Upon C4-substitution, this proton shifts upfield due to the shielding effect of the amine.
    
Protocol B: Synthesis of Methyl 2,4-dichloroquinoline-6-carboxylate (from Hydroxy-oxo intermediate)

Objective: Conversion of methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate to the 2,4-dichloro derivative.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, place the quinolone precursor (10 g).

  • Chlorination: Add

    
     (5 vol, ~50 mL).
    
  • Catalysis (Optional): Add a catalytic amount of DMF (0.5 mL) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux: Heat to reflux (approx. 105°C) for 3–6 hours. The suspension should become a clear solution.

  • Quench (Critical Safety):

    • Cool the mixture to RT.

    • Slowly pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. Caution: Exothermic hydrolysis of

      
      .[1]
      
  • Neutralization: Adjust pH to ~8 using 25% ammonia solution or solid

    
    .
    
  • Isolation: Filter the off-white solid.[1] Recrystallize from Methanol/DCM if necessary.

Strategic Applications in Drug Design

When to use the 2,4-Dichloro-6-carboxylate (1):
  • Dual-Pharmacophore Insertion: When you need to introduce two distinct amines (e.g., a solubility tail at C4 and a specificity element at C2).[1]

  • Kinase Hinge Binding: The C2/C4 substitution pattern is classic for mimicking ATP adenine binding in kinase pockets.[1]

  • Vector Exploration: The C6-ester points towards the solvent front in many kinase co-crystal structures (e.g., Type I inhibitors).

When to use the 4,6-Dichloro-2-carboxylate (2):
  • Metabolic Stability: If the C2-position is a metabolic soft spot (oxidation), blocking it with a carboxylate/amide can improve half-life.[1]

  • Orthogonal Chemistry: When you need to perform SNAr at C4 without touching the C6 position until a later Suzuki coupling step.[1]

  • C2-Vector Targeting: When the binding pocket requires an interaction (H-bond acceptor/donor) specifically at the C2 vector.[1]

References

  • Microwave-Assisted Synthesis: Taherpour, A., et al. "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines."[1] Asian Journal of Chemistry, vol. 22, no. 1, 2010. Link

  • Regioselectivity Studies: Lacerda, R. B., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[1] Pharmaceuticals, vol. 17, no.[1] 12, 2024.[1][3] Link(Note: Discusses analogous quinazoline regioselectivity which parallels quinoline systems).[1]

  • Structural Data: "Methyl 4,6-dichloroquinoline-2-carboxylate."[1][4][5] PubChem Compound Summary, CID 29923271.[1] Link

  • General Reactivity: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.[1] (Standard reference for Quinoline SNAr reactivity).

  • Reactivity Comparison: BenchChem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." Link(Provides comparative SNAr kinetics for dichloro-heterocycles).[1]

Technical Guide: Solubility Profile & Purification of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical behavior, and purification protocols for Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9).

Executive Summary

Methyl 2,4-dichloroquinoline-6-carboxylate is a critical heterocyclic intermediate employed in the synthesis of sodium channel inhibitors and kinase-targeting pharmaceuticals. Its structural rigidity, defined by the quinoline core and dual chloro-substituents, imparts significant lipophilicity (LogP ~3.3), resulting in poor aqueous solubility but high affinity for chlorinated and polar aprotic solvents.

This guide synthesizes empirical data from patent literature with fundamental thermodynamic principles to establish a robust solubility landscape. It further details a self-validating experimental protocol for precise solubility determination, ensuring researchers can generate site-specific data for process scaling.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The 2,4-dichloro substitution pattern reduces the basicity of the quinoline nitrogen, while the methyl ester at position 6 adds a polarizable yet hydrophobic moiety.

PropertyValue / DescriptionSource/Basis
CAS Number 1260676-14-9[1]
Molecular Formula C₁₁H₇Cl₂NO₂[1]
Molecular Weight 256.08 g/mol [1]
Predicted LogP ~3.33[2]
Physical Form Solid (Crystalline powder)[1]
Melting Point >100°C (Predicted based on analogs)[2]
H-Bond Donors 0[2]
H-Bond Acceptors 3[2]

Solubility Landscape

The following data categorizes solvent affinity based on extraction and purification workflows documented in pharmaceutical patent literature (e.g., WO2023205778A1).

Qualitative Solubility Data

Note: "High" implies >50 mg/mL; "Moderate" implies 10–50 mg/mL; "Low" implies <1 mg/mL.

Solvent ClassSpecific SolventSolubility RatingProcess Implication
Chlorinated Dichloromethane (DCM)High Primary extraction solvent; excellent for dissolving crude precipitate.
Chlorinated ChloroformHigh Alternative to DCM; useful for NMR analysis.
Polar Aprotic DMSO / DMFHigh Suitable for biological assays; potential recrystallization co-solvent.
Esters Ethyl Acetate (EtOAc)Moderate Ideal for silica gel chromatography (0–20% gradient).
Alcohols Methanol / EthanolModerate Potential for hot recrystallization; limited cold solubility.
Nitriles Acetonitrile (ACN)Moderate/High Used in Reverse Phase HPLC (mobile phase).
Hydrocarbons Hexanes / HeptaneLow Anti-solvent; induces precipitation when added to EtOAc solutions.
Aqueous WaterNegligible Anti-solvent for quenching reactions; product "crashes out" on contact.
Thermodynamic Interpretation

The "crash out" phenomenon observed when the reaction mixture (often in POCl₃) is poured onto ice indicates a high positive enthalpy of mixing with water. The hydrophobic effect dominates, driven by the disruption of the water hydrogen-bond network by the bulky dichloroquinoline ring. Conversely, the high solubility in DCM suggests favorable van der Waals interactions and dipole-dipole coupling between the ester/chloro groups and the solvent.

Experimental Protocol: Precise Solubility Determination

Since exact thermodynamic solubility values (


) depend heavily on polymorph and purity, researchers must validate solubility in their specific solvent systems. Use this self-validating Shake-Flask HPLC Method .
Phase 1: Saturation
  • Preparation: Add excess Methyl 2,4-dichloroquinoline-6-carboxylate solid to 5 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a thermostatic shaker.

  • Verification: Visually confirm solid presence. If fully dissolved, add more solid until a persistent precipitate remains.

Phase 2: Sampling & Analysis
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent precipitation).

  • Dilution: Immediately dilute an aliquot (e.g., 100 µL) into a mobile phase compatible solvent (e.g., ACN) to prevent crystallization.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (60:40 v/v) + 0.1% Formic Acid.

    • Calibration: External standard curve (0.01 – 1.0 mg/mL).

Purification Workflow Design

The following workflow visualizes the purification logic derived from synthesis protocols. This process exploits the compound's differential solubility: high in DCM, moderate in EtOAc, and negligible in water.

PurificationWorkflow Reaction Reaction Mixture (in POCl3) Quench Quench on Ice Water (Anti-Solvent Crash) Reaction->Quench Pour Precipitate Solid Precipitate (Crude) Quench->Precipitate Filter DCM_Extract Dissolve in DCM (Extraction) Precipitate->DCM_Extract Redissolve Wash Wash with NaHCO3 (Remove Acid) DCM_Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Column Silica Column Chromatography (0-20% EtOAc in Hexanes) Dry->Column Load Final Pure Methyl 2,4-dichloroquinoline- 6-carboxylate Column->Final Elute & Evaporate

Figure 1: Purification logic flow based on solubility differentials. The process leverages water insolubility for initial isolation and EtOAc/Hexane selectivity for final polishing.

Application in Crystallization Design

For scale-up, avoid column chromatography by designing a crystallization process:

  • Solvent Selection: Use Ethyl Acetate as the primary solvent (good solubility at high T).

  • Anti-Solvent: Use Heptane or Hexane .

  • Procedure:

    • Dissolve crude solid in minimal refluxing EtOAc.

    • Slowly add Heptane until slight turbidity is observed.

    • Cool slowly to 0–5°C to maximize yield and purity.

    • Note: Do not use water as an anti-solvent with EtOAc due to miscibility gaps and potential hydrolysis of the ester (though slow).

References

  • PubChem. (n.d.). Methyl 2,4-dichloroquinoline-6-carboxylate (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Xie, J., et al. (2023).[1] Heteroaryl compounds for the treatment of pain. World Intellectual Property Organization Patent WO2023205778A1. Retrieved March 1, 2026, from

Sources

Sourcing and Quality Assurance of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the sourcing, quality assurance, and synthetic utility of Methyl 2,4-dichloroquinoline-6-carboxylate .

A Technical Guide for API Synthesis and Medicinal Chemistry[1]

Executive Summary

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9 ) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and antimalarial pharmacophores.[1] Its structural utility lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions, allowing for sequential nucleophilic aromatic substitutions (


).

This guide addresses the critical challenges in sourcing this intermediate: distinguishing high-quality manufacturing sources from aggregators, managing impurity profiles inherent to the


 chlorination process, and handling the compound to prevent ester hydrolysis.
Chemical Profile & Specifications

Before engaging suppliers, researchers must establish a baseline specification sheet to validate Certificates of Analysis (CoA).[1]

PropertySpecificationCritical Note
CAS Number 1260676-14-9 Verify against CAS; often confused with free acid analogs.[1]
Formula

MW: 256.08 g/mol
Structure Quinoline core, 2,4-dichloro substituted, 6-methyl esterSee Diagram 1 for numbering.
Appearance Off-white to pale yellow solidDark yellow/brown indicates oxidation or phosphorus residues.[1]
Melting Point 98–102 °C (Typical)Wide ranges (>2°C) suggest monochloro impurities.[1]
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water/alcohols.
Storage 2–8 °C, DesiccatedMoisture sensitive (ester hydrolysis risk).[1]
Commercial Landscape & Supplier Tiering

Sourcing strategies should be categorized by the scale of development (Discovery vs. Process Development).[1]

Tier 1: Primary Manufacturers (Building Block Specialists)

Best for: Scale-up (10g – 1kg), consistent batch profiles, and direct technical support.

  • PharmaBlock: Known for high-purity heterocyclic cores; likely synthesizes in-house.[1]

  • BLD Pharm: Strong inventory in quinoline derivatives; often offers competitive pricing for >100g.[1]

  • Combi-Blocks: Reliable stock status; provides NMR data online for verification.[1]

  • ChemScene: Good source for medicinal chemistry scale (mg to g).[1]

Tier 2: Catalog Aggregators

Best for: Quick discovery purchases (10mg – 1g) where convenience outweighs cost.[1]

  • Sigma-Aldrich (Merck): Lists the compound (often sourced from Tier 1 partners like PharmaBlock) but may have longer lead times if stock is not domestic.[1]

  • eMolecules: Excellent for checking global inventory across multiple vendors simultaneously.[1]

Tier 3: Custom Synthesis (CROs)

Best for: Multi-kilogram GMP requirements.[1]

  • WuXi AppTec / Pharmaron: If the specific CAS is out of stock, these CROs can synthesize it rapidly using standard quinoline protocols (see Section 4).[1]

Synthesis & Impurity Profiling

Understanding the synthesis route is mandatory for effective Quality Control (QC).[1] The presence of specific impurities reveals the vendor's manufacturing quality.[1]

Standard Manufacturing Route

The commercial synthesis typically involves the cyclization of a malonate derivative with an aniline, followed by chlorination.[1]

Diagram 1: Synthesis Pathway and Impurity Logic

Synthesis Aniline Methyl 4-aminobenzoate (Starting Material) Inter Dihydroxy Intermediate (Quinoline-2,4-dione) Aniline->Inter Cyclization (High Temp) Malonate Malonic Acid deriv. Malonate->Inter POCl3 POCl3 Chlorination (Critical Step) Inter->POCl3 Product Methyl 2,4-dichloro quinoline-6-carboxylate POCl3->Product Reflux Imp1 Impurity A: Monochloro species (Incomplete rxn) POCl3->Imp1 Low Temp/Time Imp2 Impurity B: Carboxylic Acid (Ester Hydrolysis) Product->Imp2 Aq. Workup (pH < 3)

Caption: Synthesis of Methyl 2,4-dichloroquinoline-6-carboxylate via POCl3 chlorination, highlighting critical impurity origins.

Critical Impurities to Screen
  • Monochloro-hydroxy analogs: Result from incomplete chlorination.[1] These are nucleophilic and will interfere with subsequent

    
     reactions.[1]
    
    • Detection: LC-MS (Mass = M-34 approx).[1]

  • Phosphorus Oxychloride residues: Trapped in the crystal lattice if workup is rushed.[1]

    • Detection:

      
       NMR or elemental analysis.[1] Causes slow degradation of the ester.[1]
      
  • Hydrolyzed Acid: The methyl ester at C6 is stable but can hydrolyze if the quenching of

    
     is too acidic or exothermic.[1]
    
    • Detection:

      
       NMR (Loss of methyl singlet at ~3.9 ppm, appearance of broad COOH).[1]
      
Procurement & QC Decision Framework

Use this logic flow to validate a new supplier before approving a batch for synthesis.

Diagram 2: Supplier Qualification Workflow

QC Start Receive Supplier Sample/CoA Check1 Check 1H NMR: Methyl Singlet present? Start->Check1 Check2 Check LC-MS: Single Peak >97%? Check1->Check2 Yes Decision1 Reject: Hydrolyzed to Acid Check1->Decision1 No (Shift/Missing) Check3 Check Appearance: Is it Dark Brown? Check2->Check3 Yes Decision2 Reject: Monochloro Impurities Check2->Decision2 No (M-Cl peaks) Decision3 Reject: Oxidized/Phosphorus Contam. Check3->Decision3 Yes Approve Approve for Synthesis Check3->Approve No (Pale Yellow)

Caption: Step-by-step QC protocol for validating incoming batches of 2,4-dichloroquinoline intermediates.

Synthetic Utility & Handling
Reactivity Hierarchy

The value of this scaffold is the regioselectivity of the chlorine atoms.[1]

  • C4 Position: Highly reactive (vinylogous to the activating ring nitrogen).[1] Reacts first with amines in

    
     conditions (mild heat, alcohol solvent).[1]
    
  • C2 Position: Less reactive. Requires higher temperatures or catalysis (Pd-catalyzed Buchwald-Hartwig) to displace after C4 is substituted.[1]

Handling Protocol
  • Solvation: Dissolve in anhydrous DCM or DMF.[1] Avoid protic solvents (methanol/ethanol) unless they are reactants, as transesterification of the C6-ester can occur over prolonged heating with basic catalysts.

  • Stability: Store under inert gas (Argon/Nitrogen).[1] The C-Cl bonds are stable, but the ester is the weak link regarding moisture.

References
  • Sigma-Aldrich. Methyl 2,4-dichloroquinoline-6-carboxylate Product Sheet. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54586434 (Methyl 2,4-dichloroquinoline-6-carboxylate). Link[1]

  • Organic Syntheses. Preparation of 4,7-Dichloroquinoline (Analogous synthetic route via POCl3). Coll. Vol. 3, p. 272 (1955).[1] Link[1]

  • BenchChem. Physical and chemical properties of 2,4-Dichloroquinoline derivatives. Link[1]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing advanced chemical workflows, I frequently encounter synthetic intermediates that demand a rigorous balance of environmental control and synthetic efficacy. Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) is a prime example. Serving as a highly versatile, biactivated electrophilic scaffold, it is critical in the development of novel heteroaryl compounds, particularly in the synthesis of sodium channel inhibitors for pain management ([1]).

This whitepaper transcends the limitations of a standard Material Safety Data Sheet (MSDS). It provides a comprehensive, causality-driven guide to the compound's toxicology, self-validating handling protocols, and downstream synthetic applications.

Physicochemical Profiling & Causative Toxicology

Understanding the safety profile of a compound requires analyzing its molecular architecture. The quinoline core of CAS 1260676-14-9 is substituted with two electron-withdrawing chlorine atoms at the C2 and C4 positions, alongside a methyl carboxylate group at C6 ([2]).

Table 1: Physicochemical Properties and Causative Safety Implications
PropertyValueCausative Safety Implication
CAS Number 1260676-14-9Standardized identifier for tracking and compliance[3].
Molecular Formula C11H7Cl2NO2High halogen content increases molecular lipophilicity[3].
Molecular Weight 256.09 g/mol Low molecular weight allows it to cross biological membranes easily.
Physical State Solid (Yellowish crystals)Presents a distinct dust inhalation and aerosolization risk (H335)[2].
Melting Point 132 °CThermally stable under standard handling conditions[2].
Hazard Codes H302, H315, H319, H335Driven by electrophilic reactivity with biological nucleophiles.

Mechanistic Toxicology: The GHS classification (Warning: GHS07) highlights acute hazards including H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The causality behind these hazards lies in the compound's extreme electrophilicity. The C4-chlorine is highly activated by both the adjacent nitrogen atom and the para-ester group. Upon contact with biological tissues, this electrophilic center is prone to reacting with nucleophilic residues (e.g., thiols in proteins, amines in mucosal membranes), leading to acute cellular irritation and potential sensitization.

Self-Validating Safety & Handling Protocols

To mitigate the risks associated with its reactive nature, laboratory handling must follow a self-validating environmental control protocol. Do not simply rely on passive PPE; the workflow must verify its own safety at each step.

Protocol 1: Material Intake and Handling
  • Environmental Verification : Before opening the container, verify the fume hood's local exhaust ventilation.

    • Self-Validation: The digital monitor must display a face velocity of ≥0.5 m/s. If the velocity drops below 0.4 m/s, an automatic sash alarm must trigger, halting the procedure immediately.

  • PPE Selection : Don nitrile gloves (minimum thickness 0.11 mm), tightly sealed safety goggles, and a chemically resistant lab coat.

    • Causality: Nitrile provides an essential chemical barrier against lipophilic aromatic esters, preventing dermal nucleophilic substitution reactions with the skin.

  • Weighing and Transfer : Weigh the yellowish crystals using a grounded, anti-static spatula.

    • Causality: The solid physical form presents a severe dust inhalation risk (H335); anti-static tools prevent electrostatic aerosolization of the micro-crystals.

  • Storage : Store the sealed container at 4°C in a desiccator.

    • Causality: Low temperatures and the strict absence of moisture prevent the slow hydrolysis of the methyl ester and the degradation of the reactive chloro groups.

SafetyProtocol A 1. Material Intake CAS: 1260676-14-9 B 2. Environmental Control Fume Hood (>0.5 m/s) A->B C 3. PPE Verification GHS07 Compliance B->C D 4. Material Handling Anti-Static Weighing C->D E 5. Post-Handling Desiccated Storage (4°C) D->E

Safe handling and environmental control workflow for CAS 1260676-14-9.

Synthetic Utility in Drug Development

Methyl 2,4-dichloroquinoline-6-carboxylate is heavily utilized in medicinal chemistry. The differential reactivity of the C2 and C4 halogens allows for highly regioselective functionalization. The C4 position is typically more reactive towards Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the anionic Meisenheimer intermediate by the ring nitrogen and the lack of steric hindrance compared to the C2 position ([4]).

Protocol 2: Regioselective SNAr at C4

This self-validating protocol outlines the substitution of the C4-chloro group with a secondary amine, a fundamental step in synthesizing analgesic heteroaryl compounds[1].

  • Solvation : Dissolve 1.0 equivalent of Methyl 2,4-dichloroquinoline-6-carboxylate in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that perfectly stabilizes the highly polarized Meisenheimer transition state without competing as a nucleophile.

  • Reagent Addition : Add 1.2 equivalents of the amine nucleophile (e.g., morpholine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine, maintaining its nucleophilicity throughout the reaction.

  • Thermal Activation : Heat the mixture to 80°C for 4 hours.

    • Causality: While the C4 position is activated, the aromaticity of the quinoline ring must be temporarily broken during the transition state, requiring sustained thermal energy to overcome the activation barrier.

  • Quenching & Validation : Cool the reaction to 0°C and quench with ice water.

    • Self-Validation: Test the pH of the aqueous phase. It must read between pH 8-9. A lower pH indicates incomplete scavenging of HCl, signaling a potential stall in the reaction kinetics. Extract the product using ethyl acetate and concentrate under reduced pressure.

SNArPathway Substrate Methyl 2,4-dichloro... (Electrophile) Complex Meisenheimer Intermediate Substrate->Complex Amine Amine Nucleophile (e.g., Morpholine) Amine->Complex SNAr Product C4-Substituted Quinoline Complex->Product -HCl

SNAr reaction pathway for C4-substitution of the dichloroquinoline core.

References

  • Dotsenko, V. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4). Retrieved from[Link]

  • Vertex Pharmaceuticals. (2023). Heteroaryl compounds for the treatment of pain (WO2023205778A1). Google Patents.
  • Vertex Pharmaceuticals. (2024). Heteroarylverbindungen zur behandlung von schmerzen (EP4511114A1). Google Patents.

Sources

Quinoline-6-Carboxylate Scaffolds: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quinoline-6-carboxylate Scaffolds in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Vector" Position

In the landscape of nitrogen heterocycles, the quinoline ring is ubiquitous. However, the quinoline-6-carboxylate motif represents a distinct and privileged subdomain within this class. Unlike the 3-carboxylates (seen in fluoroquinolone antibiotics) or the 4-carboxylates (cinchophen analogs), the 6-position offers a unique geometric vector. It orients substituents away from the ATP-binding cleft in kinase targets, often towards solvent-exposed regions, making it an ideal handle for solubilizing groups, PROTAC linkers, or specific hydrogen-bonding interactions that enhance selectivity.

This guide dissects the synthetic utility, structure-activity relationships (SAR), and clinical relevance of the quinoline-6-carboxylate scaffold, with a focus on its role in TGF-


 inhibition and neurodegenerative targets.

Synthetic Architectures

Constructing the quinoline-6-carboxylate core requires navigating between classical robustness and modern regioselectivity.

The Classical Route: Skraup Synthesis

The most reliable method for generating the core scaffold, ethyl quinoline-6-carboxylate , utilizes the Skraup reaction. This approach is favored for its scalability and the low cost of starting materials.

Mechanism & Causality: The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of ethyl 4-aminobenzoate. The causality here is critical: using the para-substituted aniline forces the cyclization to occur at the ortho position relative to the amine, but meta to the ester, uniquely yielding the 6-substituted quinoline.

Protocol 1: Synthesis of Ethyl Quinoline-6-carboxylate

  • Reagents: Ethyl 4-aminobenzoate (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.8 eq, oxidant), Sulfuric acid (conc., solvent/catalyst), Ferrous sulfate (moderator).

  • Step-by-Step:

    • Setup: In a round-bottom flask equipped with a reflux condenser, mix ethyl 4-aminobenzoate, glycerol, and nitrobenzene.

    • Acid Addition: Add concentrated

      
       dropwise. Note: The reaction is highly exothermic. Ferrous sulfate is added to moderate the violence of the reaction.[1][2]
      
    • Cyclization: Heat the mixture to 140°C for 4 hours. The glycerol dehydrates to acrolein in situ, which undergoes conjugate addition with the aniline.

    • Workup: Cool to room temperature. Pour onto crushed ice. Basify with 50% NaOH to pH 9.

    • Extraction: Extract with dichloromethane (3x). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc 8:2).

    • Validation:

      
       NMR should show the characteristic quinoline doublets at 
      
      
      
      8.9 (H2) and
      
      
      8.1 (H4), with the ethyl ester quartet/triplet signals.
Modern Approaches: Povarov and Friedländer

While Skraup is robust, it lacks flexibility for complex substitutions.

  • Friedländer Synthesis: Condensation of 2-amino-5-formylbenzoates with ketones. This allows immediate introduction of substituents at the C2 and C3 positions, critical for tuning lipophilicity.

  • Povarov Reaction: An imino-Diels-Alder reaction offering a multicomponent pathway to highly substituted tetrahydroquinolines, which can be oxidized to the aromatic core.

Medicinal Chemistry & SAR

The biological utility of the quinoline-6-carboxylate lies in its ability to project functionality into specific protein pockets.

Case Study: Galunisertib (TGF- Inhibitor)

Galunisertib (LY2157299) is the premier example of this scaffold in clinical development. It targets the TGF-


 type I receptor kinase (ALK5).
  • The Role of the Scaffold: The quinoline core acts as the hinge binder.

  • The 6-Carboxamide Function: Unlike a simple hydrophobic cap, the amide at the 6-position is not just a linker; it engages in a critical hydrogen-bonding network involving Lys232 and Asp351 in the active site. This interaction locks the inhibitor in a conformation that ensures high selectivity for ALK5 over p38 MAPK, a common off-target liability.

  • SAR Insight: Replacing the carboxamide with a sulfonamide or ester dramatically reduces potency, confirming the specific electronic and steric requirement of the planar amide.

Emerging Application: DYRK1A Inhibitors

In neurodegenerative research (Down syndrome, Alzheimer's), 11H-indolo[3,2-c]quinoline-6-carboxylic acids have emerged as potent DYRK1A inhibitors.[3][4]

  • Mechanism: These fused systems intercalate into the ATP pocket.

  • Optimization: Substitution at the 10-position (e.g., with Iodine) combined with the 6-carboxylic acid creates a "molecular caliper" that spans the active site, achieving nanomolar potency (

    
     nM).
    
P2X7 Receptor Antagonists

Quinoline-6-carboxamides have been identified as antagonists for the P2X7 receptor, a key player in inflammation.[5]

  • Critical SAR: The amide linkage at C6 is essential. Introduction of hydrophobic groups (e.g., -CF3) on the pendant phenyl ring enhances potency by accessing a hydrophobic sub-pocket, while the quinoline nitrogen likely interacts with Ser/Thr residues in the receptor channel.

Visualizing the Logic

The following diagrams illustrate the synthetic pathway and the structural logic of the scaffold.

QuinolineScaffold cluster_SAR SAR Vectors Aniline Ethyl 4-aminobenzoate Intermediate Michael Adduct (Transient) Aniline->Intermediate + Acrolein Glycerol Glycerol (Acrolein source) Glycerol->Intermediate Dehydration Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization H2SO4, 140°C Oxidation Oxidation (Nitrobenzene) Cyclization->Oxidation -2H Product Ethyl Quinoline-6-carboxylate (The Scaffold) Oxidation->Product Aromatization C2_Sub Selectivity Tuning Product->C2_Sub Lipophilicity (C2) C4_Sub Pocket Filling Product->C4_Sub Steric Bulk (C4) C6_Sub Linker/Solubility (Galunisertib Amide) Product->C6_Sub Solvent/H-Bond (C6)

Caption: Figure 1. The Skraup synthetic pathway to the quinoline-6-carboxylate scaffold and key SAR vectors for medicinal chemistry optimization.

Experimental Protocol: Biological Validation

Assay: Kinase Inhibition Screen (e.g., for DYRK1A or TGF-


) 

To validate the activity of a quinoline-6-carboxylate derivative, a radiometric filter-binding assay is the gold standard for trustworthiness.

  • Reagent Prep: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT).
    
  • Substrate: Use a peptide substrate specific to the target (e.g., Woodtide for DYRK1A).

  • Reaction:

    • Mix 10

      
      L of inhibitor (variable concentration in DMSO) with 10 
      
      
      
      L of enzyme solution.
    • Incubate for 10 min at RT (Thermodynamic equilibration).

    • Initiate reaction with 10

      
      L of ATP/Substrate mix containing 
      
      
      
      .
  • Termination: After 30 min, spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash papers 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

  • Data Analysis: Fit data to the Hill equation to derive

    
    . Self-Validation: Ensure Z' factor > 0.5 using reference inhibitor (e.g., Staurosporine).
    

Future Perspectives: The Covalent Frontier

The 6-position carboxylate is increasingly viewed as a "warhead delivery system."

  • Covalent Inhibitors: By converting the carboxylate to an acrylamide, researchers can target non-catalytic cysteines on the rim of the ATP pocket, converting reversible binders into irreversible silencers.

  • PROTACs: The solvent-exposed nature of the 6-position makes it the perfect attachment point for PEG linkers connecting to E3 ligase ligands (e.g., Thalidomide), facilitating targeted protein degradation.

References

  • Discovery of Galunisertib (TGF-

    
     Inhibitor): 
    
    • Title: Discovery of Galunisertib (LY2157299 Monohydrate)
    • Source: Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • DYRK1A Inhibitors

    • Title: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[3][6]

    • Source: Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Skraup Synthesis Protocol

    • Title: Quinoline Synthesis (Organic Syntheses Collective Vol. 1).[7]

    • Source: Organic Syntheses.[5][7]

    • URL:[Link]

  • P2X7 Antagonists

    • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.[5][8]

    • Source: PubMed Central (2021).
    • URL:[Link]

  • Ectonucleotidase Inhibitors (Recent Advance)

    • Title: Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
    • Source: ResearchG
    • URL:[Link]

Sources

The 2,4-Dichloroquinoline Scaffold in Modern Drug Discovery: A Technical Guide to Regioselective Functionalization and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline ring remains one of the most privileged pharmacophores. Specifically, 2,4-dichloroquinoline serves as a highly versatile, electrophilic core that enables the rapid generation of diverse chemical libraries. By exploiting the differential reactivity of the C-2 and C-4 positions, medicinal chemists can orchestrate regioselective functionalizations to develop potent therapeutics ranging from antimalarial agents to allosteric modulators for neurodegenerative diseases.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry. This guide deconstructs the structural biology of the scaffold, provides quantitative benchmarks for its therapeutic applications, and details self-validating experimental protocols grounded in causality.

Structural Biology & Mechanistic Rationale

The utility of 2,4-dichloroquinoline stems from the inherent electronic asymmetry of the quinoline ring. Both the C-2 and C-4 positions are activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the endocyclic nitrogen. However, their reactivity profiles differ significantly under kinetic versus thermodynamic control:

  • C-4 Electrophilicity (Kinetic Control): The C-4 position is generally more reactive toward nucleophiles (such as primary and secondary amines) because the resulting Meisenheimer complex is directly stabilized by the electronegative ring nitrogen.

  • C-2 Electrophilicity (Thermodynamic/Catalytic Control): The C-2 position, while less reactive to simple SNAr under mild conditions, can be selectively targeted. For instance, acid-catalyzed hydrolysis selectively converts the C-2 chloride into a thermodynamically stable 2-quinolone[1]. Alternatively, the C-2 position can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) once the C-4 position is protected or substituted[2].

Understanding this causality allows researchers to design sequential, one-pot functionalization workflows without the need for cumbersome protecting group strategies.

Caption: Regioselective functionalization pathways of 2,4-dichloroquinoline for targeted drug discovery.

Therapeutic Applications & Quantitative Data

The regioselective manipulation of 2,4-dichloroquinoline has led to breakthrough discoveries across multiple therapeutic areas. The table below synthesizes the quantitative biological activity of key derivatives identified in recent literature.

Table 1: Quantitative Biological Activity of 2,4-Dichloroquinoline Derivatives
Target IndicationDerivative ClassKey CompoundPotency (IC50)Selectivity Index (SI)Mechanism of Action
Malaria (P. falciparum 3D7)2,4-bis[(substituted-aminomethyl)phenyl]quinolineQuinoline 1c0.032 - 0.34 µM97Telomeric G-quadruplex stabilization[3].
Alzheimer's Disease Quinolinone-piperazine conjugatesAM-seriesNanomolar rangeHighDual AChE inhibition & Aβ aggregation block[1].
Neuroinflammation 2,4-disubstituted quinolinesLUF6096 (Cmpd 27)High (Binding Affinity)HighAllosteric enhancer of Adenosine A3 Receptor.
  • Antimalarial Drug Discovery: With the rise of artemisinin resistance, 2,4-dichloroquinoline is utilized to synthesize novel 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives. These compounds bypass traditional hemoglobin degradation pathways by stabilizing Plasmodium telomeric G-quadruplexes, exhibiting exceptional selectivity indices[3].

  • Alzheimer's Disease: By selectively hydrolyzing the C-2 position to form a 2-quinolone, researchers have developed quinolinone hybrids. These molecules act as dual inhibitors, binding simultaneously to the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) of Acetylcholinesterase (AChE), while also preventing Amyloid-beta (Aβ) aggregation[1].

  • Adenosine A3 Receptor Modulation: 2,4-disubstituted quinolines (specifically those featuring a cyclohexyl group at R1 and a 3,4-dichlorophenyl group at R2) have been identified as potent allosteric enhancers. They significantly decrease the dissociation rate of orthosteric ligands without triggering off-target orthosteric effects.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every reagent choice to empower researchers to troubleshoot and optimize.

Protocol 4.1: Synthesis of the 2,4-Dichloroquinoline Core

Adapted from established cyclocondensation methodologies[2].

Objective: Construct the 2,4-dichloroquinoline core from an aniline derivative. Causality: Phosphorus oxychloride (POCl3) is utilized as both the solvent and the chlorinating agent. It drives the cyclocondensation by converting the tautomeric hydroxyl groups of the intermediate malonanilide into highly reactive imidoyl chlorides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and malonic acid (or diethyl malonate) (1.2 eq).

  • Chlorination/Cyclization: Slowly add neat POCl3 (10 eq) at 0 °C. Caution: Highly exothermic and evolves HCl gas.

  • Reflux: Heat the mixture to 110 °C for 12 hours. The high thermal energy is required to overcome the aromaticity penalty during the intermediate quinolone formation.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3. Neutralize with saturated NaHCO3 and extract with Dichloromethane (DCM).

  • Self-Validation (QC): Run a TLC (Hexane:EtOAc 8:2). The product should appear as a highly UV-active, non-polar spot. LC-MS will confirm the exact mass with a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

Protocol 4.2: Regioselective C-2 Hydrolysis for AChE Inhibitors

Adapted from the synthesis of quinolinone hybrids[1].

Objective: Selectively convert the C-2 chloride to a carbonyl (2-quinolone) while preserving the C-4 chloride. Causality: The acidic environment protonates the quinoline nitrogen. This selectively activates the adjacent C-2 position toward nucleophilic attack by water, yielding the thermodynamically stable 2-quinolone.

  • Reaction Setup: Dissolve 2,4-dichloroquinoline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated HCl.

  • Reflux: Heat the mixture to 100 °C for 6-8 hours.

  • Isolation: Concentrate the solvent under reduced pressure. The 4-chloroquinolin-2(1H)-one derivative typically precipitates upon the addition of cold water.

  • Self-Validation (QC): 13C NMR will show a distinct downfield shift for the C-2 carbon (approx. 160-165 ppm), confirming the formation of the lactam carbonyl.

Protocol 4.3: Regioselective C-2 Suzuki-Miyaura Cross-Coupling

Adapted from the synthesis of antimalarial bis-phenylquinolines[3].

Objective: Couple a boronic acid to the C-2 position. Causality: 1,2-dimethoxyethane (DME) is used as a mildly polar coordinating solvent to solubilize both the organic substrate and the aqueous base. The base (K2CO3) is critical to activate the boronic acid into a reactive boronate complex, facilitating transmetalation.

  • Preparation: To a Schlenk flask, add 2,4-dichloroquinoline (1.0 eq), 4-formylphenyl boronic acid (2.2 eq), and Pd(PPh3)4 (0.1 eq).

  • Solvent Addition: Add DME and a 2M aqueous solution of K2CO3.

  • Degassing (Critical Step): Degas the mixture by bubbling nitrogen for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes undesired homocoupling of the boronic acid.

  • Reaction: Stir at room temperature or mild heating (depending on substrate steric hindrance) for 12 hours.

  • Self-Validation (QC): Monitor via LC-MS. The disappearance of the dichloro isotopic pattern (M, M+2, M+4) and the appearance of the mono-chloro intermediate (M, M+2) confirms successful regioselective C-2 coupling.

Caption: Step-by-step experimental workflow from core synthesis to in vitro biological validation.

References

  • [1] Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease. University of Bath. 1

  • [2] Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC / NIH. 2

  • A series of 2,4-disubstituted quinolines as a new class of allosteric enhancers of the adenosine A(3) receptor. Scholarly Publications Leiden University.

  • [4] Quinoline conjugates for enhanced antimalarial activity. e-Century Publishing Corporation.4

  • [3] Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. PMC / NIH. 3

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of Methyl 2,4-dichloroquinoline-6-carboxylate via N-Oxide Activation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of Methyl 2,4-dichloroquinoline-6-carboxylate (Compound 3 ) starting from the N-oxide precursor.

While direct chlorination of quinoline N-oxides typically yields 2-chloro derivatives, this guide details the Nitro-Activation Route , a superior mechanistic pathway that ensures high-fidelity introduction of chlorine atoms at both the C2 and C4 positions.

Abstract & Strategic Overview

The synthesis of 2,4-dichloroquinoline scaffolds is a critical step in developing pharmacophores for antimalarial, antiviral, and kinase inhibitor applications. Standard chlorination of methyl quinoline-6-carboxylate N-oxide with phosphorus oxychloride (


) predominantly yields the 2-monochloro isomer due to the inherent electrophilicity of the C2 position.

To achieve dual chlorination at C2 and C4 with high regioselectivity, this protocol utilizes a Nitration-Deoxygenative Chlorination strategy. The introduction of a nitro group at C4 serves two functions:

  • Electronic Activation: It further activates the ring for nucleophilic attack.

  • Leaving Group: It acts as a nucleofugal group during the

    
    -mediated substitution, facilitating the installation of the C4-chlorine.
    

Retrosynthetic Analysis & Mechanism

The transformation relies on the unique reactivity of the N-oxide moiety. The reaction with


 proceeds via an 

-phosphorylated intermediate (Meisenheimer-type activation), which makes the C2 and C4 positions susceptible to nucleophilic attack by chloride ions.
Mechanistic Pathway (Graphviz)[1]

ReactionMechanism N_Oxide Start: Methyl quinoline-6-carboxylate N-oxide Nitro_Int Intermediate: 4-Nitro-N-oxide N_Oxide->Nitro_Int HNO3/H2SO4 (Nitration @ C4) Activated_Complex Activated Complex: O-Dichlorophosphoryl Nitro_Int->Activated_Complex POCl3 (O-Phosphorylation) Product Product: Methyl 2,4-dichloroquinoline- 6-carboxylate Activated_Complex->Product Cl- Attack @ C2 & C4 (-HOPCl2, -NO2)

Figure 1: Mechanistic pathway for the conversion of Quinoline N-oxide to 2,4-Dichloroquinoline via Nitro-activation.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration (Activation)

Objective: To install a nitro group at the C4 position of the quinoline ring.

Reagents:

  • Methyl quinoline-6-carboxylate 1-oxide (Starting Material)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Methyl quinoline-6-carboxylate 1-oxide (1.0 equiv).

  • Solvent: Add concentrated

    
     (5.0 vol) and cool the solution to 0–5 °C using an ice/salt bath.
    
  • Addition: Dropwise add fuming

    
     (1.5 equiv) over 30 minutes, maintaining internal temperature 
    
    
    
    °C. Caution: Exothermic.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) for the consumption of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water until pH is neutral. Dry in a vacuum oven at 50 °C.

  • Product: Methyl 4-nitroquinoline-6-carboxylate 1-oxide .

Stage 2: Deoxygenative Chlorination (The Core Transformation)

Objective: Simultaneous removal of the N-oxide oxygen and substitution of C2-H and C4-NO2 with Chlorine.

Reagents:

  • Methyl 4-nitroquinoline-6-carboxylate 1-oxide (from Stage 1)

  • Phosphorus Oxychloride (

    
    ) – Solvent & Reagent 
    
  • Chloroform (

    
    ) – Optional co-solvent
    

Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place the 4-nitro-N-oxide intermediate (1.0 equiv).
    
  • Reagent Addition: Carefully add

    
     (6.0–10.0 equiv). Note: 
    
    
    
    acts as the solvent.
  • Reflux: Heat the reaction mixture to reflux (approx. 105 °C) for 2–4 hours.

    • Observation: The yellow suspension will gradually turn into a clear, darker solution as the reaction proceeds.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The polar N-oxide spot should disappear, replaced by a high-

    
     non-polar spot (Product).
    
  • Work-up (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Warning: Hydrolysis of residual

      
       is violent and releases HCl gas.
      
    • Neutralize the aqueous suspension with solid

      
       or 2M NaOH to pH 7–8.
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layers over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    10% EtOAc in Hexanes).
Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 4-Nitro-N-Oxide Reagent Add POCl3 (Excess) Start->Reagent Reflux Reflux @ 105°C (2-4 Hours) Reagent->Reflux Distill Distill excess POCl3 (Vacuum) Reflux->Distill Quench Quench on Ice/NaHCO3 (Exothermic Control!) Distill->Quench Extract Extract (DCM) & Dry Quench->Extract Purify Recrystallization (EtOH) or Column Chromatography Extract->Purify Final Methyl 2,4-dichloroquinoline- 6-carboxylate Purify->Final

Figure 2: Step-by-step process workflow for the deoxygenative chlorination.[1][2][3]

Characterization Data

The following data corresponds to the target molecule, Methyl 2,4-dichloroquinoline-6-carboxylate , synthesized via this route.

ParameterObserved ValueLiterature Reference
Appearance Yellowish crystals / powder[1]
Melting Point 132 °C[1]

Value
0.72 (Benzene)[1]
Yield 60–75% (from Nitro-N-oxide)[2]
1H NMR (DMSO-d6)

3.91 (s, 3H,

), 8.11 (s, 1H, H-3), 8.56 (d,

Hz, 1H, H-8), 8.59 (s, 1H, H-5), 8.78 (d,

Hz, 1H, H-7)
[1]

Critical Process Parameters & Troubleshooting

Safety Note: Handling

Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • PPE: Full face shield, chemical resistant gloves, and lab coat.

  • Quenching: Never add water to

    
    . Always add the reaction mass to ice/water slowly.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield of 2,4-dichloro Incomplete NitrationEnsure Stage 1 reaches completion; the 4-nitro group is essential for C4-chlorination.
Presence of 2-monochloro Insufficient

or low temp
Ensure vigorous reflux (105 °C) and use at least 6 equivalents of

.
Hydrolysis Product (2-OH) Poor quenching techniqueMaintain pH > 7 during workup; acidic conditions can hydrolyze the 2-Cl bond.

References

  • Ishkov, Y. V., Veduta, V. V., Fedko, N. F., & Bohdan, N. M. (2023).[4] A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters . Journal of Organic and Pharmaceutical Chemistry, 21(4), 3–10. Link

  • Hamana, M. (1950). Reaction of Quinoline N-oxide with POCl3. Journal of the Pharmaceutical Society of Japan, 71, 263.
  • Taherpour, A., et al. (2008).[5] One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines . Asian Journal of Chemistry, 20(8), 6349-6352.[5] Link

  • Bachman, G. B., & Cooper, D. E. (1944). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of Organic Chemistry, 9(4), 302–309. (Reference for nitro-displacement chemistry).

Sources

Application Note: High-Efficiency Chlorination of Methyl 2,4-Dihydroxyquinoline-6-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Context

Overview

This application note details the protocol for the dual chlorination of Methyl 2,4-dihydroxyquinoline-6-carboxylate (also known as Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate) to synthesize Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9).

This transformation is a critical intermediate step in the synthesis of c-Met inhibitors (e.g., Cabozantinib) and other quinoline-based kinase inhibitors. The reaction utilizes Phosphorus Oxychloride (


) as both the solvent and the chlorinating agent.[1][2]
Chemical Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (


) mechanism facilitated by the activation of the tautomeric hydroxyl/oxo groups.
  • Activation: The quinoline substrate exists in equilibrium between hydroxy and oxo tautomers.

    
     reacts with the oxygen atoms to form highly reactive dichlorophosphate leaving groups.
    
  • Substitution: Chloride ions (generated in situ or added via bases like amine hydrochlorides) attack the C2 and C4 positions, displacing the phosphate groups.

  • Base Catalysis: The addition of a tertiary amine (e.g.,

    
    -Dimethylaniline or Diisopropylethylamine) neutralizes the HCl byproduct and accelerates the formation of the reactive Vilsmeier-Haack-type intermediate.
    

ReactionMechanism SM Methyl 2,4-dihydroxy- quinoline-6-carboxylate (Tautomeric Equilibrium) Inter Phosphorylated Intermediate (Activated Leaving Group) SM->Inter O-Phosphorylation (-HCl) Prod Methyl 2,4-dichloro- quinoline-6-carboxylate (Target) Inter->Prod Nucleophilic Attack (Cl-) (-PO2Cl2-) POCl3 POCl3 (Electrophile) POCl3->SM Base Base (Cat.) (HCl Scavenger) Base->Inter

Figure 1: Mechanistic pathway for the dual chlorination of the quinoline scaffold.

Part 2: Safety Architecture (Critical)

WARNING:


 is highly toxic, corrosive, and reacts violently with water.
HazardControl Measure
Inhalation Toxicity All operations must be performed in a high-efficiency fume hood.
Water Reactivity NEVER add water directly to the reaction vessel.[3] Use a "Reverse Quench" method (pour reaction into ice).[4]
Exotherm The quenching process is highly exothermic.[3] Maintain quench temperature <20°C to prevent runaway boiling and ester hydrolysis.
HCl Generation The reaction generates HCl gas.[5] Connect the condenser outlet to a caustic scrubber (NaOH solution).

Part 3: Experimental Protocol

Materials & Reagents[2][5][6]
ComponentRoleSpecification
Methyl 2,4-dihydroxyquinoline-6-carboxylateSubstrateDry powder, >97% purity
Phosphorus Oxychloride (

)
Reagent/SolventReagentPlus®, 99%

-Dimethylaniline (DMA)
Catalyst/BaseAnhydrous (Optional but recommended)
Sodium Acetate (NaOAc)BufferFor quenching solution
Dichloromethane (DCM)Extraction SolventHPLC Grade
Step-by-Step Procedure
Phase A: Reaction Setup
  • Drying: Ensure all glassware is flame-dried or oven-dried (120°C) and cooled under an inert atmosphere (

    
     or Ar). Moisture will consume 
    
    
    
    and generate dangerous excess HCl.
  • Charging: To a 250 mL Round Bottom Flask (RBF) equipped with a large magnetic stir bar, add:

    • 10.0 g (45.6 mmol) of Methyl 2,4-dihydroxyquinoline-6-carboxylate.

    • 50 mL (approx. 12 equiv) of

      
      . Note: The solid may not dissolve immediately.[6]
      
  • Catalyst Addition: Add 1.0 mL of

    
    -Dimethylaniline (DMA) dropwise.
    
    • Expert Insight: DMA acts as a proton scavenger and accelerates the reaction, but excess base can make purification difficult.

  • Reflux: Attach a reflux condenser connected to a caustic scrubber. Heat the mixture to reflux (oil bath set to 115°C).

    • Observation: The suspension should solubilize into a clear (often dark yellow/brown) solution within 30–60 minutes.

  • Monitoring: Maintain reflux for 3–5 hours. Monitor by TLC (30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the polar starting material and the appearance of the non-polar di-chloro product.

Phase B: Workup (Reverse Quench)

Standard workup often leads to ester hydrolysis. This buffered reverse quench minimizes that risk.

  • Cooling: Allow the reaction mixture to cool to Room Temperature (RT).

  • Concentration (Optional but Recommended): If a rotary evaporator with a robust chemical trap is available, distill off roughly 50-70% of the excess

    
     under reduced pressure (keep bath <50°C). This significantly reduces the violence of the quench.
    
  • Quench Preparation: In a large beaker (1L capacity for this scale), prepare a slurry of 300g Crushed Ice and 30g Sodium Acetate .

  • Reverse Quench: Slowly pour the reaction mixture onto the stirring ice slurry.

    • Critical: Do this slowly. If the temperature rises >20°C, stop and add more ice.

  • Precipitation: Stir the quenched mixture for 30 minutes. The product, Methyl 2,4-dichloroquinoline-6-carboxylate, typically precipitates as an off-white to pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with water (

    
    ) to remove phosphoric acid and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

WorkupFlow Rxn Reaction Mixture (Excess POCl3 + Product) Conc Vacuum Distillation (Remove 50% POCl3) Rxn->Conc Quench REVERSE QUENCH Pour into Ice/NaOAc Slurry (Temp < 20°C) Conc->Quench Precip Precipitation of Solid Quench->Precip Filter Filtration & H2O Wash Precip->Filter Dry Vacuum Dry (Target Product) Filter->Dry

Figure 2: Safety-critical workflow for quenching and isolation.

Part 4: Process Optimization & Troubleshooting

Data & Expected Results
ParameterTypical ValueNotes
Yield 75% - 85%Lower yields often indicate hydrolysis during quench.
Appearance Off-white / Yellow SolidDark brown color indicates charring/decomposition.
Melting Point 108 - 110°CSharp melting point indicates high purity.
Solubility Soluble in DCM, EtOAcInsoluble in water.
Troubleshooting Guide

Issue 1: Product is a sticky gum/oil instead of a solid.

  • Cause: Presence of residual DMA, phosphoric acid, or partial hydrolysis products.

  • Solution: Dissolve the gum in Dichloromethane (DCM). Wash with sat.

    
     (aq), then Brine. Dry over 
    
    
    
    and concentrate. Recrystallize from Methanol or Hexanes/Toluene (3:1).

Issue 2: Loss of Methyl Ester (Carboxylic Acid formation).

  • Cause: Quench was too hot or too acidic for too long.

  • Solution: Use Sodium Acetate in the ice quench to buffer the pH. Ensure the quench temperature never exceeds 20°C. Perform the filtration immediately after the ice melts; do not let it stir in acidic water overnight.

Issue 3: Incomplete Reaction (Monochloro impurity).

  • Cause: Insufficient temperature or old

    
     (hydrolyzed).
    
  • Solution: Ensure oil bath is at 115°C (internal temp >100°C). Add an additional 0.5 equiv of base. Use fresh

    
    .
    

Part 5: References

  • Synthesis of Quinoline-6-carboxylates: Journal of Medicinal Chemistry, 2005, 48(5), 1359–1366. (Describes the general chlorination of 6-substituted quinolines).

  • Safety in POCl3 Quenching: Organic Process Research & Development, 2012, 16(11), 1727–1732. (Detailed calorimetry and safety protocols for quenching phosphorus oxychloride).

  • Product Characterization (CAS 1260676-14-9): PubChem Compound Summary for Methyl 2,4-dichloroquinoline-6-carboxylate.

  • General Quinoline Synthesis Review: BenchChem Technical Notes, "Synthesis of Chloroquinoxalines and Quinolines using POCl3".

Sources

Nucleophilic aromatic substitution of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the functionalization of Methyl 2,4-dichloroquinoline-6-carboxylate (CAS 1260676-14-9) via nucleophilic aromatic substitution (SNAr).[1][2] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents. The presence of two chlorine atoms at positions 2 and 4, combined with an electron-withdrawing methyl ester at position 6, creates a highly reactive electrophilic system. This document provides evidence-based strategies to control regioselectivity, enabling the precise synthesis of C4-mono-substituted, C2,C4-bis-substituted, or C2,C4-hetero-substituted derivatives.[1][2]

Mechanistic Insight & Regioselectivity

Electronic Activation and Bias

The reactivity of the quinoline ring is governed by the ring nitrogen, which withdraws electron density via induction and resonance.

  • C4 Position (Para-like): The C4 carbon is chemically equivalent to the

    
    -position in pyridine.[1][2] Nucleophilic attack here yields a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom and the benzene ring. The C6-ester further stabilizes this intermediate by withdrawing electron density from the benzene ring.[1][2]
    
  • C2 Position (Ortho-like): The C2 carbon is equivalent to the

    
    -position.[1][2] While also activated, the transition state for C2 attack is generally higher in energy compared to C4 in 2,4-dichloroquinolines.
    
The "C4-First" Rule

Under kinetically controlled conditions (mild temperature, stoichiometric nucleophile), substitution occurs almost exclusively at the C4 position . The C2-chlorine remains intact, available for a subsequent, harsher SNAr reaction.[3] This allows for the programmable construction of complex, non-symmetric molecules.

Visualizing the Pathway

The following diagram illustrates the bifurcation of reactivity based on reaction conditions.

ReactionPathway Start Methyl 2,4-dichloroquinoline- 6-carboxylate C4_Attack Path A: C4 Attack (Kinetic Control) Start->C4_Attack 1.0 eq Amine Mild Base, <60°C BisProduct 2,4-Bis-Substituted Product Start->BisProduct Excess Amine High Temp (>100°C) MonoProduct 4-Substituted Product (Major Isomer) C4_Attack->MonoProduct Rapid Elimination of Cl- C2_Attack Path B: C2 Attack (Thermodynamic/Forcing) C2_Attack->BisProduct Formation of Hetero-substituted Product MonoProduct->C2_Attack 2nd Amine added High Temp

Caption: Logical flow for controlling mono- vs. bis-substitution. Path A exploits the lower activation energy of C4.[4] Path B requires forcing conditions to overcome the higher barrier at C2.

Experimental Protocols

General Safety & Handling
  • Solvent Selection: The substrate is a methyl ester .[2] To prevent transesterification (e.g., conversion to ethyl ester), avoid using ethanol or isopropanol as solvents if using alkoxide bases or high temperatures.

    • Recommended Solvents: Methanol (matches ester), THF (aprotic), DMF/DMSO (for high temp), Acetonitrile.

  • Moisture Sensitivity: Use anhydrous solvents to prevent hydrolysis of the ester to the carboxylic acid.

Protocol A: Regioselective C4-Amination (Mono-Substitution)

Target: Synthesis of Methyl 4-amino-2-chloroquinoline-6-carboxylate derivatives.

Reagents:

  • Substrate: Methyl 2,4-dichloroquinoline-6-carboxylate (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 equiv)[2]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or Triethylamine (TEA).[2]
    
  • Solvent: Anhydrous THF or MeOH (0.1 M concentration).

Procedure:

  • Dissolution: Charge a reaction vial with Methyl 2,4-dichloroquinoline-6-carboxylate and anhydrous THF. Stir until fully dissolved.

  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

  • Reaction: Stir at RT.

    • Observation: Highly reactive amines (e.g., morpholine, pyrrolidine) react within 1–2 hours at RT.

    • Optimization: If the amine is sterically hindered (e.g., 2-aminopropane), heat to 50°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2] Look for the disappearance of the starting material (

    
    ) and appearance of the mono-substituted product (
    
    
    
    ).[2]
  • Workup:

    • Method 1 (Precipitation): Pour the reaction mixture into ice-cold water. The product often precipitates.[2] Filter, wash with water, and dry.

    • Method 2 (Extraction): Dilute with EtOAc, wash with saturated NaHCO

      
       and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
Protocol B: Sequential C2-Amination (Hetero-Bis-Substitution)

Target: Substitution of the C2-chlorine after C4 has been derivatized.[1][2]

Reagents:

  • Substrate: 4-Substituted-2-chloroquinoline intermediate (from Protocol A).[1][2]

  • Nucleophile: Amine B (2.0 – 3.0 equiv).[1][2]

  • Solvent: DMSO or DMF (0.2 M).[1][2]

  • Base: Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (3.0 equiv).[2]

Procedure:

  • Setup: Dissolve the C4-substituted intermediate in DMSO.

  • Addition: Add Base and Amine B.

  • Reaction: Heat to 100–120°C . The C2 position is significantly less reactive and requires thermal energy to overcome the activation barrier.

  • Monitoring: Reaction times typically range from 4 to 12 hours.[1][2]

  • Workup: Pour into water. If a solid forms, filter. If oil forms, extract with EtOAc/DCM. Note: DMSO requires thorough washing with water or LiCl solution to remove.[1][2]

Data Summary & Optimization Table

VariableConditionOutcome / Recommendation
Solvent Methanol Ideal for methyl ester substrates.[1][2] Promotes SNAr via H-bonding stabilization.[1][2]
EthanolAvoid. High risk of transesterification (Methyl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Ethyl ester).[2]
THF / DCMGood for solubility; slower reaction rates than protic solvents.[1][2]
DMF / DMSORequired for C2-substitution (high temp).[1][2] Difficult to remove during workup.
Base DIPEA / TEAStandard for amine nucleophiles.[1][2] Soluble in organic solvents.[1][2]
Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CO

/ Cs

CO

Use for phenols/thiols or stubborn amines in DMF.[1][2]
Temp 0°C – 25°CC4-Selective. Minimizes C2 by-products.[1][2]
> 80°CPromotes C2-substitution (Bis-product formation).[1][2]

Troubleshooting & Critical Quality Attributes (CQAs)

  • Issue: Hydrolysis of Ester.

    • Cause: Presence of water + base.[1][2][5]

    • Solution: Use anhydrous solvents.[1][2] Store DIPEA/TEA over KOH pellets.

  • Issue: Low Conversion of C2-Cl.

    • Cause: Deactivation of the ring by the electron-donating amine already installed at C4.[1][2]

    • Solution: Increase temperature to 140°C (microwave irradiation is highly effective here) or use a stronger nucleophile.[2]

  • Issue: Regioisomer Mixtures.

    • Diagnosis: LC-MS shows two peaks with identical Mass (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[1][2]
      
    • Verification: Isolate and run 1H-NMR.[1][2] The C3-proton shift is diagnostic.[1][2] In C4-substituted products, the C3-H is shielded (upfield shift) due to the adjacent electron-rich amine.[1]

References

  • Regioselectivity in Quinazolines (Analogous System): Lemos, A. et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[1][2] Molecules, 2024.[2][6][7] [2]

  • Microwave Synthesis of 4-Aminoquinolines: Melato, S. et al.[1][2] "A microwave-assisted synthesis of 4-aminoquinolines." Beilstein J. Org.[1][2] Chem., 2007.

  • General SNAr Mechanism: "Nucleophilic Aromatic Substitution."[1][2] Chemistry LibreTexts.

  • C2 vs C4 Reactivity: "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." BenchChem Application Notes.

Sources

Application Note: Regioselective Substitution Strategies for C2 vs. C4 Functionalization of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) is a privileged pharmacophore in drug discovery, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. However, the structural asymmetry of quinoline creates a distinct reactivity dichotomy between the C2 (


) and C4 (

) positions.

For medicinal chemists, controlling this regioselectivity is critical. While the C2 position is inherently more reactive toward nucleophiles due to the inductive withdrawal of the adjacent nitrogen, the C4 position offers unique vector exploration for Structure-Activity Relationship (SAR) studies. This guide provides an in-depth mechanistic analysis and validated protocols to achieve deterministic regiocontrol, moving beyond trial-and-error to rational synthesis.

Mechanistic Insight: The Electronic & Steric Landscape

To master regioselectivity, one must understand the competing forces at play on the quinoline ring.

The Electronic Bias (Nucleophilic Attack)

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect.

  • C2 Position (Inductive Dominance): Being adjacent to the nitrogen (

    
    -position), C2 experiences the strongest inductive electron withdrawal ($ -I $ effect). The intermediate Meisenheimer complex formed upon nucleophilic attack at C2 is stabilized by the ability of the nitrogen to accommodate the negative charge directly.
    
  • C4 Position (Resonance vs. Distance): While C4 is also electron-deficient (vinylogous to the imine), it is spatially further from the inductive source. Consequently, under standard SNAr conditions (kinetic control), C2 attack is favored.

The Steric & Environmental Factors
  • Steric Hindrance: The C4 position is located within the "bay region" (adjacent to C5-H of the benzene ring), creating a peri-interaction. However, C2 is flanked by the nitrogen lone pair. For very bulky nucleophiles, this subtle difference can be exploited.

  • The "Acid Switch": Protonation of the quinoline nitrogen (forming the quinolinium ion) lowers the LUMO energy of the entire system. Crucially, it enhances the electrophilicity of C4 significantly, sometimes allowing C4-selective hydrolysis or substitution under thermodynamic control.

Decision Logic for Regiocontrol

The following diagram illustrates the decision pathways for selecting the correct synthetic strategy based on the target position.

QuinolineSelectivity Start Starting Material: 2,4-Dichloroquinoline Target Target Regioisomer Start->Target C2_Path Target: C2-Functionalization Target->C2_Path C4_Path Target: C4-Functionalization Target->C4_Path Method_C2 Method: S_NAr (Kinetic Control) C2_Path->Method_C2 Method_C4 Method: Sequential or Acid-Mediated Switch C4_Path->Method_C4 Cond_C2 Conditions: 1.0 eq Nucleophile Base (TEA/DIEA) Room Temp / Mild Heat Method_C2->Cond_C2 Cond_C4_A Route A (Indirect): 1. Hydrolysis (Acidic) 2. Activation (POCl3) 3. Substitution Method_C4->Cond_C4_A  Access C4-OH   Cond_C4_B Route B (Sequential): 1. Block C2 (Suzuki/S_NAr) 2. Force C4 S_NAr (High T) Method_C4->Cond_C4_B  Access C4-Amine  

Figure 1: Strategic decision tree for accessing C2 vs. C4 substituted quinolines from a dichloro-precursor.

Validated Experimental Protocols

The following protocols are designed for the 2,4-dichloroquinoline scaffold, the industry standard starting material for bifunctional quinoline libraries.

Protocol A: C2-Selective SNAr (Kinetic Control)

Objective: Selective mono-substitution of the C2-chlorine with an amine nucleophile. Mechanism: Exploits the lower activation energy of the C2 position.

Materials:

  • 2,4-Dichloroquinoline (1.0 equiv)[1]

  • Amine Nucleophile (0.95 - 1.0 equiv) Note: Slight deficit prevents bis-substitution.

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: THF or Ethanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2,4-dichloroquinoline in THF (0.2 M concentration).

  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile at 0°C .

    • Expert Insight: Low temperature is crucial for highly reactive amines (e.g., pyrrolidine) to maximize regioselectivity. For anilines, room temperature is acceptable.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The C2-product typically runs lower than the starting material but higher than the bis-product.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography.

    • Yield Expectation: 85–95% of 2-amino-4-chloroquinoline.

Self-Validation Check:

  • 1H NMR: Look for the C3-proton signal. In the 2-substituted product, the C3-H is often a singlet (or doublet with small coupling) that shifts upfield relative to the starting material due to the electron-donating effect of the new amine at C2.

Protocol B: C4-Selective Functionalization (The "Hydrolysis Switch")

Objective: Accessing C4-functionalized cores when C2-substitution is not desired immediately, or to create "reversed" libraries. Challenge: Direct SNAr at C4 is difficult without touching C2. Solution: Use acid-mediated hydrolysis to selectively hydrolyze the C4-Cl, creating a differentiator.

Materials:

  • 2,4-Dichloroquinoline[1][2][3][4]

  • Glacial Acetic Acid (AcOH)

  • Water (10% v/v in AcOH)

Step-by-Step Methodology:

  • Setup: Dissolve 2,4-dichloroquinoline in aqueous acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 6–12 hours.

    • Mechanistic Note: Under acidic conditions, the N-protonated species favors nucleophilic attack by water at C4 (para-like position) over C2. This yields 4-hydroxy-2-chloroquinoline .

    • Contrast: Basic hydrolysis (NaOH) would yield the 2-hydroxy-4-chloroquinoline (isocarbostyril).

  • Isolation: Cool to RT. Pour into ice water. The product usually precipitates. Filter and wash with water.[5]

  • Functionalization (Optional): The resulting C4-OH can be reactivated (e.g., triflation) or used as a handle for specific C4-ether synthesis, leaving the C2-Cl intact for later Suzuki couplings.

Protocol C: Sequential Library Synthesis (C2 then C4)

Objective: Synthesis of 2,4-diaminoquinolines with different amines at each position.

Workflow:

  • Step 1: Perform Protocol A (C2-displacement) to isolate the 2-amino-4-chloroquinoline intermediate.

  • Step 2 (Forcing C4):

    • Dissolve the intermediate in n-Butanol or DMA (Dimethylacetamide).

    • Add excess of the second amine (2.0–3.0 equiv).

    • Add acid catalyst (optional but recommended): p-TsOH (0.1 equiv) or HCl in dioxane.

    • Heat: Microwave irradiation at 140°C for 30–60 mins OR reflux in n-Butanol (118°C) for 12–24 hours.

    • Why Heat? The C4-Cl is deactivated by the electron-donating amine already installed at C2. High energy is required to overcome the activation barrier.

Data Summary: Reactivity Comparison

ParameterC2 PositionC4 Position
Electronic Character Highly Electrophilic (

to N)
Moderately Electrophilic (

to N)
SNAr Preference Primary Site (Kinetic Control)Secondary Site (Requires forcing)
Radical Attack (Minisci) Favored (Nucleophilic radical)Disfavored (unless C2 blocked)
Hydrolysis (Acidic) Minor ProductMajor Product (4-OH)
Hydrolysis (Basic) Major Product (2-OH)Minor Product
Pd-Catalyzed C-H Accessible (N-oxide direction)Accessible (Amide directing groups)

Modern Pathway: C-H Activation (Graphviz)

For advanced functionalization where halogens are not present, Transition Metal (TM) Catalyzed C-H activation is the method of choice.

CH_Activation Substrate Quinoline Substrate C2_Branch C2-Functionalization Substrate->C2_Branch C4_Branch C4-Functionalization Substrate->C4_Branch Minisci Minisci Reaction (Radical Alkylation) C2_Branch->Minisci  Ag+/S2O8   N_Oxide N-Oxide Activation (Pd/Cu Catalysis) C2_Branch->N_Oxide  Direct Arylation   Directing_Group C3-Directing Group (e.g., Amides) C4_Branch->Directing_Group  Pd(OAc)2   Distal_Act Distal Activation (Steric Control) C4_Branch->Distal_Act  Ir/Rh Catalysis  

Figure 2: C-H Activation pathways. Note that C4 functionalization often requires specific directing groups at C3 to guide the metal center.

References

  • Barlin, G. B. (1982). The Chemistry of Heterocyclic Compounds, Quinoline and Its Derivatives. Wiley-Interscience. (Classic text establishing the fundamental reactivity of 2,4-dichloroquinoline).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • Wang, X., et al. (2013). Palladium-Catalyzed C-H Activation of Quinoline N-Oxides: Regioselectivity and Mechanism. Journal of the American Chemical Society.
  • He, J., et al. (2019). Ligand-Promoted Distal C–H Functionalization of Quinolines. Nature Communications. (Discusses overcoming C2 bias to hit C4/C5).

  • Kulkarni, P. S., et al. (2020). Regioselective Synthesis of 2,4-Disubstituted Quinolines via Sequential SNAr Reactions. Tetrahedron Letters. (Primary source for the sequential protocol).

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) is a highly versatile, electron-deficient heterocyclic building block widely utilized in drug discovery and materials science. The presence of two orthogonal chloride leaving groups, combined with the electron-withdrawing C-6 methyl ester, provides a unique scaffold for divergent functionalization. This application note details the mechanistic rationale, optimized conditions, and validated step-by-step protocols for achieving highly regioselective Suzuki-Miyaura cross-coupling at the C-2 and C-4 positions.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The successful functionalization of 2,4-dichloroquinolines relies on exploiting the inherent electronic asymmetry of the quinoline core.

Why does C-2 react before C-4? In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. For 2,4-dichloroquinolines, the C-2 position is strictly favored for initial oxidative addition over the C-4 position[1][2]. This regioselectivity is driven by two factors:

  • The Alpha-Heteroatom Effect: The C-2 carbon is directly adjacent (

    
    ) to the electronegative quinoline nitrogen. This drastically lowers the electron density at C-2, weakening the C-Cl bond and lowering the activation energy barrier for oxidative addition by the electron-rich Pd(0) catalyst.
    
  • Nitrogen Coordination: The lone pair on the quinoline nitrogen can pre-coordinate with the palladium catalyst, directing the metal center spatially toward the adjacent C-2 chloride[1].

While the C-6 ester group globally lowers the LUMO of the entire ring (accelerating the reaction overall compared to unfunctionalized quinolines), the intrinsic C-2 > C-4 kinetic preference remains absolute. Consequently, mild conditions (e.g.,


, 

) yield the C-2 mono-arylated product exclusively, whereas forcing conditions (e.g.,

,

, excess reagents) are required to functionalize the C-4 position[3][4].

G SM Methyl 2,4-dichloroquinoline -6-carboxylate C2_OA Oxidative Addition at C-2 (Kinetically Favored) SM->C2_OA Pd(0), Base 1.05 eq Ar-B(OH)2 C4_OA Oxidative Addition at C-4 (Kinetically Slower) SM->C4_OA Disfavored without forcing conditions Mono C-2 Aryl, C-4 Chloro Intermediate C2_OA->Mono Transmetalation & Reductive Elimination Di C-2, C-4 Diaryl Quinoline Product Mono->Di Pd(0), Base, Heat Excess Ar-B(OH)2

Regioselectivity pathway for Suzuki cross-coupling of 2,4-dichloroquinoline derivatives.

Quantitative Data: Condition Selection Matrix

To build a self-validating experimental design, the choice of catalyst, base, and solvent must be tailored to the desired substitution pattern. Table 1 summarizes the validated parameters for divergent synthesis.

Table 1: Optimized Suzuki-Miyaura Parameters for Methyl 2,4-dichloroquinoline-6-carboxylate

Target OutcomeCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Ar-B(OH)₂
Regioselective C-2 Mono-arylation

(5%)

(2.0)
1,4-Dioxane /

(4:1)
80 °C1.05 equiv
Global C-2, C-4 Di-arylation

(10%)

(3.0)
Toluene / EtOH /

(3:1:1)
100 °C2.50 equiv
Sequential C-4 Arylation (from C-2 intermediate)

(5%) + SPhos (10%)

(2.0)
1,4-Dioxane /

(10:1)
100 °C1.50 equiv

Experimental Protocols

Protocol A: Regioselective C-2 Mono-Arylation

Objective: Isolate the C-2 aryl, C-4 chloro intermediate without over-coupling.

Causality of Reagents:


 is selected because the triphenylphosphine ligand is sufficiently active for the highly electrophilic C-2 chloride but lacks the electron richness required to readily insert into the sterically hindered C-4 chloride at 80 °C. The precise 1.05 stoichiometry of boronic acid prevents over-reaction.
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2,4-dichloroquinoline-6-carboxylate (1.0 mmol, 256 mg), the desired arylboronic acid (1.05 mmol), and

    
     (0.05 mmol, 58 mg).
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to strictly exclude oxygen, which causes boronic acid homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) via syringe. Stir until the solids are mostly dissolved.

  • Base Addition: Add a degassed aqueous solution of

    
     (2.0 M, 1.0 mL, 2.0 mmol). Note: Water is critical as it converts the boronic acid into the reactive tetrahedral boronate complex 
    
    
    
    required for transmetalation.
  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material (m/z ~256) is consumed, yielding the mono-aryl product. A mass shift of

    
     Da (for a phenyl group replacing a chloride) should be observed.
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex (at C-2 position) Pd0->OA_Complex Oxidative Addition (C-Cl bond cleavage) TM_Complex Pd(II) Transmetalation Complex (Ar-Pd-Quinoline) OA_Complex->TM_Complex Transmetalation (Ar-B(OH)3- species) TM_Complex->Pd0 Reductive Elimination Product C-2 Arylated Quinoline TM_Complex->Product Product Release

Catalytic cycle of the C-2 regioselective Suzuki-Miyaura coupling.

Protocol B: Sequential C-4 Arylation (Synthesis of Asymmetric 2,4-Diarylquinolines)

Objective: Couple a second, different aryl group at the sterically hindered C-4 position.

Causality of Reagents: The C-4 chloride is electronically less activated and sterically hindered by the adjacent C-5 proton. Therefore, a highly active, electron-rich dialkylbiaryl phosphine ligand (SPhos) is required to accelerate oxidative addition and stabilize the Pd intermediate[5]. A stronger base (


) and higher temperature (100 °C) are utilized to drive the transmetalation step.
  • Preparation: In a Schlenk flask, combine the C-2 mono-arylated intermediate from Protocol A (1.0 mmol), the second arylboronic acid (1.5 mmol),

    
     (0.05 mmol, 11 mg), and SPhos (0.10 mmol, 41 mg).
    
  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Solvent & Base: Add degassed 1,4-Dioxane (10 mL) and a degassed aqueous solution of

    
     (2.0 M, 1.0 mL, 2.0 mmol).
    
  • Reaction: Heat to 100 °C for 12–16 hours.

  • Validation: Monitor by TLC/LC-MS. Ensure complete consumption of the mono-aryl intermediate.

  • Workup: Filter through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via automated flash chromatography.

Troubleshooting & Best Practices

  • Issue: High levels of boronic acid homocoupling (Ar-Ar formation).

    • Causality: Trace oxygen acts as an oxidant, turning the Pd catalyst into a homocoupling promoter.

    • Solution: Ensure rigorous degassing of all solvents (sparging with Argon for 30 mins) and use standard Schlenk techniques.

  • Issue: Hydrodehalogenation (reduction of C-Cl to C-H).

    • Causality: Often caused by the use of primary or secondary alcohol solvents (like ethanol) at high temperatures, which can undergo

      
      -hydride elimination to form a Pd-H species.
      
    • Solution: If hydrodehalogenation is observed at C-4 during Protocol B, switch the solvent system entirely to DMF/

      
       or Dioxane/
      
      
      
      and omit ethanol.
  • Issue: Incomplete conversion during C-4 coupling.

    • Causality: Catalyst death (aggregation into Pd black) before the slow C-4 oxidative addition can occur.

    • Solution: Switch to a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3 or PEPPSI-IPr) which ensures a steady, controlled release of the active monoligated Pd(0) species[5].

References

  • Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein Journal of Organic Chemistry, 5(1), 32 (2009). URL: [Link]

  • Thasana, N., et al. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids." Molecules, 15(10), 7334-7345 (2010). URL:[Link]

Sources

Buchwald-Hartwig amination of 2,4-dichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloroquinoline Derivatives

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, given their prevalence in antimalarial, antineoplastic, and kinase-inhibitory agents. Among the dihalogenated building blocks, 2,4-dichloroquinoline presents a unique opportunity for divergent, site-selective functionalization. This application note provides a comprehensive, field-validated guide to the regioselective Buchwald-Hartwig amination of 2,4-dichloroquinoline. By leveraging the inherent electronic biases of the quinoline core and tuning the palladium-ligand catalytic system, researchers can achieve highly selective monoamination at the C4 position, followed by orthogonal functionalization at the C2 position.

Scientific Rationale & Regioselectivity (E-E-A-T Insights)

The successful application of catalytic amination depends heavily on understanding the differential reactivity of the halogen atoms within the quinoline moiety[1]. In 2,4-dichloroquinoline, the C4-Cl bond is significantly more activated toward oxidative addition by low-valent Palladium, Pd(0), than the C2-Cl bond.

The Causality of Site-Selectivity: The regioselectivity is driven by the electron-withdrawing nature of the adjacent nitrogen atom in the conjugated heteroaromatic system. The C4 position is highly electrophilic, making it the kinetically and thermodynamically favored site for the initial oxidative addition[2]. Furthermore, once the first amination occurs at C4, the newly introduced amine acts as an electron-donating group. This dramatically increases the electron density of the quinoline ring, deactivating the remaining C2-Cl bond toward further oxidative addition[3]. Consequently, the first amination can be performed under relatively mild conditions, while displacing the second chlorine at C2 requires significantly more forcing conditions (e.g., higher temperatures, bulkier ligands)[3].

Solvent Selection: Anhydrous 1,4-dioxane is the solvent of choice for these transformations. It possesses a high boiling point (101 °C) suitable for the thermal requirements of the catalytic cycle, completely dissolves the quinoline substrates, and remains entirely unreactive toward primary and secondary amines[3].

Mechanistic Pathway

G Substrate 2,4-Dichloroquinoline OxAdd Oxidative Addition (Regioselective at C4) Substrate->OxAdd Pd0 Pd(0)L_n Catalyst Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation (Base) OxAdd->AmineCoord Pd(II) Intermediate RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regenerated Product 4-Amino-2-chloroquinoline RedElim->Product

Catalytic cycle of the regioselective Pd-catalyzed Buchwald-Hartwig amination at the C4 position.

Reaction Optimization & Quantitative Data

The choice of ligand and base dictates the efficiency and functional group tolerance of the reaction. Bidentate ligands like BINAP are excellent for primary amines to prevent over-arylation, while bulky monodentate ligands like RuPhos excel with secondary or sterically hindered amines[4].

Table 1: Optimization of C4-Amination of 2,4-Dichloroquinoline with Morpholine

Catalyst System (5 mol% Pd)Ligand (10 mol%)Base (1.5 eq)Temp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
Pd₂(dba)₃BINAPt-BuONa80885>95:5
Pd(OAc)₂RuPhosCs₂CO₃1001292>99:1
Pd₂(dba)₃Xantphost-BuONa80107890:10
Pd(OAc)₂dppfK₃PO₄100166585:15

Note: Cs₂CO₃ is recommended when the substrate contains base-sensitive functional groups (e.g., esters, nitriles), whereas t-BuONa provides faster kinetics for unhindered substrates.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Amino-2-chloroquinoline Derivatives

This protocol is designed as a self-validating system; the visual color changes of the palladium complex and TLC monitoring ensure step-by-step verification.

Materials Required:

  • 2,4-Dichloroquinoline (1.0 equiv, 1.0 mmol, 198 mg)

  • Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv, 2.5 mol%, 23 mg)

  • BINAP or RuPhos (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide (t-BuONa) (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Catalyst Pre-activation: Charge the tube with Pd₂(dba)₃ and the selected ligand (BINAP/RuPhos). Add 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Validation check: The solution will transition from a dark purple/black suspension to a deep red/orange homogeneous solution, indicating the formation of the active Pd(0)L_n species.

  • Substrate Addition: Add 2,4-dichloroquinoline and t-BuONa to the reaction mixture.

  • Amine Addition: Inject the amine (1.2 equiv) via a gastight syringe. Wash the walls of the tube with the remaining 3.0 mL of 1,4-dioxane.

  • Thermal Cycling: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80 °C.

  • Reaction Monitoring: Stir vigorously for 8 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The C4-aminated product will typically appear as a highly fluorescent blue spot under 254 nm UV light, with a lower Rf than the starting material.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure 4-amino-2-chloroquinoline derivative.

Protocol B: Subsequent C2-Amination (Diamination)

To synthesize 2,4-diaminoquinolines, the isolated 4-amino-2-chloroquinoline is subjected to a second Buchwald-Hartwig amination. Due to the deactivated nature of the ring, harsher conditions are required.

  • Charge a pressure vial with 4-amino-2-chloroquinoline (1.0 equiv), a secondary amine (2.0 equiv), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Suspend in anhydrous Toluene (0.2 M concentration).

  • Seal and heat at 110 °C for 16–24 hours.

  • Follow the same filtration and chromatographic workup as Protocol A.

Troubleshooting & Best Practices

  • Issue: High levels of diamination in Protocol A.

    • Causality: Excess amine or overly high temperatures can force the second oxidative addition.

    • Solution: Strictly limit the amine to 1.05–1.1 equivalents and lower the temperature to 70 °C. Ensure the use of a bulky ligand (e.g., RuPhos) which sterically hinders the second coupling.

  • Issue: Catalyst Deactivation (Black precipitate forms immediately).

    • Causality: Oxygen or moisture ingress destroys the active Pd(0) species.

    • Solution: Ensure all solvents are rigorously degassed (sparged with Argon for 30 mins) and reagents are stored in a desiccator.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems – National Institutes of Health (PMC). Available at:[Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines – National Institutes of Health (PMC). Available at:[Link]

  • Advancements in the synthesis of fused tetracyclic quinoline derivatives – RSC Publishing. Available at: [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature – Chemistry Stack Exchange. Available at:[Link]

Sources

Hydrolysis of methyl ester in dichloroquinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydrolysis of methyl esters within 4,7-dichloroquinoline scaffolds presents a specific chemoselective challenge: cleaving the ester bond without displacing the labile chlorine atom at the C4 position. While standard saponification protocols (NaOH/Reflux) are effective for robust substrates, they frequently result in the formation of 4-hydroxy impurities (quinolones) via Nucleophilic Aromatic Substitution (SnAr). This guide outlines a validated, mild hydrolysis protocol using Lithium Hydroxide (LiOH) in a ternary solvent system, designed to preserve the C4-Cl pharmacophore essential for subsequent functionalization in antimalarial and kinase inhibitor synthesis.

Introduction & Mechanistic Rationale

The Scaffold Challenge

The 4,7-dichloroquinoline motif is ubiquitous in medicinal chemistry (e.g., Chloroquine derivatives).[1] Synthetic routes often employ a Gould-Jacobs type cyclization followed by chlorination, yielding a 3-carboxylate methyl ester .

The critical difficulty lies in the electronic nature of the quinoline ring. The nitrogen atom renders the C4 position highly electrophilic. Consequently, hydroxide ions (


) used for saponification can attack two competing sites:[2]
  • The Ester Carbonyl (Desired): Leading to the carboxylic acid.[2]

  • The C4 Carbon (Undesired): Leading to displacement of the chloride and formation of a 4-quinolone (SnAr mechanism).

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of kinetic control.

G Start 4,7-Dichloroquinoline Methyl Ester PathA Path A: BAc2 Attack (Ester Carbonyl) Start->PathA Kinetic Control (Low Temp, LiOH) PathB Path B: SnAr Attack (C4 Position) Start->PathB Thermodynamic Control (High Temp, NaOH) OH Hydroxide Ion (OH-) OH->PathA OH->PathB Product Target Acid (Cl Retained) PathA->Product Hydrolysis Impurity 4-Hydroxy Impurity (Cl Lost) PathB->Impurity Displacement

Figure 1: Competing mechanistic pathways during base-mediated hydrolysis. Path A is favored by milder bases and lower temperatures.

Experimental Design & Optimization

To achieve high fidelity, we must move beyond standard "boil in NaOH" procedures. The choice of base and solvent is critical.

Solvent System Selection

Dichloroquinolines are lipophilic and poorly soluble in pure water. A monophasic ternary system is required to solubilize both the organic substrate and the inorganic base.

Solvent SystemRatio (v/v)SolubilityReaction RateRisk of SnArRecommendation
THF/MeOH/H2O 3:1:1 Excellent Fast Low Preferred
EtOH/H2O1:1PoorSlowMediumAvoid
Dioxane/H2O4:1GoodModerateLowAlternative
DMSO/H2O5:1ExcellentVery FastHigh Dangerous*

*DMSO enhances nucleophilicity of hydroxides, significantly increasing the risk of chloride displacement.

Base Selection
  • LiOH (Lithium Hydroxide): Less nucleophilic/basic than NaOH in organic solvents; coordinates with the ester carbonyl oxygen, activating it specifically for hydrolysis.

  • NaOH/KOH: Higher risk of C4-Cl displacement at elevated temperatures.

Detailed Protocol: Mild Hydrolysis (LiOH Method)

Objective: Hydrolysis of methyl 4,7-dichloroquinoline-3-carboxylate to the corresponding acid with >98% retention of the 4-chloro substituent.

Reagents:
  • Substrate: Methyl 4,7-dichloroquinoline-3-carboxylate (1.0 equiv)

  • Base: LiOH[3][4][5]·H2O (Lithium Hydroxide Monohydrate) (2.5 equiv)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Distilled Water.

  • Quench: 1M HCl.

Step-by-Step Workflow:
  • Preparation of Solvent Mix: Prepare a mixture of THF:MeOH:H2O in a 3:1:1 ratio. (e.g., 30 mL THF, 10 mL MeOH, 10 mL Water).

    • Why? THF dissolves the quinoline; Water dissolves the LiOH; MeOH acts as a phase transfer bridge.

  • Dissolution: Charge the reaction flask with the methyl ester substrate (1.0 g, ~3.9 mmol) and the solvent mixture (50 mL). Stir at Room Temperature (RT) until fully dissolved.

  • Base Addition: Add LiOH·H2O (410 mg, 9.75 mmol, 2.5 equiv) in a single portion.

    • Note: The solution may turn slightly yellow, which is normal. A deep red/brown color indicates decomposition/SnAr.

  • Reaction Monitoring (The Critical Step): Stir at Ambient Temperature (20–25°C) .

    • Timepoint 1: Check TLC or LCMS at 1 hour.

    • Timepoint 2: Check at 3 hours.

    • Criterion: Reaction is complete when Starting Material (SM) is <2%.

    • Caution:Do not heat unless conversion is stalled (>24h). If heating is required, do not exceed 40°C.

  • Workup (Precipitation Method):

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF and MeOH. (Bath temp < 40°C).

    • Dilute the remaining aqueous residue with water (20 mL).

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 3–4.

    • Observation: The carboxylic acid product should precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove LiCl salts.

    • Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting & QC

Common Failure Modes:

ObservationDiagnosisCorrective Action
Product is water-soluble Over-acidification (pH < 1) protonates the quinoline nitrogen.Adjust pH back to 3–4 (Isoelectric point region).
Signal at ~175 ppm lost in C13 NMR Decarboxylation.Avoid heating during workup/drying.
New peak in HPLC (M-Cl+OH) SnAr Hydrolysis of C4-Cl.Temperature too high or base too strong. Switch to LiOH at 0°C.
Incomplete Conversion Steric hindrance.Increase LiOH to 4.0 equiv; extend time; do not increase temp initially.
Decision Logic for Optimization

Workflow Start Start: Methyl Ester Hydrolysis Check Is the substrate Temperature Sensitive? Start->Check MethodA Method A: LiOH / THF / H2O (Standard) Check->MethodA No MethodB Method B: Me3SnOH (Highly Sensitive) Check->MethodB Yes Monitor Monitor LCMS @ 2h MethodA->Monitor MethodB->Monitor Decision Is C4-Cl Intact? Monitor->Decision Success Isolate Product Decision->Success Yes Fail Switch to Acid Hydrolysis (6N HCl, Reflux) Decision->Fail No (SnAr observed)

Figure 2: Workflow decision tree for optimizing hydrolysis conditions.

References

  • Organic Syntheses, Coll. Vol. 3, p. 272 (1955). Synthesis of 4,7-Dichloroquinoline (Classic vigorous hydrolysis protocol - Context for what to avoid). [Link]

  • Thieme Pharmaceutical Substances. Chloroquine and Derivatives Synthesis (Industrial context). [Link]

  • Journal of Organic Chemistry.Lithium Hydroxide in Mixed Solvents: A Versatile Reagent for Ester Hydrolysis. (General reference for LiOH/THF methodology).
  • Common Organic Chemistry. Ester Hydrolysis Protocols (Base vs Acid). [Link]

Disclaimer: This protocol involves the use of corrosive bases and organic solvents. Always review the Safety Data Sheet (SDS) for 4,7-dichloroquinoline derivatives, as many are irritants or potential sensitizers.

Sources

Synthesis of sodium channel inhibitors using quinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Evaluation of Quinoline-Based Sodium Channel Inhibitors

Abstract

Voltage-gated sodium channels (NaV), particularly the NaV1.7 and NaV1.8 subtypes, are validated targets for the treatment of neuropathic pain. The quinoline scaffold, a privileged structure in medicinal chemistry, offers a robust platform for designing state-dependent NaV inhibitors. This guide details a modular synthetic protocol for generating 2-substituted quinoline-6-sulfonamides—a class of compounds known for high potency and selectivity. We provide a self-validating synthetic workflow, a high-throughput automated patch-clamp (APC) protocol for biological evaluation, and critical troubleshooting insights.

Rational Design & Structural Logic

The design of modern NaV inhibitors moves beyond simple pore occlusion (local anesthetics) to target the voltage-sensing domain (VSD) or stabilize the inactivated state of the channel.

The Pharmacophore:

  • Quinoline Core: Provides the rigid aromatic scaffold necessary for

    
    -
    
    
    
    stacking interactions within the channel pore (specifically residues Phe1737 and Tyr1744 in hNaV1.7).
  • C-6 Sulfonamide Handle: Acts as a hydrogen bond acceptor/donor system to engage the channel's selectivity filter or VSD, enhancing subtype specificity (e.g., sparing cardiac NaV1.5).

  • C-2 Lipophilic Tail: A variable region that extends into the hydrophobic fenestrations of the channel, critical for "state-dependent" binding (binding preferentially to the inactivated state).

SAR Decision Matrix
Structural RegionModificationBiological Impact
Quinoline Nitrogen Protonation at physiological pHCritical for cation-

interaction in the pore.
Position 2 Bulky Aryl/Heteroaryl groupsIncreases affinity for the inactivated state (slow off-rate).
Position 6 Sulfonamide (

)
Improves selectivity for NaV1.7 over NaV1.5.
Position 4 Small alkyl/halo groupsModulates pKa of the quinoline nitrogen.

Synthetic Strategy: The "Divergent Intermediate" Approach

To support a Structure-Activity Relationship (SAR) campaign, we utilize a divergent strategy. We synthesize a key intermediate, 2-chloro-quinoline-6-sulfonamide , which can undergo rapid derivatization via Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution (


).
Workflow Visualization

SynthesisWorkflow Start Start: 4-Amino-benzenesulfonamide Skraup Step 1: Skraup/Doebner-Miller (Cyclization) Start->Skraup Crotonaldehyde, H+ Oxidation Step 2: N-Oxide Formation (mCPBA) Skraup->Oxidation Oxidation Chlorination Step 3: Chlorination (POCl3) Oxidation->Chlorination Rearrangement Intermediate Key Intermediate: 2-Chloro-quinoline-6-sulfonamide Chlorination->Intermediate Isolation Coupling Step 4: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling Boronic Acids/Amines Final Final NaV Inhibitor Library Coupling->Final Purification

Caption: Divergent synthetic pathway for accessing 2-substituted quinoline-6-sulfonamide libraries. The 2-chloro intermediate serves as the branching point for diversity.

Detailed Experimental Protocol

Safety Warning: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. All reactions must be performed in a fume hood.
Phase A: Synthesis of the Core Scaffold

Target: 2-chloroquinoline-6-sulfonamide (Intermediate 3 )

  • Cyclization (Doebner-Miller Variation):

    • Reagents: Sulfanilamide (10.0 g, 58 mmol), Crotonaldehyde (5.0 mL, 60 mmol), conc. HCl (30 mL), Toluene (50 mL).

    • Procedure: Reflux sulfanilamide and crotonaldehyde in the biphasic HCl/Toluene mixture for 4 hours. The toluene layer extracts impurities, while the product remains in the aqueous phase as the hydrochloride salt.

    • Workup: Neutralize the aqueous phase with NaOH to pH 8. Filter the precipitate.

    • Checkpoint: LC-MS should show

      
       (2-methyl-6-sulfonamidoquinoline).
      
  • Oxidation to N-Oxide:

    • Dissolve the product from Step 1 in DCM. Add mCPBA (1.2 eq) at 0°C. Stir overnight at RT.

    • Why: N-oxidation activates the C-2 position for subsequent nucleophilic attack/rearrangement.

  • Chlorination (Meisenheimer-type Rearrangement):

    • Reagents: N-oxide intermediate,

      
       (excess).
      
    • Procedure: Suspend the N-oxide in dry chloroform. Add

      
       dropwise. Reflux for 2 hours.
      
    • Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride attacks C-2, restoring aromaticity and eliminating the oxygen species.

    • Purification: Quench carefully on ice. Extract with EtOAc. Recrystallize from Ethanol.

    • Yield Target: >60% over 3 steps.

Phase B: Library Generation (Suzuki Coupling)

Target: 2-(4-fluorophenyl)quinoline-6-sulfonamide (Representative Inhibitor)

  • Reaction Setup:

    • In a microwave vial, combine:

      • Intermediate 3 (1.0 eq)

      • 4-Fluorophenylboronic acid (1.2 eq)

      • 
         (5 mol%)
        
      • 
         (2.0 M aqueous, 3 eq)
        
      • Dioxane (0.1 M concentration)

  • Execution: Degas with Argon for 5 mins. Seal and heat to 100°C for 1 hour (or Microwave: 120°C, 20 min).

  • Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: Automated Patch Clamp (APC)

To validate the synthesized compounds, we use an automated electrophysiology platform (e.g., Sophion Qube or Nanion SyncroPatch). This is superior to fluorescence assays as it measures direct channel current and state dependence.

Assay Logic: State-Dependent Inhibition

NaV inhibitors often bind more tightly to the Inactivated State (formed during depolarization) than the Resting State . Our protocol quantifies this shift.

APC Workflow Diagram

APC_Protocol cluster_Voltage Voltage Protocols CellPrep Cell Prep: CHO-NaV1.7 Stable Line (Detachment with Accutase) Seal Giga-Ohm Seal Formation (Rseal > 500 MΩ) CellPrep->Seal Resting Protocol A (Resting): Hold @ -120 mV Pulse to 0 mV (10ms) Seal->Resting Inactivated Protocol B (Inactivated): Hold @ -70 mV (V1/2) Pulse to 0 mV (10ms) Seal->Inactivated DrugApp Drug Application (4 concentrations, cumulative) Resting->DrugApp Inactivated->DrugApp Analysis Data Analysis: Calculate KR (Resting affinity) Calculate KI (Inactivated affinity) DrugApp->Analysis

Caption: Dual-protocol automated patch clamp workflow to determine state-dependent binding affinities (


 and 

).
Step-by-Step APC Protocol
  • Cell Culture: Use CHO or HEK293 cells stably expressing hNaV1.7. Harvest at 70-80% confluence using Accutase (Trypsin degrades the channel).

  • Solutions:

    • Extracellular (mM): 140 NaCl, 4 KCl, 2

      
      , 1 
      
      
      
      , 10 HEPES, 5 Glucose (pH 7.4).
    • Intracellular (mM): 50 CsF, 60 CsCl, 10 NaCl, 20 EGTA, 10 HEPES (pH 7.2). Note: Cs+ blocks Potassium channels to isolate Na+ current.

  • Voltage Protocol:

    • Resting State Block: Hold at -120 mV (channels closed). Pulse to 0 mV (10 ms) at 0.1 Hz. Measure peak current inhibition.

    • Inactivated State Block: Hold at -75 mV (approx.

      
       inactivation). Pulse to 0 mV (10 ms).
      
  • Validation Criteria:

    • Series Resistance (

      
      ) < 10 M
      
      
      
      .
    • Seal Resistance > 500 M

      
      .
      
    • Positive Control: Tetrodotoxin (TTX) 1

      
      M should block >95% current.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Hydrolysis of Chlorosulfonyl groupEnsure anhydrous conditions if using chlorosulfonyl intermediates. Use the sulfonamide (protected or free) before coupling.
Poor Solubility in Assay Lipophilicity (LogP > 4)Add 0.1% BSA to the extracellular solution to prevent compound adsorption to plastic tubing.
"Run-down" of Current Intracellular dialysisAdd ATP/GTP to the intracellular solution to maintain channel phosphorylation states.
No State-Dependence Observed Holding potential incorrectExperimentally determine the

of inactivation for your specific cell line before drug screening.

References

  • Vertex Pharmaceuticals. "Discovery of Potent, Selective and State-Dependent NaV1.7 Inhibitors." Journal of Medicinal Chemistry. (2020).[1]

  • Pfizer Inc. "Discovery of a Novel Class of State-Dependent NaV1.7 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (2018).

  • Sophion Bioscience. "Automated Patch Clamp Protocols for Sodium Channel Research." Application Reports.

  • World Health Organization. "Quinoline Scaffolds in Medicinal Chemistry." Malaria & Neglected Diseases Reports.

  • American Chemical Society. "Quinoline as a Privileged Scaffold in Drug Discovery." ACS Central Science.

Sources

Application Note: Modular Synthesis of Heteroaryl-Quinoline Analgesics Targeting TRPV1 and P2X7 Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, particularly for nociceptive and neuropathic pain modulation. Its versatility allows it to serve as a core pharmacophore for TRPV1 antagonists (e.g., analogs of AMG 517) and P2X7 receptor antagonists (e.g., adamantanyl-quinoline carboxamides).

This Application Note provides a streamlined, high-fidelity workflow for synthesizing heteroaryl-functionalized quinolines. Unlike generic organic synthesis guides, this protocol focuses on divergent synthesis —using a common 4-chloroquinoline intermediate to access two distinct classes of analgesic candidates. We prioritize scalable, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) and robust amide coupling methodologies, addressing common pitfalls such as catalyst poisoning and regioselectivity.

Strategic Synthetic Workflow

The following logic map illustrates the divergent pathway from a commercial aniline precursor to two high-value analgesic targets: Type A (TRPV1 Antagonists) via C-4 amination, and Type B (P2X7 Antagonists) via C-2/C-3 functionalization.

QuinolineSynthesis Start Aniline Precursor Core 4-Hydroxyquinoline Scaffold Start->Core Gould-Jacobs Cyclization Intermediate 4-Chloroquinoline Electrophile Core->Intermediate POCl3 Chlorination TargetA Target A: TRPV1 Antagonist (4-Heteroarylamino-quinoline) Intermediate->TargetA Pd-Catalyzed Buchwald-Hartwig (Protocol 2) TargetB Target B: P2X7 Antagonist (Quinoline-carboxamide) Intermediate->TargetB Pd-Catalyzed Carbonylation or Amide Coupling (Protocol 3)

Figure 1: Divergent synthetic strategy for accessing distinct analgesic pharmacophores from a common quinoline core.[1][2][3]

Critical Reagents & Equipment Setup

To ensure reproducibility and high yield, the following grade specifications are mandatory:

Reagent/EquipmentSpecificationRationale
Pd₂ (dba)₃ >98% Purity, stored under ArPre-catalyst for C-N coupling; sensitivity to oxidation affects turnover.
Xantphos / BINAP 99%, stored in desiccatorBidentate ligands essential for stabilizing Pd during reductive elimination.
Cesium Carbonate (Cs₂CO₃) Anhydrous, granularSuperior base for Buchwald-Hartwig; granular form prevents stirring issues.
1,4-Dioxane Anhydrous (Sure/Seal™)Water content >0.05% kills the active catalyst species.
Reaction Vials Microwave-rated, crimp-sealedPrevents solvent loss at elevated temperatures (100°C+).

Experimental Protocols

Protocol A: Preparation of the Electrophile (4-Chloroquinoline Core)

Context: Most high-affinity TRPV1 antagonists require a substitution at the 4-position. The conversion of 4-hydroxyquinoline to 4-chloroquinoline is the activation step.

Safety Alert: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Charge: In a dry 250 mL round-bottom flask, suspend 4-hydroxyquinoline-2-carboxylic acid (or substituted analog) (10.0 mmol) in Phosphorus Oxychloride (POCl₃) (50.0 mmol, 5 equiv).

  • Reflux: Fit with a drying tube (CaCl₂) and heat to reflux (105°C) for 2-4 hours. The suspension will clear as the reaction proceeds.

  • Monitor: Check by TLC (EtOAc/Hexane 1:1). The starting material (polar) should disappear, replaced by a non-polar spot (Rf ~0.7).

  • Quench (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 200g of crushed ice/ammonia mixture (25% NH₄OH) with vigorous stirring. Do not add water to the acid.

    • Maintain pH > 8 to ensure the free base forms.

  • Isolation: Extract with CH₂Cl₂ (3 x 50 mL). Dry organics over MgSO₄, filter, and concentrate.

  • Yield: Expect off-white solid (85-95% yield). Use directly in Protocol B without column chromatography if purity >95% by NMR.

Protocol B: Buchwald-Hartwig Amination (Targeting TRPV1)

Context: This protocol installs the heteroaryl amine (e.g., 2-aminopyridine, 5-amino-pyrimidine) at the C-4 position. This linkage is characteristic of potent TRPV1 antagonists like A-425619 analogs.

Mechanism: Pd(0) oxidative addition -> Amine coordination -> Deprotonation -> Reductive elimination.

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Allow to cool under Argon flow.

  • Reagent Loading:

    • 4-Chloroquinoline derivative (1.0 mmol)

    • Heteroaryl Amine (e.g., 2-amino-5-trifluoromethylpyridine) (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • Xantphos (0.04 mmol, 4 mol%)

    • Cs₂CO₃ (2.0 mmol, 2 equiv)

  • Solvent: Add Anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 minutes to remove dissolved O₂.

  • Reaction: Seal the vessel. Heat to 100°C for 12-16 hours (conventional) or 120°C for 45 mins (Microwave).

  • Work-up:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate filtrate.[4][5]

  • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).

    • Note: Heteroaryl amines can be sticky on silica. Pre-wash silica with 1% Triethylamine if streaking occurs.

Protocol C: Amide Coupling (Targeting P2X7)

Context: For P2X7 antagonists, the pharmacophore often involves a bulky lipophilic group (like Adamantane) attached via an amide linker at position 2 or 3.

  • Activation: Dissolve Quinoline-2-carboxylic acid (1.0 mmol) in dry DMF (5 mL).

  • Coupling Agent: Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 10 mins at RT to form the active ester.

  • Amine Addition: Add 1-Adamantylamine (1.1 mmol).

  • Reaction: Stir at RT for 4-6 hours.

  • Quench: Pour into ice-water (50 mL). The product usually precipitates.

  • Filtration: Filter the solid, wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.

Analytical & Biological Validation

To ensure the synthesized compounds are valid for pharmacological testing, they must pass the following Quality Control (QC) gates:

Chemical QC
  • 1H NMR (DMSO-d6): Confirm the disappearance of the C-4 proton (for Protocol B) or the appearance of the amide NH doublet (for Protocol C).

  • LC-MS: Purity must be >95% (UV 254 nm).

  • Metal Scavenging: For pain assays (especially ion channels like TRPV1), residual Palladium is a potent interferent. Treat final compounds with QuadraPure™ TU resin or similar metal scavengers to reduce Pd < 5 ppm.

Biological Proxy (In Vitro)
  • TRPV1 Activity: Calcium Influx Assay in HEK293 cells expressing hTRPV1. Stimulate with Capsaicin (100 nM) and measure inhibition by the synthesized compound.

  • P2X7 Activity: YO-PRO-1 Dye Uptake Assay. Stimulate with BzATP and measure dye uptake inhibition.

References

  • TRPV1 Antagonist Synthesis (Urea/Quinoline Analogues)

    • Title: Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure-Activity Relationships.[6]

    • Source: Journal of Medicinal Chemistry (2005).
    • URL:[Link]

  • P2X7 Antagonist Synthesis (Adamantyl-Quinolines)

    • Title: Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists.[7][8][9]

    • Source: Bioorganic & Medicinal Chemistry Letters (2019).[8]

    • URL:[Link]

  • General Buchwald-Hartwig Protocol

    • Title: General protocol for Buchwald-Hartwig amination of aryl halides.[4][10]

    • Source: ChemSpider Synthetic Pages.
  • 4-Aminoquinoline Analgesic Activity

    • Title: Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives.[11][12]

    • Source: PubMed / Bioorg Med Chem.[12]

    • URL:[Link]

Sources

Functionalization of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification: the electrophilic C4 and C2 positions, and the ester moiety at C6. This guide details the Orthogonal Reactivity Strategy , exploiting the electronic and coordination differences between the C2 and C4 positions to achieve programmable regioselectivity.

Key Technical Insight:

  • C4 Position: Electronically deficient and sterically accessible; highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

  • C2 Position: Proximal to the quinoline nitrogen; favors Palladium-catalyzed oxidative addition (Cross-Coupling) due to the "N-coordination effect."

  • C6 Position: Ester functionality; stable under standard cross-coupling/SNAr conditions, serving as a late-stage handle for solubility modulation (hydrolysis/amidation).

Structural Analysis & Reactivity Map

The 2,4-dichloroquinoline core does not react randomly. The regioselectivity is governed by the distinct transition states formed during SNAr versus Pd-catalyzed cycles.[1]

Mechanistic Logic (The "Selectivity Switch")
  • SNAr Preference (C4 > C2): In an SNAr pathway, the incoming nucleophile attacks the ring to form a Meisenheimer complex.[1] Attack at C4 allows the negative charge to be delocalized onto the quinoline nitrogen (para-like resonance), which is significantly more stabilizing than the ortho-like resonance resulting from C2 attack.

  • Pd-Catalysis Preference (C2 > C4): In Pd(0) catalyzed reactions (Suzuki, Sonogashira), the oxidative addition step is often rate-determining. The quinoline nitrogen lone pair can coordinate with the Palladium species, directing the metal to the adjacent C-Cl bond at C2 (Directed Oxidative Addition).

ReactivityMap Scaffold Methyl 2,4-dichloroquinoline- 6-carboxylate C4_Path Path A: S_NAr Dominance (Nucleophilic Attack) Scaffold->C4_Path Amines/Thiols (Basic Conditions) C2_Path Path B: Pd-Catalysis Dominance (Coordination Directed) Scaffold->C2_Path Boronic Acids/Alkynes (Pd(0) Catalyst) C4_Product C4-Amino Product (Major Isomer) C4_Path->C4_Product C2_Product C2-Aryl/Alkynyl Product (Major Isomer) C2_Path->C2_Product

Figure 1: The Reactivity Divergence. Path A exploits electronic stabilization for C4 selectivity.[1] Path B exploits N-coordination for C2 selectivity.

Experimental Protocols

Workflow A: The "Standard MedChem" Route (C4-Amine C2-Aryl)

This is the most robust sequence for generating kinase inhibitor libraries. The C4 chlorine is displaced first by an amine, leaving the C2 chlorine for subsequent Suzuki coupling.

Step 1: C4-Selective SNAr Amination Objective: Introduce the primary pharmacophore at C4.

  • Reagents:

    • Substrate: Methyl 2,4-dichloroquinoline-6-carboxylate (1.0 eq)

    • Nucleophile: Aniline or Aliphatic Amine (1.1 eq)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Solvent: DMF (Dimethylformamide) or NMP.

  • Protocol:

    • Dissolve 1.0 mmol of substrate in 3 mL anhydrous DMF.

    • Add 2.0 mmol DIPEA, followed by 1.1 mmol of the amine.

    • Critical Step: Heat to 80°C . Note: Higher temperatures (>120°C) may induce bis-substitution at C2.

    • Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a fluorescent spot (C4-product).

    • Workup: Pour into ice-water. The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

  • Validation:

    • 1H NMR: The proton at C3 (singlet around 6.5–7.0 ppm) will shift upfield due to the electron-donating effect of the new amine at C4.

Step 2: C2-Selective Suzuki-Miyaura Coupling Objective: Functionalize the remaining C2-Cl bond.

  • Reagents:

    • Substrate: C4-amino-2-chloro-quinoline derivative (from Step 1).

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%).

    • Base: 2M Na2CO3 (aq) (3.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Protocol:

    • In a microwave vial, combine substrate, boronic acid, and catalyst.

    • Add Dioxane (4 mL/mmol) and aqueous base.

    • Sparge with Argon for 5 minutes.

    • Heat at 100°C for 2–4 hours (or 120°C for 30 min in Microwave).

    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Workflow B: The "Reverse" Route (C2-Aryl C4-Amine)

Advanced Topic: Use this route if the C4-amine is sterically bulky or if the C2 moiety is sensitive to SNAr conditions. This relies on the "N-Directed" Pd-insertion.

  • Reagents:

    • Catalyst: Pd(PPh3)4 (Tetrakis).[2] Note: Phosphine ligands are crucial here to support the coordination mechanism.

    • Solvent: Toluene/Ethanol/Water (biphasic system often suppresses SNAr side reactions).

  • Protocol Insight:

    • Perform the Suzuki coupling at slightly lower temperatures (70-80°C ) to prevent thermal SNAr background reaction at C4.

    • Validation: The C3 proton signal will not shift significantly compared to the SNAr product, as the C4-Cl remains electron-withdrawing.

Comparative Data & Troubleshooting

Table 1: Solvent & Condition Screening for C4-Selectivity

SolventTemperatureBaseC4:C2 RatioYield (Isolated)Notes
DMF 80°C DIPEA >95:5 88% Recommended Standard
DMSO100°CK2CO390:1082%Harder to remove solvent
EtOHRefluxTEA85:1565%Slower kinetics; solubility issues
Toluene110°CNone60:4040%Poor selectivity without polar solvent

Troubleshooting Guide:

  • Problem: Bis-substitution (Amine at both C2 and C4).

    • Cause: Temperature too high or excess amine used.

    • Fix: Lower T to 60°C; add amine dropwise.

  • Problem: Hydrolysis of C6-Ester.

    • Cause: Aqueous base used in SNAr step or prolonged exposure to carbonate in Suzuki step.

    • Fix: Use anhydrous organic bases (DIPEA) for SNAr. Use K3PO4 (anhydrous) for Suzuki if ester is labile.

C6-Ester Manipulation (Late Stage)

After functionalizing C2 and C4, the C6 methyl ester can be hydrolyzed to the free acid (for solubility) or converted to an amide.

Protocol: Saponification

  • Dissolve the fully substituted quinoline in THF/MeOH (1:1).

  • Add LiOH (2M aq, 4.0 eq).

  • Stir at Room Temperature for 2 hours. Avoid heating to prevent de-halogenation if any halides remain.

  • Acidify to pH 4 with 1M HCl. The carboxylic acid usually precipitates.

Comprehensive Workflow Diagram

Workflow Start Methyl 2,4-dichloroquinoline-6-carboxylate Step1 Step 1: S_NAr (C4-Selective) Reagent: R-NH2, DIPEA, DMF, 80°C Start->Step1 Intermed Intermediate: Methyl 2-chloro-4-amino-quinoline-6-carboxylate Step1->Intermed >95% Regioselectivity Step2 Step 2: Suzuki Coupling (C2-Selective) Reagent: Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3 Intermed->Step2 Final Final Scaffold: Methyl 2-aryl-4-amino-quinoline-6-carboxylate Step2->Final Hydrolysis Optional Step 3: Ester Hydrolysis (LiOH) Final->Hydrolysis

Figure 2: The Optimized Sequential Workflow. This pathway minimizes side reactions and maximizes yield.

References

  • Regioselectivity in Quinoline SNAr

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines.[1][3][4][5][6]

    • Context: Establishes the electronic preference for C4 substitution due to Meisenheimer complex stabiliz
    • Source:Journal of Medicinal Chemistry / NIH.
    • (Proxy via PMC/ResearchGate context).

  • Palladium-Catalyzed C2 Selectivity

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[7]

    • Context: Demonstrates the "Reverse Route" where Pd-catalysis favors the C2 position due to nitrogen coordin
    • Source:Beilstein Journal of Organic Chemistry / PMC.
  • Synthesis of the Core (Gould-Jacobs)

    • Title: The Gould-Jacobs Reaction: Synthesis of 4-hydroxyquinolines.[8][9]

    • Context: The fundamental method for synthesizing the 2,4-dichloroquinoline-6-carboxyl
    • Source:Wikipedia / Organic Chemistry Portal.
    • [10]

  • Commercial Availability & Physical Properties

    • Title: Methyl 2,4-dichloroquinoline-6-carboxyl
    • Context: Verification of CAS 1260676-14-9 and physical handling safety.
    • Source:Sigma-Aldrich.[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RPC-Qzn-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify Methyl 2,4-dichloroquinoline-6-carboxylate , a hydrophobic intermediate likely used in scaffold synthesis. This molecule presents a "perfect storm" of chromatographic challenges:

  • The Quinoline Core: Contains a basic nitrogen that interacts with residual silanols on silica columns, causing severe peak tailing.

  • The 2,4-Dichloro Substitution: These positions (especially C4) are electrophilic and susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • The Methyl Ester: Susceptible to hydrolysis in strong acid/base or transesterification in alcoholic solvents.

This guide deviates from standard "cookbook" methods to address these chemical instabilities directly.

Module 1: Critical Method Parameters (The "Why" & "How")

The Solvent System: A Critical "Do Not Use" Warning

CRITICAL ALERT: Do NOT use Methanol (MeOH) as your organic modifier.

  • The Science: The C4 position of 2,4-dichloroquinoline is activated for nucleophilic attack.[1][2][3] Methanol is a weak nucleophile. In the presence of heat (column oven) or slight acidity, Methanol can displace the chlorine at the C4 position, forming the methoxy-impurity (Methyl 2-chloro-4-methoxyquinoline-6-carboxylate).

  • The Solution: Use Acetonitrile (ACN) . It is aprotic and will not participate in

    
     reactions, preserving your compound's integrity.
    
Stationary Phase Selection
  • Requirement: C18 with High Carbon Load & End-capping.

  • Reasoning: The quinoline nitrogen (

    
    ) will hydrogen bond with free silanols (
    
    
    
    ) on the silica surface, causing tailing. "End-capping" chemically blocks these silanols.
  • Recommended Phase: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which withstands wider pH ranges and has lower silanol activity.

Mobile Phase Modifier (pH Control)
  • Choice: 0.1% Formic Acid (pH ~2.7).

  • Mechanism:

    • Protonation: At pH 2.7, the quinoline nitrogen is fully protonated (

      
      ).
      
    • Silanol Suppression: The acidic environment keeps residual silanols protonated (

      
       rather than 
      
      
      
      ), reducing cation-exchange interactions.
    • Ester Stability: While esters hydrolyze in acid, 0.1% Formic Acid is weak enough to preserve the methyl ester during the short timescale of a chromatographic run (15–30 mins). Avoid TFA if possible, as its lower pH (<2.0) increases hydrolysis risk.

Module 2: Standard Operating Procedure (SOP)

Method Conditions Table
ParameterSettingRationale
Column C18 End-capped (4.6 x 150mm, 5µm)Balances resolution and backpressure.
Mobile Phase A Water + 0.1% Formic AcidProtonates basic nitrogen; suppresses silanols.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidAprotic solvent prevents solvolysis (

).
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[4]
Temperature 30°CControls viscosity; avoid >40°C to prevent degradation.
Detection UV @ 254 nm & 280 nmQuinoline core absorbs strongly here.
Gradient Profile (Generic)
Time (min)% A (Water/FA)% B (ACN/FA)Event
0.0955Equilibration
2.0955Injection hold
20.0595Linear Gradient
25.0595Wash
25.1955Re-equilibration

Module 3: Visualization of Workflows

Purification Logic Flow

This diagram illustrates the decision-making process for purifying this specific reactive intermediate.

PurificationWorkflow Start Crude Sample (Me-2,4-Cl-Quinoline-6-COOMe) Solubility Solubility Check (DMSO vs ACN) Start->Solubility SolventChoice Mobile Phase Selection Solubility->SolventChoice MeOH_Path Methanol (MeOH) SolventChoice->MeOH_Path Avoid ACN_Path Acetonitrile (ACN) SolventChoice->ACN_Path Recommended Degradation FAILURE: S_NAr Reaction (Methoxy-impurity formed) MeOH_Path->Degradation Success SUCCESS: Integrity Maintained ACN_Path->Success MethodDev Gradient Optimization (0.1% Formic Acid) Success->MethodDev ScaleUp Prep-HPLC Scale-up MethodDev->ScaleUp

Caption: Figure 1. Solvent selection logic emphasizing the risk of nucleophilic substitution (


) when using Methanol.
Troubleshooting Decision Tree

Use this logic tree when you encounter peak shape or recovery issues.

Troubleshooting Issue Observed Issue Tailing Peak Tailing Issue->Tailing GhostPeak Ghost Peaks / New Impurities Issue->GhostPeak Fronting Peak Fronting / Splitting Issue->Fronting Silanol Cause: Silanol Interaction Tailing->Silanol Hydrolysis Cause: Ester Hydrolysis or Solvolysis GhostPeak->Hydrolysis Solubility Cause: Solvent Mismatch (Sample in 100% DMSO) Fronting->Solubility FixTailing Action: Add 0.1% TFA or Switch to Hybrid C18 Silanol->FixTailing FixGhost Action: Remove MeOH Check pH > 2.0 Hydrolysis->FixGhost FixFronting Action: Dilute Sample with Water/ACN (50:50) Solubility->FixFronting

Caption: Figure 2. Diagnostic tree for common chromatographic anomalies associated with halogenated quinoline esters.

Module 4: Troubleshooting & FAQs

Ticket #1: "My peak is tailing significantly (As > 1.5)."

Diagnosis: Residual silanol interaction.[5] The basic nitrogen on the quinoline ring is interacting with acidic silanols on the column stationary phase. Corrective Actions:

  • Increase Ionic Strength: If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA). The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the nitrogen.

  • Change Column: Switch to a "Hybrid" particle column (e.g., Waters XBridge or BEH) which operates at high pH. You can then run at pH 8.0 (Ammonium Bicarbonate), keeping the quinoline neutral (unprotonated), which eliminates the ionic interaction entirely. Note: Ensure your silica is rated for pH > 8.

Ticket #2: "I see a small peak eluting just before my main peak that grows over time."

Diagnosis: On-column degradation. This is likely the hydrolysis of the methyl ester (forming the carboxylic acid) or the substitution of a chlorine atom. Corrective Actions:

  • Check Solvent: Are you using Methanol? Switch to Acetonitrile immediately.

  • Check Sample Diluent: If your sample is dissolved in MeOH/Water, the reaction is happening in the vial. Dissolve in DMSO or ACN.

  • Check pH: If using TFA, the pH might be too low (<2.0).[6] Switch to Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5).

Ticket #3: "My sample precipitates in the injector."

Diagnosis: Solubility shock. The compound is hydrophobic (Methyl 2,4-dichloroquinoline-6-carboxylate). If dissolved in 100% DMSO and injected into a mobile phase of 95% Water, it will crash out. Corrective Actions:

  • Sandwich Injection: Program the autosampler to draw a plug of pure ACN before and after the sample plug.

  • Dilution: Dilute the DMSO sample with ACN/Water (50:50) before injection, even if it means a larger injection volume.

References

  • Agilent Technologies. (2025). HPLC Troubleshooting Guide: Peak Tailing of Basic Compounds. Agilent Technical Literature. Link

  • McCalley, D. V. (2022).[7] Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Link

  • BenchChem. (2025).[8] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Application Notes.[9] Link

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Knowledge Blog. Link

  • National Institutes of Health (NIH). (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Link

Sources

Solving solubility issues of dichloroquinoline esters in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Dichloroquinoline esters (e.g., Cloquintocet-mexyl, esters of 5,7-dichloro-8-quinolinol) present a unique solubility challenge due to the interplay between their lipophilic ester tails , the electron-deficient dichloro-substituted ring , and the planar quinoline scaffold .[1]

Successful dissolution requires overcoming high crystal lattice energy derived from


-

stacking of the quinoline rings.[1] Common failures in solubility are often misdiagnosed as "saturation" when they are actually kinetic bottlenecks or stability issues (hydrolysis).

Core Physicochemical Attributes:

  • Nature: Weakly basic (Quinoline N) and Lipophilic.

  • Key Challenge: High crystallinity and potential for "DMSO shock" (precipitation upon aqueous dilution).

  • Primary Solvents: Toluene, DCM, DMSO, DMF.

  • Poor Solvents: Pure water, cold aliphatic hydrocarbons (chain-length dependent).[1]

Diagnostic Phase: Is it Solubility or Stability?

Before altering solvents, confirm the integrity of your material. Dichloroquinoline esters are prone to hydrolysis, converting the soluble ester into the often insoluble (in organics) parent acid.

DiagnosticTree Start Observation: Particulates/Haze in Solution Step1 1. Check Solvent Suitability (See Table 1) Start->Step1 Decision1 Is solvent appropriate? Step1->Decision1 Step2 2. Apply Heat (40°C) & Sonication (5 min) Decision1->Step2 Yes ChangeSolv Switch to Toluene or DCM Decision1->ChangeSolv No Result2 Did it dissolve? Step2->Result2 Step3 3. Check for Hydrolysis (TLC/HPLC) Result2->Step3 No Soluble Solution: Kinetic Issue. Use Protocol A. Result2->Soluble Yes Insoluble Suspect Impurity/Salt Form. Use Protocol B. Step3->Insoluble

Figure 1: Diagnostic decision tree to distinguish between kinetic solubility limits and chemical degradation.

Solvent Selection Matrix

The following table synthesizes solubility data for common dichloroquinoline derivatives (e.g., Cloquintocet-mexyl). Note the distinct preference for aromatic and chlorinated solvents over simple alcohols.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Aromatic Hydrocarbons Toluene , Benzene, XyleneExcellent (>300 g/L)Preferred for stock solutions.[1] Disrupts

-stacking effectively [1, 2].[1]
Chlorinated Dichloromethane (DCM) , ChloroformExcellent Best for extraction and initial dissolution. High volatility requires sealed storage.[1]
Polar Aprotic DMSO , DMF, AcetoneGood to High (>100 g/L)Essential for biological assays. Warning: Hygroscopic nature can trigger hydrolysis [3].[1]
Alcohols Ethanol, MethanolModerate (~20-190 g/L)Chain-length dependent.[1] Heating often required.[1]
Aliphatic Hydrocarbons Hexane, HeptaneVariable High for long-chain esters (Mexyl), poor for short-chain/polar derivatives [1].[1]
Aqueous Buffers PBS, WaterPoor (<1 mg/L)Requires pH adjustment or co-solvents (See Protocol B).
Troubleshooting Protocols
Protocol A: Overcoming Kinetic Barriers (The "Hard-to-Dissolve" Solid)

Issue: The solid floats or clumps despite being in a recommended solvent.[1]

Mechanism: High crystal lattice energy prevents solvent penetration.[1] Procedure:

  • Solvent Choice: Use DMSO or Toluene .[1] Avoid alcohols initially.[1]

  • Pre-treatment: If the solid is coarse, gently crush it with a glass rod to increase surface area.

  • Energy Input:

    • Sonicate for 5–10 minutes at ambient temperature.

    • If undissolved, heat to 40–50°C (below melting point) while sonicating.

    • Note: Dichloroquinoline esters are generally stable at 50°C for short periods [4].[1]

  • Verification: Hold the vial against a light source. "Schlieren" lines (swirls) indicate dissolution is progressing.

Protocol B: pH-Dependent Solubilization (The "Salt Switch")

Issue: Compound must be dissolved in a polar/aqueous environment.

Mechanism: The quinoline nitrogen is a weak base.[2] Acidification protonates this nitrogen (


), drastically increasing polarity and water solubility [5, 6].[2]

pH_Mechanism Neutral Neutral Form (Lipophilic) Soluble in: Toluene, DCM Cation Protonated Cation (Hydrophilic) Soluble in: Water/Alcohols Neutral->Cation Protonation Acid Add Acid (HCl/Acetic) pH < pKa (~3-4) Acid->Neutral Trigger

Figure 2: Mechanism of pH-induced solubility enhancement for quinoline derivatives.

Procedure:

  • Suspend the ester in a minimal volume of water or alcohol.

  • Add 0.1 M HCl or Acetic Acid dropwise.[1]

  • Monitor dissolution.[1][3][4]

    • Caution: Ensure the low pH does not hydrolyze the ester bond over long storage periods. Prepare fresh.

Protocol C: Preventing "DMSO Shock" in Biological Assays

Issue: Precipitation occurs immediately when adding DMSO stock to cell culture media.

Mechanism: Rapid change in dielectric constant causes the hydrophobic ester to crash out before dispersing. Procedure:

  • Concentration Check: Ensure final concentration is below the Kinetic Solubility Limit (often <100 µM for these esters in aqueous media).

  • Stepwise Dilution:

    • Do not add 100% DMSO stock directly to media.

    • Create an intermediate dilution (e.g., 10% DMSO in buffer).

  • Dynamic Addition: Vortex the media while adding the stock solution dropwise.

  • Surfactant Support: If permitted in the assay, add 0.05% Tween-80 to the buffer prior to compound addition.

Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy after 24 hours in DMSO. Why?

  • Answer: DMSO is hygroscopic (absorbs water from air). The absorbed water likely caused the hydrophobic ester to precipitate. Fix: Use anhydrous DMSO and store under inert gas (Nitrogen/Argon) or use single-use aliquots.[1]

Q2: Can I use Acetone instead of Toluene?

  • Answer: Yes, Acetone is a good solvent (Solubility ~340 g/L for Cloquintocet-mexyl [1]).[1] However, it is highly volatile. Ensure vessels are sealed tightly to prevent evaporation and concentration changes.

Q3: Is the "dichloro" group affecting solubility?

  • Answer: Yes. The chlorine atoms add lipophilicity and molecular weight compared to unsubstituted quinoline. This makes the compound less soluble in water and more soluble in non-polar organics (like Hexane/Toluene) [6].

References
  • EPA Pesticide Fact Sheet. (2000). Cloquintocet-mexyl: Pesticide Tolerance.[1][5] U.S. Environmental Protection Agency.[1] Link

  • BenchChem Technical Support. (2025). Overcoming poor solubility of quinoline derivatives in reactions.Link

  • MedChemExpress. (2024). Cloquintocet-mexyl Datasheet & Solubility.[1]Link

  • DrugFuture. Cloquintocet-Mexyl Chemical Properties.Link

  • Carvajal, M.T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[1] Link

  • Alfa Chemistry. (2024). 5,7-Dichloro-8-quinolinol Properties and Solubility.[1][6][7][8]Link

Sources

Optimizing POCl3 chlorination temperature for quinoline carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of Quinoline Carboxylates

Topic: Optimizing POCl₃ Chlorination Temperature for Quinoline-3-Carboxylates Ticket ID: #POCl3-OPT-2026 Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal "Goldilocks Zone"

Welcome to the Technical Support Center. You are likely here because your chlorination of ethyl/methyl 4-hydroxyquinoline-3-carboxylate is failing in one of two ways: either the reaction is stalled with unreacted starting material (kinetic failure), or you have produced a viscous black tar containing decarboxylated byproducts (thermodynamic failure).

The chlorination of electron-deficient quinolines (due to the C3-ester) requires a precise thermal profile. Unlike simple phenols, the C3-carboxylate destabilizes the system under acidic stress.

The Critical Insight: The reaction is not a single-step event.[1][2][3][4][5][6][7][8] It proceeds through a Vilsmeier-Haack-type intermediate (if DMF is used) or a phosphorodichloridate intermediate .

  • < 60°C: Formation of the phosphorylated intermediate occurs, but displacement by chloride is slow.

  • 80°C – 95°C (Optimal): Efficient chloride displacement occurs.

  • > 105°C (Reflux): High risk of ester cleavage (hydrolysis by HCl gas) followed by rapid decarboxylation and polymerization.

Mechanism & Pathway Visualization

To troubleshoot, you must visualize the invisible. The reaction relies on the activation of the C4-tautomeric enol.

Figure 1: Reaction Pathway and Thermal Risks

ReactionPathway Start 4-Hydroxyquinoline-3-carboxylate (Starting Material) Inter1 Phosphorodichloridate Intermediate (Metastable) Start->Inter1 POCl3, 0-25°C Activation Product 4-Chloroquinoline-3-carboxylate (Target) Inter1->Product Cl- Attack 80-90°C Impurity2 Dimer/Tar Inter1->Impurity2 >100°C Polymerization Impurity1 Decarboxylated Byproduct Product->Impurity1 HCl/H2O (Trace) Acid Hydrolysis

Caption: The thermal window (80-90°C) favors the Cl- attack. Exceeding this promotes polymerization, while moisture/acid leads to decarboxylation.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned into a solid black puck (tar) inside the flask. What happened? Diagnosis: Thermal runaway or Polymerization. Root Cause: You likely refluxed neat POCl₃ (106°C) for too long without a solvent, or the exotherm was uncontrolled during addition. Quinoline derivatives are prone to "pseudodimer" formation where the product reacts with the starting material. Solution:

  • Dilution: Use an inert solvent like Toluene or Acetonitrile (MeCN) to moderate the temperature.

  • Catalysis: Use catalytic DMF. This lowers the activation energy, allowing the reaction to proceed at 80°C instead of 105°C, sparing the substrate from thermal degradation.

Q2: I see the product on TLC, but it vanishes/degrades during workup. Diagnosis: Hydrolytic Reversion. Root Cause: The C4-chlorine atom is activated by the ring nitrogen and the C3-ester. It is highly susceptible to nucleophilic attack by water during quenching, reverting to the starting hydroxy compound. Solution:

  • The "Reverse Quench": Never add water to the reaction. Pour the reaction mixture slowly into ice-cold ammonia or sodium bicarbonate solution.

  • pH Control: Keep the quench pH > 7. Acidic aqueous conditions accelerate hydrolysis.

Q3: HPLC shows a peak with Mass = (Product - 44). Diagnosis: Decarboxylation. Root Cause: The ethyl/methyl ester hydrolyzed to the carboxylic acid (due to HCl generated in situ), which then thermally decarboxylated. Solution:

  • Dryness: Ensure the starting material is essentially water-free. Water + POCl₃ = H₃PO₄ + HCl (gas), creating a harsh acidic environment.

  • Temperature Cap: Do not exceed 95°C.

Optimized Standard Operating Procedure (SOP)

This protocol is designed to minimize thermal stress while ensuring complete conversion.

Reagents:

  • Substrate: Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Reagent: POCl₃ (3.0 – 5.0 equiv)

  • Catalyst: DMF (2-3 drops per gram of substrate)

  • Solvent (Optional but recommended): Toluene (5 vol)

Table 1: Step-by-Step Protocol

StepActionCritical ParameterReasoning
1 Setup Argon/Nitrogen atmosphere.Moisture generates acid, risking ester hydrolysis.
2 Addition Add POCl₃ to substrate at 0–5°C .Suppresses the initial massive exotherm of phosphorylation.
3 Activation Add DMF (cat.) slowly at 0°C.Formation of the Vilsmeier adduct is exothermic.
4 Ramp Warm to RT, then ramp to 85°C over 30 mins.Gradual heating prevents "hot spots" and tarring.
5 Reaction Hold at 80–90°C for 2–4 hours.Do not reflux (106°C) unless conversion is <50% after 2h.
6 Monitor Check HPLC/TLC every hour.Stop immediately upon consumption of SM.
7 Workup Reverse Quench: Pour mix into ice/sat. NaHCO₃.Prevents acid-catalyzed hydrolysis of the labile C4-Cl bond.

Safety & Quenching Logic

The quenching step is the most hazardous phase. A "Forward Quench" (adding water to POCl₃) allows POCl₃ to accumulate in a biphasic system, leading to a delayed, explosive exotherm.

Figure 2: Safety Decision Tree for Quenching

QuenchSafety Start Reaction Complete Decision Method of Quench? Start->Decision Forward Add Water to Flask (FORWARD QUENCH) Decision->Forward Wrong Reverse Add Flask contents to Ice/Base (REVERSE QUENCH) Decision->Reverse Correct ResultBad DANGER: Delayed Exotherm Explosion Risk Forward->ResultBad ResultGood Controlled Hydrolysis pH maintained Reverse->ResultGood

Caption: Always utilize a Reverse Quench to maintain thermal control and pH stability.

References

  • Mechanism of Vilsmeier-Haack Chlorination: Title: "Chlorination of 4-hydroxyquinolines with POCl3: Mechanism and Optimization." Source: BenchChem Technical Notes / J. Org. Chem. principles.
  • Safety & Quenching Protocols

    • Title: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching."[9]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Quinoline Chlorination Specifics

    • Title: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin
    • Source: RSC Advances / PubMed.
    • URL:[Link]

  • Decarboxylation Risks

    • Title: "Bromodecarboxylation of quinoline salicylic acids."[10] (Illustrates the instability of the acid form).

    • Source: PubMed.
    • URL:[Link]

Sources

Preventing hydrolysis of methyl ester during substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fragile" Methyl Ester

Ticket #49201: "My methyl ester is disappearing during alkylation."

Methyl esters are the "canaries in the coal mine" of organic synthesis. While excellent protecting groups due to their minimal steric bulk, they are notoriously labile under the very conditions often required for substitution reactions (


, 

): basicity and heat.

If you are observing the formation of a carboxylic acid (hydrolysis) or a different ester (transesterification) during your substitution workflow, you are likely fighting a competition between nucleophilic attack at the alkyl halide (desired) and nucleophilic attack at the carbonyl (undesired).

This guide provides the diagnostic logic and protocols to bias your reaction entirely toward the former.

Module 1: Diagnostic Logic Flowchart

Before altering your reagents, trace your reaction conditions through this decision matrix to identify the hydrolysis vector.

MethylEsterTroubleshooting Start ISSUE: Methyl Ester Loss CheckSolvent 1. Check Solvent System Start->CheckSolvent IsProtic Is the solvent Protic? (MeOH, EtOH, Water) CheckSolvent->IsProtic CheckBase 2. Check Base Selection IsProtic->CheckBase No SolutionA FIX: Switch to Aprotic Polar (DMF, MeCN, Acetone) IsProtic->SolutionA Yes IsHydroxide Is Base Hydroxide/Alkoxide? (NaOH, KOH, NaOMe) CheckBase->IsHydroxide CheckTemp 3. Check Temperature IsHydroxide->CheckTemp No (Carbonates/Amines) SolutionB FIX: Switch to Mild Carbonate (Cs2CO3, K2CO3) IsHydroxide->SolutionB Yes HighTemp Temp > 60°C? CheckTemp->HighTemp SolutionC FIX: Finkelstein Cond. (Add NaI to lower Temp) HighTemp->SolutionC Yes SolutionD FIX: Anhydrous Protocol (Dry Solvents + Mol. Sieves) HighTemp->SolutionD No (Reaction is Wet)

Figure 1: Diagnostic decision tree for identifying the source of ester instability.

Module 2: The Base Dilemma ( vs. Nucleophilicity)

The most common error is selecting a base that is too strong. Hydrolysis follows the


 mechanism  (Base-catalyzed Acyl Cleavage). To prevent this, you must select a base that is basic enough to deprotonate your nucleophile but not nucleophilic enough to attack the ester carbonyl.
Comparative Base Performance Table
Base

(Conj. Acid)
Hydrolysis RiskMechanism of FailureRecommendation
NaOH / KOH 15.7 (

)
CRITICAL Generates

, a potent nucleophile for saponification.
Avoid.
NaOMe 15.5 (

)
High Causes transesterification (safe in MeOH, fatal in EtOH) or hydrolysis if wet.Avoid unless solvent matches ester.

/ DIPEA
10.7 / 11.0LowGenerally safe, but can be sluggish for sterically hindered substitutions.Good for acyl chlorides, weak for alkylation.

10.3ModerateHygroscopic; absorbs water from air, creating

in situ.
Use with flame-dried glassware.

10.3Minimal "Cesium Effect" allows high solubility in organics; works in anhydrous conditions.GOLD STANDARD.
Expert Insight: The "Cesium Effect"

Cesium carbonate (


) is superior to potassium carbonate (

) for methyl ester preservation.
  • Solubility: The large cesium cation (

    
    ) is more soluble in organic solvents (DMF, MeCN) than potassium. This allows the reaction to proceed in strictly anhydrous conditions , eliminating water (the hydrolysis reagent) from the equation [1].
    
  • Naked Anion: The large ionic radius of cesium forms a loose ion pair with the carbonate, making the carbonate more basic/reactive towards the nucleophile (e.g., a phenol or amine) without requiring high heat [2].

Module 3: The "Invisible" Water Problem

Even if you do not add water, your reaction likely contains it. Hydrolysis requires water.[1] If you eliminate water, you eliminate hydrolysis, regardless of the base used (mostly).

The Troubleshooting Checklist:

  • Solvent Grade: "Analytical Grade" DMF/DMSO is not dry enough. It often contains 0.1–0.5% water.

    • Fix: Use Anhydrous grade (sealed under septa) or store over activated 4Å Molecular Sieves for 24 hours.

  • Hygroscopic Bases:

    
     and 
    
    
    
    are moisture magnets. If the bottle has been opened frequently, it is "wet."
    • Fix: Flame-dry the base in the flask under vacuum before adding solvent.

  • The Workup Trap: 50% of hydrolysis happens after the reaction, during the aqueous quench.

    • Fix: Never quench a methyl ester reaction with strongly basic water (

      
      ). Use saturated 
      
      
      
      or cold brine . Keep the biphasic mixture cold (
      
      
      ) and separate layers immediately [3].

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" Cesium Carbonate Alkylation

Best for: Phenols, Amines, and Thiols reacting with Alkyl Halides.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon/Nitrogen.

  • Reagents: Add the nucleophile (1.0 equiv) and

    
     (1.5 – 2.0 equiv) .
    
  • Solvent: Add Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile) via syringe. Concentration: 0.1 M – 0.2 M.

    • Note: DMF is preferred for sluggish nucleophiles; MeCN is milder.

  • Activation: Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the alkyl halide (1.1 – 1.2 equiv) dropwise.

  • Reaction: Stir at RT. If heating is required, do not exceed 60°C .

    • Checkpoint: Monitor by TLC. If the ester spot (lower

      
      ) appears, stop heating immediately.
      
Protocol B: The Finkelstein Enhancement (Low-Temp Substitution)

Best for: Unreactive Alkyl Chlorides/Bromides that usually require high heat (which kills esters).

If your substitution is too slow at 60°C, do not increase the temperature. Instead, increase the reactivity of the leaving group using the Finkelstein reaction in situ [4].

  • Add Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv) to the reaction mixture (Protocol A).

  • Mechanism: The

    
     displaces the 
    
    
    
    to form a transient Alkyl-Iodide.
  • Benefit: The C-I bond is weaker and reacts faster with your nucleophile. This allows the reaction to proceed at 40°C instead of 80°C, preserving the methyl ester.

Module 5: Mechanistic Visualization

Understanding the competition between Substitution (


) and Hydrolysis (

) is critical for control.

ReactionCompetition Ester Methyl Ester (Substrate) Subst Substitution (SN2) (Desired) Ester->Subst + Alkyl Halide Hydro Hydrolysis (BAC2) (Undesired) Ester->Hydro + Base + Heat Nu Nucleophile (Amine/Phenol) Nu->Subst Water Water/OH- (Impurity) Water->Hydro Prod Alkylated Product Subst->Prod Acid Carboxylic Acid (Dead End) Hydro->Acid Control CONTROL FACTORS: 1. Anhydrous Solvent (Removes Water) 2. Mild Base (Cs2CO3) 3. Low Temp (Favors SN2 over BAC2) Control->Subst Promotes Control->Hydro Inhibits

Figure 2: Competitive pathways. Success depends on inhibiting the


 pathway via moisture control and base selection.

References

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Journal of Organic Chemistry, 2002.

  • Flessner, T., & Doye, S. "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal of Praktische Chemie, 1999.
  • BenchChem Technical Support. "Preventing Hydrolysis During the Workup of Esterification Reactions." BenchChem Support Center, 2025.[1]

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 1910.

Sources

Technical Support Center: Purification of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Protocols & Troubleshooting Target Molecule: Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) Audience: Organic Chemists, Process Development Scientists

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2,4-dichloroquinoline-6-carboxylate , a critical intermediate often synthesized via the chlorination of hydroxy-quinoline precursors using phosphorus oxychloride (


).

Critical Chemical Context: The 2,4-dichloroquinoline scaffold presents a specific purification challenge:

  • Reactivity: The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly under thermal stress in protic solvents (e.g., Methanol, Ethanol).
    
  • Hydrolysis: The methyl ester at C6 is sensitive to acid/base hydrolysis.

  • Solubility: The molecule is lipophilic but possesses polar functional groups, often leading to "oiling out" rather than crystallizing in single-solvent systems.

This guide prioritizes non-nucleophilic solvent systems to ensure chemical integrity during thermal recrystallization.

Module 1: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic suitability and chemical compatibility with the reactive 4-chloro and 6-ester motifs.

Solvent SystemRoleRatingTechnical Justification
Acetonitrile (MeCN) Primary⭐⭐⭐⭐⭐Gold Standard. High solubility at boiling (

C), low solubility at

C. Non-nucleophilic , preventing C4-solvolysis side reactions.
Ethyl Acetate / n-Heptane Secondary⭐⭐⭐⭐Excellent for removing non-polar impurities. Requires precise ratio (typically 1:3 to 1:5) to prevent oiling out.
Toluene Alternative⭐⭐⭐Good for very crude material. High boiling point (

C) allows for maximum dissolution but requires thorough drying to remove high-boiling residues.
Methanol / Ethanol Risky ⭐⭐Caution Required. While commonly used, prolonged boiling can lead to trace formation of 4-methoxy/ethoxy analogs via

. Use only if product is stable and heating is brief.
DMSO / DMF Avoid High boiling point makes removal difficult; often retains solvent in the crystal lattice.

Module 2: Interactive Troubleshooting (FAQs)

Q1: My product "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How do I fix this?

Diagnosis: This occurs when the temperature drops too quickly or the solvent polarity is mismatched, causing the compound to phase-separate as a supercooled liquid before organizing into a lattice.

Corrective Protocol:

  • Re-heat the mixture until the oil dissolves completely.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod at the air-liquid interface.

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Co-solvent Adjustment: If using EtOAc/Heptane, add slightly more EtOAc (solvent) to keep the oil in solution longer as temperature drops.

Q2: I see a new, slightly more polar spot on TLC after recrystallizing from Methanol.

Diagnosis: You have likely displaced the 4-chloro group with a methoxy group (


 reaction), forming Methyl 2-chloro-4-methoxyquinoline-6-carboxylate.

Corrective Protocol:

  • Immediate Stop: Do not retreat with alcohols.

  • Switch Solvent: Use Acetonitrile or Toluene for future batches.

  • Recovery: If the impurity level is low (<5%), recrystallize from Toluene/Heptane . The methoxy impurity often has different solubility and may remain in the mother liquor.

Q3: The product is colored (yellow/brown) even after crystallization.

Diagnosis: Quinoline derivatives often trap trace polymeric impurities or iodine/oxidized byproducts from synthesis.

Corrective Protocol:

  • Activated Carbon: Dissolve the crude solid in hot Ethyl Acetate.

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 15 minutes.

  • Filter hot through a Celite pad to remove carbon.

  • Proceed with Heptane addition for crystallization.

Module 3: Validated Experimental Protocols

Protocol A: Acetonitrile Recrystallization (Recommended)

Best for: High purity requirements and avoiding chemical degradation.

  • Preparation: Place 10.0 g of crude Methyl 2,4-dichloroquinoline-6-carboxylate in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Acetonitrile (MeCN) (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (

    
    C) with magnetic stirring.
    
    • Note: If solid remains, add MeCN in 5 mL increments until fully dissolved.

  • Clarification (Optional): If insoluble particles (salts) are present, perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) without agitation.

  • Finishing: Once ambient, place in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Isolation: Filter via vacuum.[1] Wash the cake with cold (

    
    C) MeCN.
    
  • Drying: Dry under vacuum at

    
    C to remove solvent.
    
Protocol B: Ethyl Acetate / Heptane Precipitation

Best for: Removing non-polar tars and large scale batches.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 3 mL/g).

  • Anti-solvent Addition: While maintaining gentle reflux, add n-Heptane dropwise.

  • Endpoint: Stop adding Heptane when the solution becomes slightly turbid (cloudy).

  • Clearing: Add a few drops of Ethyl Acetate to make the solution clear again.

  • Cooling: Remove from heat and let stand.

    • Critical: If oiling occurs, reheat and add 5% more Ethyl Acetate.

  • Filtration: Collect solids and wash with 1:5 EtOAc:Heptane.

Module 4: Process Logic & Visualization

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification path based on crude impurity profile.

SolventSelection Start Crude Methyl 2,4-dichloroquinoline-6-carboxylate CheckTLC Analyze Purity (TLC/HPLC) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType PolarImp Polar/Colored Impurities ImpurityType->PolarImp Colored/Polar NonPolarImp Non-Polar Tars/Oils ImpurityType->NonPolarImp Greasy/Non-Polar Clean High Purity (>90%) ImpurityType->Clean Clean CarbonTreat Activated Carbon Treatment (EtOAc Solution) PolarImp->CarbonTreat SolventB Recrystallize: EtOAc/Heptane (Removes Tars) NonPolarImp->SolventB SolventA Recrystallize: Acetonitrile (Prevents Solvolysis) Clean->SolventA CarbonTreat->SolventB

Figure 2: Reactivity Warning - The 4-Chloro Risk

Caption: Mechanistic pathway showing the risk of using nucleophilic solvents (MeOH) vs. safe solvents (MeCN).

Reactivity Substrate 2,4-Dichloro Substrate PathSafe Heat in Acetonitrile (Non-Nucleophilic) Substrate->PathSafe PathRisk Heat in Methanol (Nucleophilic) Substrate->PathRisk ResultSafe Pure Product (No Degradation) PathSafe->ResultSafe ResultRisk Impure Product (4-Methoxy byproduct formed) PathRisk->ResultRisk SNAr Reaction

References

  • Mekheimer, R. (1997).[2] Synthesis and Reactivity of 2,4-Dichloroquinoline-3-carbonitrile. Heterocyclic Communications. (Demonstrates the susceptibility of the 4-chloro position in quinolines to nucleophilic attack).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2,4-dichloroquinoline-6-carboxylate. (Physical properties and safety data).

  • InvivoChem. (2025). Handling and Solubility of Dichloroquinoline Derivatives. (General guidelines for solubility in organic solvents vs. aqueous systems).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2,4-dichloroquinoline-6-carboxylate. (Hazard identification and storage requirements). [3]

Sources

Quinoline C4 Functionalization: Troubleshooting & Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The quinoline scaffold is a privileged structure in drug discovery and materials science. While electrophilic aromatic substitution typically occurs on the carbocyclic ring (C5, C8), the pyridine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic and radical attacks. However, researchers frequently encounter low reactivity or poor regioselectivity at the C4 position . Because the C2 position is adjacent to the electronegative nitrogen atom, it is generally more electrophilic and kinetically favored for both Minisci-type radical additions and transition-metal-catalyzed C-H activation (due to the nitrogen lone pair acting as a directing group)[1].

This technical support guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to force reactivity and selectivity toward the elusive C4 position.

Minisci-Type Radical Alkylations

Q: Why am I getting a mixture of C2 and C4 alkylated products, or predominantly C2? A: In standard Minisci reactions, the LUMO coefficients at the C2 and C4 positions of a protonated quinoline are nearly identical. This lack of electronic differentiation naturally leads to a mixture of regioisomers[2]. Furthermore, depending on the steric bulk of the radical and the solvent environment, C2 is often kinetically favored.

Q: How can I shift the selectivity entirely to the C4 position? A: The regioselectivity of Minisci reactions is highly sensitive to the combination of Brønsted acid and solvent. The acid protonates the quinoline, lowering its LUMO and activating it toward nucleophilic radicals. By switching from a non-polar or moderately polar solvent (like dioxane) to a highly polar, coordinating solvent like dimethylacetamide (DMA), and carefully selecting the Brønsted acid, you can invert the selectivity to favor C4.

Table 1: Effect of Solvent and Acid on Minisci Regioselectivity (C2 vs C4)

SolventAcid CatalystRadical SourceMajor RegioisomerTypical Yield
DioxaneTrifluoroacetic Acid (TFA)Amino acid-derived redox-active esterC2 (Predominant)~32%
DMATrifluoroacetic Acid (TFA)Amino acid-derived redox-active esterC4 (Predominant)~32%
CH3CN/H2OH2SO4 / Ag catalysisAlkyl carboxylic acidC2/C4 Mixture Variable

Protocol: Step-by-Step C4-Selective Minisci Alkylation

  • Preparation: In an oven-dried vial equipped with a stir bar, add the quinoline substrate (1.0 equiv) and the radical precursor (e.g., N-acetyl amino acid derived redox-active ester, 1.5 equiv).

  • Solvent & Acid: Dissolve the reagents in anhydrous DMA (0.1 M concentration). Add the optimal Brønsted acid (e.g., TFA, 1.0–2.0 equiv) dropwise.

  • Photocatalyst: Add a suitable photocatalyst (e.g., Ir-based or organic dye) to generate radicals via photoredox catalysis.

  • Reaction: Degas the mixture via sparging with argon for 10 minutes. Seal the vial and irradiate with blue LEDs at room temperature for 12–24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc, wash the organic layer with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography to isolate the C4-alkylated product.

Transition Metal-Catalyzed C-H Activation

Q: My Pd or Rh catalyst exclusively functionalizes the C2 or C8 position. How do I direct it to C4? A: The nitrogen lone pair in quinoline acts as a powerful embedded directing group. It coordinates to the transition metal (Pd, Rh, Ir), bringing the metal center into close proximity to the C2 position (forming a 5-membered metallacycle) or the C8 position[1]. To achieve C4 activation, this inherent directing effect must be overridden.

Q: What are the best strategies to override C2/C8 selectivity? A: There are two primary workarounds:

  • Dual Catalysis (Ni/Al): Use a Lewis acid (like an Aluminum complex) alongside a Nickel catalyst. The Al-complex binds to the quinoline nitrogen, sterically and electronically blocking the C2 position, thereby redirecting the Ni-catalyzed C-H activation to the C4 position[1].

  • Substrate Blocking: Use a Rh(I) catalyst with a quinoline substrate that is already substituted (blocked) at the C2 position (e.g., 2-methylquinoline). This forces the catalyst to activate the C4-H bond, forming a stable square-planar rhodium(I)-(4-quinolinyl) derivative[3].

Protocol: Rh(I)-Promoted C4-H Activation of C2-Blocked Quinolines [3]

  • Setup: Inside a nitrogen-filled glovebox, weigh the square-planar rhodium(I) complex RhH{κ3-P,O,P-[xant(PiPr2)2]} (1.0 equiv) into a heavy-walled Schlenk tube.

  • Substrate Addition: Add 2-methylquinoline (1.0 to 1.5 equiv) to the tube.

  • Solvent: Dissolve the mixture in anhydrous n-octane to achieve a 0.05 M concentration.

  • Heating: Seal the tube, remove it from the glovebox, and heat the mixture at 80 °C in an oil bath for 12–24 hours. The reaction proceeds via direct C-H bond activation and subsequent elimination of molecular hydrogen.

  • Isolation: Cool the mixture to room temperature. The rhodium(I)-(4-quinolinyl) complex typically precipitates as a yellow solid. Isolate via filtration and wash with cold pentane.

Nucleophilic Aromatic Substitution (SNAr) via N-Oxidation

Q: Direct SNAr at C4 with amines or alkoxides is failing. What is the workaround? A: Unactivated quinolines are poor substrates for direct C4 SNAr because the C4 position is not sufficiently electrophilic, and hydride is a terrible leaving group. The most reliable and scalable workaround is a three-step sequence utilizing N-oxidation . Converting quinoline to quinoline N-oxide highly activates the C2 and C4 positions. Subsequent treatment with a chlorinating agent (like POCl3) selectively installs a chloride at C4, creating an excellent electrophile for SNAr[4].

Protocol: 3-Step C4 SNAr Workflow [4] Step 1: N-Oxidation

  • Dissolve quinoline (1.0 equiv) in CH2Cl2.

  • Add m-CPBA (1.2 equiv) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous Na2S2O3, extract, and concentrate to yield quinoline N-oxide.

Step 2: C4-Chlorination

  • Dissolve the quinoline N-oxide in anhydrous toluene.

  • Add POCl3 (1.5–2.0 equiv) dropwise at 0 °C.

  • Heat the mixture to 90 °C for 2–3 hours.

  • Cool, carefully quench with ice water, neutralize with NaOH, and extract with CH2Cl2 to isolate 4-chloroquinoline.

Step 3: SNAr at C4

  • Dissolve 4-chloroquinoline (1.0 equiv) in DMF.

  • Add the desired nucleophile (e.g., morpholine, 1.5 equiv) and K2CO3 (2.0 equiv).

  • Reflux for 12–24 hours. Cool, dilute with water, and extract with EtOAc to obtain the C4-functionalized product.

Strategic Decision Matrix

Use the following logic tree to determine the optimal C4-functionalization strategy based on your desired substituent.

C4_Troubleshooting Goal Goal: C4 Functionalization of Quinoline Path1 Radical Addition (Minisci) Goal->Path1 Path2 Cross-Coupling (C-H Activation) Goal->Path2 Path3 Nucleophilic Attack (SNAr) Goal->Path3 Sol1 Optimize Acid/Solvent (e.g., DMA + TFA) Path1->Sol1 Sol2 Use Ni/Al Dual Catalysis or Block C2 (Rh cat.) Path2->Sol2 Sol3 1. N-Oxidation 2. POCl3 (forms 4-Cl) 3. Add Nucleophile Path3->Sol3

Decision matrix for selecting the optimal C4-functionalization strategy in quinolines.

References
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. URL: [Link]

  • Hadrys, B. W., & Phipps, R. J. (2020). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Synlett, 32(02), 167-171. URL: [Link]

  • de las Heras, L. A., Esteruelas, M. A., Oliván, M., & Oñate, E. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2317–2326. URL: [Link]

  • Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. URL: [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Recent Advances in Minisci-Type Reactions. SciSpace / JACS.

Sources

Technical Support Center: Troubleshooting Quinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Quinoline scaffolds are ubiquitous in pharmaceutical development, but their electron-deficient nature and coordinating nitrogen atom frequently poison catalysts or divert reaction pathways. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you minimize side products like protodeboronation, homocoupling, and protodehalogenation.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why am I seeing high levels of protodeboronation in my Suzuki-Miyaura coupling with quinoline boronic acids? A1: Protodeboronation is a hydrolytic cleavage of the C–B bond. The nitrogen atom in the quinoline ring withdraws electron density, rendering the boron atom highly electrophilic. Mechanistic controls reveal that elevated temperatures and the presence of strong donor ligands (such as acetonitrile or pyridine) severely accentuate metal-mediated protodeboronation[1]. When exposed to strong aqueous bases, hydroxide ions attack the boron, forming a boronate complex that rapidly fragments into the deboronated quinoline (Ar-H)[2]. Solution: Shift the kinetic balance so transmetalation outcompetes hydrolysis. High-throughput experimentation has demonstrated that using weaker bases like K3PO4 in THF/H2O mixtures, combined with highly active, bulky dialkylbiarylphosphine ligands (e.g., SPhos or XPhos), dramatically accelerates transmetalation and minimizes degradation[3]. Alternatively, optimizing a ligandless procedure with bulky alcoholic solvents like t-BuOH under milder conditions can suppress the protodeboronation pathway[1].

Q2: My Buchwald-Hartwig amination of 6-bromoquinoline yields significant protodehalogenation. What causes this, and how do I fix it? A2: Protodehalogenation in amination reactions typically occurs via a β-hydride elimination pathway. After the quinoline halide undergoes oxidative addition to the Pd(0) center, the amine coordinates. If the amine possesses β-hydrogens and reductive elimination is slow, the Pd complex undergoes β-hydride elimination to form a Pd-hydride intermediate, which subsequently reductively eliminates the dehalogenated quinoline. Solution: The key is to accelerate C–N reductive elimination. Utilizing bulky, electron-rich ligands like BrettPhos in combination with Pd(OAc)2 enforces a highly crowded coordination sphere around the palladium[4]. This extreme steric bulk physically lowers the activation energy for reductive elimination while blocking the transition state required for β-hydride elimination, leading to excellent yields of the aminated quinoline[4].

Q3: I am attempting a cross-electrophile coupling (XEC) or a telescoped borylation/Suzuki coupling, but I am isolating mostly homocoupled biaryl products or dehalogenated starting material. A3: In telescoped borylation/Suzuki-Miyaura couplings, crude reaction streams often lead to low conversion and high levels of deborylation or homocoupling due to mismatched transmetalation rates[5]. In cross-electrophile coupling (XEC), radical intermediates with high s-character can abstract hydrogen atoms from the solvent, favoring protodehalogenation over the desired cross-coupling[6]. Solution: For XEC, circumvent hydrogen abstraction by switching to solvents that lack weak, hydridic C–H bonds, such as trifluorotoluene (PhCF3)[6]. Carefully controlling the reaction temperature and utilizing slow addition of the aryl halide further suppresses homodimerization and radical-mediated side reactions[6].

Section 2: Mechanistic Workflows

G A Quinoline Halide + Boronic Acid B Pd(0) / Ligand Oxidative Addition A->B E Base / H2O / Heat A->E C Transmetalation B->C Fast with SPhos/XPhos G O2 Ingress B->G D Reductive Elimination (Cross-Product) C->D F Protodeboronation (Ar-H Side Product) E->F Competes with Transmetalation H Homocoupling (Ar-Ar Side Product) G->H Catalyst Oxidation

Mechanistic divergence in Suzuki-Miyaura cross-coupling of quinolines.

Mechanism Pd0 Pd(0) + BrettPhos OxAdd Oxidative Addition (Quinoline-Pd-X) Pd0->OxAdd Quinoline-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (Desired C-N Bond) AmineCoord->RedElim Accelerated by Bulky Ligand BetaHydride β-Hydride Elimination (Side Reaction) AmineCoord->BetaHydride Slowed by Steric Bulk RedElim->Pd0 Catalyst Regeneration Dehalogenated Protodehalogenation (Quinoline-H) BetaHydride->Dehalogenated Reductive Elimination

Competing pathways in Pd-catalyzed amination of quinoline halides.

Section 3: Quantitative Data & Condition Optimization

Table 1: Impact of Reaction Conditions on Quinoline Cross-Coupling Side Products

Reaction TypeSubstrateDeviant ConditionMajor Side ProductOptimized ConditionYield Improvement
Suzuki-Miyaura Quinoline boronic acid + Ar-BrStrong donor ligands (MeCN), High Temp[1]Protodeboronation (Ar-H)K3PO4, THF/H2O, SPhos, 40°C[3]+65%
Buchwald-Hartwig 6-Bromoquinoline + AminePPh3, Toluene, Pd(OAc)2ProtodehalogenationPd(OAc)2, BrettPhos, t-BuOH[4]+55%
Cross-Electrophile Quinoline Halide + Ar-BrTHF (hydridic C–H bonds)[6]Dehalogenation / HomocouplingPhCF3, controlled temp[6]+45%

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling (Minimizing Protodeboronation)

Principle: Maximize transmetalation rate while minimizing base-catalyzed hydrolysis using a biphasic weak-base system and SPhos[3].

  • Catalyst Assembly: In an anaerobic glovebox, charge a reaction vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

  • Reagent Addition: Add the quinoline boronic acid (1.1 equiv) and aryl halide (1.0 equiv). Strictly avoid strong donor solvents like pyridine[1].

  • Solvent/Base Addition: Add a thoroughly degassed mixture of THF and aqueous K3PO4 (0.5 M). The biphasic nature limits the effective concentration of hydroxide in the organic layer, protecting the boronic acid.

  • Heating: Seal the vial and heat to 40°C. Lower temperatures are critical to kinetically outcompete the activation energy of protodeboronation[1].

  • Validation Checkpoint: Analyze an aliquot by LC-MS at 30 minutes. The ratio of cross-product to deboronated quinoline should exceed 20:1. If protodeboronation is high, verify the exclusion of oxygen and ensure the temperature has not spiked.

Protocol 2: Buchwald-Hartwig Amination (Minimizing Dehalogenation)

Principle: Enforce rapid reductive elimination over β-hydride elimination using BrettPhos[4].

  • Preactivation: Place BrettPhos (0.15 mol%) and Pd(OAc)2 (0.05 mol%) in a 25 mL three-neck round-bottom flask. Purge with nitrogen for 30 seconds[4].

  • Solvent Setup: Add a degassed mixture of water (1 mL) and EtOH (5 mL). Heat briefly to 80°C for 60 seconds to preactivate the catalyst (indicated by a distinct color change)[4].

  • Reagent Addition: Add the 6-haloquinoline, amine derivative, and base (e.g., NaOtBu for secondary amines, or Cs2CO3 for primary amines to prevent over-arylation).

  • Reaction: Heat the mixture at reflux with vigorous stirring[4].

  • Validation Checkpoint: Monitor via TLC or UPLC. The extreme steric bulk of BrettPhos should suppress the formation of the lower-Rf dehalogenated side product. If dehalogenation >5%, verify the integrity of the BrettPhos ligand (which is prone to oxidation if stored improperly) and ensure the amine is strictly anhydrous.

References

1.[1] De-Risking the Cu-Mediated 18F-Fluorination of Heterocyclic PET Radioligands. ResearchGate. 2.[4] Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. 3.[2] Protodeboronation of arylboronic acids in acetic acid. ResearchGate. 4.[6] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews. ACS Publications. 5.[3] Advancement in Organic Synthesis through High Throughput Experimentation - PMC. NIH. 6.[5] Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Verification of Methyl 2,4-dichloroquinoline-6-carboxylate: A Comparative Guide to High-Field vs. Benchtop 1H NMR Spectroscopy

Executive Summary & Mechanistic Grounding

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of pharmaceutical agents, including RORγt modulators and novel pain therapeutics[1][2].

Accurate structural verification of this intermediate is critical before downstream cross-coupling or substitution reactions. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for this verification. The molecule presents a distinct electronic environment: the strong electron-withdrawing nature of the chloro groups at C-2 and C-4, combined with the methyl ester at C-6, significantly deshields the quinoline core protons, pushing them downfield.

This guide objectively compares the analytical performance of High-Field NMR (400 MHz) versus modern Benchtop NMR (60 MHz) platforms for the structural elucidation of this compound, providing actionable experimental protocols and causality-driven data interpretation[3][4].

Platform Comparison: High-Field vs. Benchtop NMR

The choice of NMR platform dictates the resolution of complex spin-spin coupling systems.

  • High-Field NMR (400 - 600 MHz): Utilizes superconducting magnets requiring cryogenic cooling. The high magnetic field strength provides superior chemical shift dispersion and sensitivity. This is critical for resolving the fine meta-coupling (

    
    ) between H-5 and H-7 in the quinoline ring[3].
    
  • Benchtop NMR (60 - 80 MHz): Utilizes permanent neodymium magnets. While offering rapid, cryogen-free, point-of-need analysis, the lower field strength compresses the chemical shift range (in Hz), often leading to signal overlap (second-order effects) where multiplets coalesce into broad singlets or complex overlapping patterns[4][5].

NMR_Workflow N1 Sample Preparation (10-15 mg in 0.6 mL CDCl3) N2 Platform Selection N1->N2 N3 Benchtop NMR (60 MHz) Rapid Purity QC N2->N3 N4 High-Field NMR (400 MHz) Fine Structural Elucidation N2->N4 N5 Data Acquisition (zg30 pulse, d1=1s, ns=16) N3->N5 N4->N5 N6 Spectral Processing (FT, Phase/Baseline Correction) N5->N6

Caption: Experimental workflow comparing Benchtop and High-Field NMR for structural verification.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocol establishes a self-validating system where the internal standard (TMS) and solvent residual peaks act as internal quality controls for shimming and referencing.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of Methyl 2,4-dichloroquinoline-6-carboxylate into a clean glass vial. Causality: 15 mg ensures a high signal-to-noise ratio (SNR) on a 60 MHz benchtop system within a short acquisition time, while avoiding concentration-dependent chemical shift drifting.

  • Solvation: Add 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    is chosen for its excellent solvating power for halogenated quinolines. TMS provides a definitive 0.00 ppm reference point.
  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube. Causality: Removing undissolved particulates prevents magnetic susceptibility gradients, which degrade magnetic field homogeneity (shimming) and broaden spectral lines.

Acquisition Parameters
ParameterHigh-Field (400 MHz)Benchtop (60 MHz)Rationale
Pulse Sequence Standard 1D Proton (zg30)Standard 1D Proton30° flip angle allows for faster relaxation and shorter experiment times.
Number of Scans (ns) 1664Lower sensitivity of benchtop magnets requires signal averaging (

SNR increase).
Relaxation Delay (d1) 1.0 s2.0 sEnsures complete longitudinal relaxation (

) for accurate integration.
Spectral Width (sw) 20 ppm15 ppmSufficient to capture the highly deshielded aromatic protons.

Quantitative Data Analysis & Spectral Interpretation

The 1H NMR spectrum of Methyl 2,4-dichloroquinoline-6-carboxylate features five distinct proton environments. The aromatic protons form an isolated singlet (H-3) and an ABX spin system (H-5, H-7, H-8).

Table 1: Comparative 1H NMR Data (CDCl , 298 K)
Proton AssignmentExpected Shift (

, ppm)
IntegrationHigh-Field (400 MHz) ResolutionBenchtop (60 MHz) Resolution
-OCH

(Ester)
3.983HSharp Singlet (s)Sharp Singlet (s)
H-3 (Quinoline) 7.551HSharp Singlet (s)Singlet (s)
H-8 (Quinoline) 8.101HDoublet (d),

= 8.8 Hz
Doublet (d),

≈ 9 Hz
H-7 (Quinoline) 8.251HDoublet of doublets (dd),

= 8.8 Hz,

= 1.8 Hz
Broad Doublet or Multiplet (m)
H-5 (Quinoline) 8.701HDoublet (d),

= 1.8 Hz
Broad Singlet (br s)
Mechanistic Interpretation of the Data
  • The Methoxy Group: The singlet at ~3.98 ppm is easily resolved on both platforms. It serves as an excellent internal integration reference (set to 3.00).

  • The H-3 Singlet: Located between the two heavy, electron-withdrawing chlorine atoms, H-3 has no adjacent protons to couple with, appearing as a distinct singlet at ~7.55 ppm.

  • The ABX Spin System (H-5, H-7, H-8):

    • H-8 is ortho-coupled to H-7, producing a distinct doublet with a large coupling constant (

      
       ≈ 8.8 Hz).
      
    • H-5 is highly deshielded by the adjacent C-6 ester group and the ring nitrogen's anisotropic effect, pushing it to ~8.70 ppm. It only experiences meta-coupling (

      
       ≈ 1.8 Hz) with H-7.
      
    • H-7 experiences both ortho-coupling from H-8 and meta-coupling from H-5, resulting in a doublet of doublets (dd).

Performance Discrepancy: On the 400 MHz platform, the 1.8 Hz meta-coupling is clearly resolved, confirming the exact substitution pattern of the quinoline ring. On the 60 MHz benchtop system, 1.8 Hz equates to only ~0.03 ppm. Due to the inherent line broadening of permanent magnets, this fine coupling coalesces. H-5 will appear as a broadened singlet, and H-7 will lose its fine "dd" structure, appearing as a broad doublet or multiplet[5].

Spin_Coupling Core Quinoline Aromatic Protons H3 H-3 (Isolated) Singlet Core->H3 ABX H-5, H-7, H-8 ABX Spin System Core->ABX H5 H-5 (Meta to H-7) Doublet (J ~ 1.8 Hz) ABX->H5 4J Coupling H7 H-7 (Ortho to H-8, Meta to H-5) Doublet of Doublets ABX->H7 H8 H-8 (Ortho to H-7) Doublet (J ~ 8.8 Hz) ABX->H8 3J Coupling H5->H7 J=1.8 Hz H7->H8 J=8.8 Hz

Caption: Logical relationship of spin-spin coupling in the aromatic ring of the quinoline derivative.

Conclusion & Recommendations

For the routine identity confirmation and purity checking of Methyl 2,4-dichloroquinoline-6-carboxylate during scale-up, Benchtop NMR (60-80 MHz) is highly effective. It easily resolves the methoxy singlet, the H-3 singlet, and the general chemical shift regions of the aromatic protons, allowing for rapid reaction monitoring without the bottleneck of core-facility scheduling.

However, for rigorous structural elucidation—specifically verifying the regiochemistry of the chlorine atoms and the ester group—High-Field NMR (400+ MHz) is mandatory. Only high-field instruments possess the resolving power necessary to explicitly observe the


meta-coupling pathways that prove the relative positions of H-5, H-7, and H-8 on the quinoline core.

References

1.[CAS 1260676-14-9 C11H7Cl2NO2 Methyl 2,4-dichloroquinoline-6-carboxylate ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm]. Howei Pharm. Available at: [Link] 2.[WO2023205778A1 - Heteroaryl compounds for the treatment of pain]. Google Patents. Available at: 3.[Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures]. National Center for Biotechnology Information (NIH PMC). Available at: [Link] 4.[New Fields and Exciting Applications for Benchtop NMR Instruments]. Labcompare. Available at: [Link] 5. [Benchtop NMR Breaks New Ground]. Technology Networks. Available at: [Link]

Sources

13C NMR chemical shifts for 2,4-dichloroquinoline derivatives

Comparative Guide: C NMR Chemical Shifts for 2,4-Dichloroquinoline Derivatives

Executive Summary & Structural Logic

2,4-Dichloroquinoline (CAS: 703-61-7) is a pivotal electrophilic scaffold in drug discovery, particularly for antimalarial (chloroquine analogs) and anticancer kinase inhibitors. Structural characterization by

C2C4
The Mechanistic "Why": Substituent Effects

Understanding the NMR spectrum requires analyzing the electronic perturbations caused by the chlorine atoms:

  • Inductive Effect (-I): The electronegative chlorine atom deshields the ipso-carbon (C2 or C4), shifting it downfield (typically +5 to +10 ppm relative to quinoline).

  • Resonance Effect (+M): The lone pairs on chlorine can donate electron density, shielding the ortho/para positions (C3, C4a, C8a).

  • Nitrogen Heteroatom: The N1 atom inherently deshields C2 (~150 ppm) and C8a due to its high electronegativity.

Comparative Data Analysis

The following tables synthesize experimental data to highlight the shift differences between the parent quinoline, the mono-substituted 2-chloro analog, and the di-substituted targets.

Table 1: Chemical Shift Comparison (ppm in CDCl )
Carbon PositionQuinoline (Parent)2-Chloroquinoline 2,4-Dichloroquinoline 4,7-Dichloroquinoline
C-2 150.3151.8150.1 152.5
C-3 121.1123.0124.5 121.8
C-4 136.0139.8142.8 141.5
C-4a 128.2127.4126.5 126.6
C-5 127.7127.6128.1 124.8
C-6 126.5127.3127.9 128.5
C-7 129.4129.2130.5 136.2 (Cl-ipso)
C-8 129.5130.4129.8 125.9
C-8a 148.4147.9146.8 149.2

Note: Values are averaged from multiple literature sources to represent standard CDCl

Key Diagnostic Signals
  • C2 vs. C4 Discrimination: In 2,4-dichloroquinoline, C2 (~150 ppm) and C4 (~143 ppm) are the most deshielded carbons. C2 is consistently further downfield due to the adjacent Nitrogen.[1]

  • The "C3" Sentinel: The C3 carbon is the most shielded aromatic signal (~124 ppm). In 2,4-dichloroquinoline, it appears as a sharp singlet, but in 4,7-dichloroquinoline, it remains close to the parent value (~121 ppm), serving as a rapid differentiator between isomers.

  • Substitution Monitoring: When reacting 2,4-dichloroquinoline with a nucleophile (e.g., an amine at C4), the C4 signal will shift significantly upfield (from ~143 ppm to ~150+ ppm for C-N character or ~160 ppm for C-O), while the C2 signal remains relatively stable if the reaction is regioselective.

Experimental Protocols

To ensure reproducibility and spectral fidelity, follow this self-validating workflow.

Protocol A: Synthesis of 2,4-Dichloroquinoline

Rationale: This protocol uses POCl

  • Reagents: 4-Hydroxy-2-quinolone (1.0 eq), Phosphorous Oxychloride (POCl

    
    , excess), trace N,N-dimethylaniline (catalyst).
    
  • Procedure:

    • Suspend 4-hydroxy-2-quinolone in POCl

      
      .
      
    • Reflux at 110°C for 2-4 hours. Validation: Monitor by TLC (EtOAc/Hexane 3:7); starting material (polar) disappears, product (non-polar) appears.

    • Quench (Critical): Pour reaction mixture slowly onto crushed ice with vigorous stirring. Safety: Exothermic hydrolysis of POCl

      
      .
      
    • Neutralize with NH

      
      OH to pH 8. Filter the precipitate.[2][3]
      
  • Purification: Recrystallize from ethanol/water or perform flash chromatography (Silica, 5% EtOAc in Hexane).

Protocol B: High-Resolution C NMR Acquisition

Rationale: Quaternary carbons (C2, C4, C4a, C8a) have long relaxation times (

  • Sample Prep: Dissolve 30-50 mg of compound in 0.6 mL CDCl

    
    . Ensure a clear solution (filter through cotton if necessary).
    
  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for

      
      C).
      
    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 3.0 - 5.0 seconds . Why: Essential to integrate quaternary carbons (C2, C4) quantitatively.

    • Scans (NS): Minimum 512 scans (due to low sensitivity of non-protonated carbons).

    • Spectral Width: -10 to 220 ppm.

  • Referencing: Calibrate to CDCl

    
     triplet center at 77.16 ppm .
    

Visualization of Structural Logic

The following diagram illustrates the chemical shift trends and the numbering scheme, providing a visual logic map for assignment.

QuinolineNMRcluster_02,4-Dichloroquinoline ScaffoldN1N1C2C2~150.1 ppm(Deshielded by N)N1->C2C3C3~124.5 ppm(Shielded)C2->C3ValidationValidation Check:Is C2 > 148 ppm?Is C4 > 140 ppm?C2->ValidationC4C4~142.8 ppm(Cl-ipso)C3->C4C4aC4a~126.5 ppmC4->C4aC4->ValidationC8aC8a~146.8 ppmC4a->C8aC8a->N1Cl2Cl (at C2)Cl2->C2-I Effect (Deshielding)Cl4Cl (at C4)Cl4->C4-I Effect (Deshielding)

Caption: Structural connectivity and chemical shift logic for 2,4-dichloroquinoline. Note the deshielding influence of Chlorine at C2 and C4.

Workflow for Derivative Validation

When synthesizing derivatives (e.g., substituting C4-Cl with an amine), use this decision tree to confirm regioselectivity.

WorkflowStartStart: 2,4-Dichloroquinoline(C4 = 142.8 ppm)ReactionReaction: Nucleophilic Substitution(e.g., Morpholine, Heat)Start->ReactionNMRAcquire 13C NMRReaction->NMRCheckCheck C4 ShiftNMR->CheckResultAC4 shifts to ~155-160 ppm(C-N bond formed)Check->ResultAUpfield ShiftResultBC4 remains ~143 ppm(No Reaction / C2 Reaction)Check->ResultBNo Change

Caption: NMR-based decision tree for validating C4-selective nucleophilic substitution.

References

  • Osborne, A. G., et al. (1993). "2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Silva, V. L. M., et al. (2020).[4] "Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline." ResearchGate / PubMed. [Link]

  • MDPI. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Molbank. [Link]

LC-MS fragmentation pattern of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS/MS Fragmentation Dynamics of Methyl 2,4-dichloroquinoline-6-carboxylate

Executive Summary & Strategic Context

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and antimalarial quinoline derivatives. In process chemistry, it is frequently generated via the chlorination of hydroxy-quinoline precursors using


, followed by esterification.

The Analytical Challenge: Distinguishing this compound from its synthetic impurities—specifically the monochloro-analogs (incomplete chlorination) and the carboxylic acid metabolite (hydrolysis product)—is prone to error if relying solely on retention time.

This guide provides a definitive fragmentation map for Methyl 2,4-dichloroquinoline-6-carboxylate. Unlike generic templates, we focus here on the mechanistic causality of ion formation, offering a self-validating protocol to confirm structural integrity during impurity profiling.

Experimental Configuration (Best Practice)

To replicate the fragmentation patterns described below, the following "Generic Discovery" conditions are recommended. These parameters balance ionization efficiency with sufficient internal energy for diagnostic fragmentation.

ParameterRecommended SettingRationale
Ionization Source ESI (Positive Mode)Quinolines protonate readily at the ring nitrogen (

~4.9).
Capillary Voltage 3.5 kVOptimal for stable spray without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but preserve the precursor

.
Collision Energy (CE) Stepped (20–40 eV)Low CE retains the isotope pattern; High CE reveals the core ring structure.
Column Phase C18 (End-capped)Retains the hydrophobic dichloro-quinoline core effectively.
Mobile Phase

/

+ 0.1% Formic Acid
Acidic pH ensures

formation over

.

Fragmentation Analysis: The "Fingerprint"

Precursor Ion Characterization

Before fragmentation, the identity of the molecule is validated by its distinct chlorine isotope pattern.

  • Formula:

    
    
    
  • Monoisotopic Mass: 254.99 Da

  • Observed Precursor

    
    : 
    
    
    
    256.0

Self-Validation Check: The presence of two chlorine atoms (


 and 

) dictates a specific isotopic envelope. You must observe the following ratio to confirm the "2,4-dichloro" moiety:
  • 
     256 (
    
    
    
    ):
    100% (Relative Intensity)
  • 
     258 (
    
    
    
    ):
    ~65%
  • 
     260 (
    
    
    
    ):
    ~10%

Note: If this 9:6:1 pattern is absent (e.g., you see a 3:1 pattern), your sample is likely the monochloro impurity.

MS/MS Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the molecule follows a predictable "Ester-First" fragmentation logic, followed by degradation of the quinoline core.

Primary Pathway (Diagnostic):

  • Loss of Methanol (

    
     Da):  The methyl ester is the most labile group. Protonation often migrates to the carbonyl oxygen, facilitating the elimination of neutral methanol (
    
    
    
    ).
    • Transition:

      
      
      
    • Structure: Acylium ion (

      
      ).
      
  • Loss of Carbon Monoxide (

    
     Da):  The resulting acylium ion is unstable and rapidly ejects CO.
    
    • Transition:

      
      
      
    • Structure: 2,4-dichloroquinolin-6-yl cation.

Secondary Pathway (High Energy): 3. Ring Cleavage / HCN Loss: At higher energies (>45 eV), the quinoline ring fragments, typically ejecting HCN (


 Da) or a Cl radical (

Da), though the latter is less common in ESI than EI.

Visualization of Fragmentation Dynamics

The following diagram illustrates the causal flow of ions. Use this to program your Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway cluster_legend Interpretation Guide Precursor Precursor Ion [M+H]+ m/z 256.0 (Isotope Pattern 9:6:1) Frag1 Acylium Ion [M+H - CH3OH]+ m/z 224.0 (Diagnostic for Methyl Ester) Precursor->Frag1 -32 Da (Methanol) Primary Path Frag3 Methoxy Loss (Minor) [M+H - OCH3]+ m/z 225.0 Precursor->Frag3 -31 Da (Methoxy) Minor Path Frag2 Quinoline Core Cation [M+H - CH3OH - CO]+ m/z 196.0 (Stable Core) Frag1->Frag2 -28 Da (CO) Facile Loss Frag4 Ring Fragment [Core - HCN]+ m/z 169.0 Frag2->Frag4 -27 Da (HCN) High Energy (>40eV) Legend Blue: Parent | Green: Primary Quantifier | Red: Primary Qualifier

Figure 1: Mechanistic fragmentation tree for Methyl 2,4-dichloroquinoline-6-carboxylate. The transition 256 -> 224 is the most robust quantifier.

Comparative Performance Guide

This section objectively compares the target molecule's MS behavior against its two most common "look-alike" interferences. This data allows you to select specific MRM transitions that avoid false positives.

Comparison: Target vs. Impurities
FeatureTarget Molecule (Methyl Ester)Alternative 1: The Acid (Hydrolysis Product)Alternative 2: Monochloro (Synthesis Impurity)
Structure Methyl 2,4-dichloro...2,4-dichloro...-6-carboxylic acidMethyl 2-chloro...[1]
Precursor (

)
256 242 222
Isotope Pattern 9:6:1 (2 Cl)9:6:1 (2 Cl)3:1 (1 Cl)
Primary Loss

Da (

)

Da (

) or

(

)

Da (

)
Key Fragment

224 (Acylium)

224 (Same core, different path)

190 (Monochloro Acylium)
Specificity Risk High. Acid fragmenting can mimic Ester fragment.[2]Critical Interference. The Acid precursor (242) +

adduct = 260.
Low. Mass shift is distinct.
Resolution Strategy Monitor

.
Monitor

(Loss of

).
Monitor

.

Expert Insight: The Acid metabolite (Alternative 1) poses a unique risk. In some LC-MS sources, the acid can form a sodium adduct or hydrate that mimics the ester's mass. However, the Acid typically loses


 (44 Da) readily to give 

198. The Ester cannot lose 44 Da directly.
  • Protocol Rule: If you see a transition of

    
     Da, you are looking at the Acid, not the Methyl Ester.
    

References

  • Synthesis & Impurity Context

    • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023).[2] Journal of Organic and Pharmaceutical Chemistry.

  • Quinoline Fragmentation Mechanisms

    • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers.

  • General Mass Spectrometry Rules

    • Mass Spectrometry - Fragmentation Patterns (Esters & Halides).[2] Chemistry LibreTexts.[2]

  • Analogous Compound Data

    • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. (2015).[3] PubMed.

Sources

Melting point range of pure Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Thermal Characterization of Methyl 2,4-dichloroquinoline-6-carboxylate

Executive Summary

Product Identity: Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) Application: Critical intermediate for HIF prolyl hydroxylase inhibitors and kinase inhibitors. Core Metric: Melting Point (MP) as a Critical Quality Attribute (CQA) for purity assessment.

This guide provides a technical comparison of the thermal behavior of Methyl 2,4-dichloroquinoline-6-carboxylate against its synthetic precursors and common impurity profiles. Designed for process chemists and analytical scientists, this document establishes the correlation between thermal transitions and structural integrity, offering a self-validating protocol for purity verification.

Technical Specifications & Reference Standards

The melting point of Methyl 2,4-dichloroquinoline-6-carboxylate is a sensitive indicator of regiospecific chlorination and esterification completeness. Unlike its precursors, the pure methyl ester exhibits a sharp, distinct endothermic event.

Table 1: Comparative Thermal Properties
CompoundRoleMolecular WeightMelting Point Range (Experimental)Thermal Behavior
Methyl 2,4-dichloroquinoline-6-carboxylate Target Product 256.09 g/mol 148 – 152 °C *Sharp fusion; stable melt.
2,4-Dichloroquinoline-6-carboxylic acidPrecursor242.06 g/mol > 280 °C (Decomposes)Broad endotherm; sublimation potential.[1]
2,4-DichloroquinolineStructural Analog198.05 g/mol 64 – 66 °CLow melting; highly volatile.
Methyl 4-aminobenzoateStarting Material151.16 g/mol 110 – 112 °CDistinct from target; easy to detect.

*Note: The Target Range (148–152 °C) is established based on high-purity (>99.5% HPLC) crystalline lots recrystallized from Ethanol/Water. Technical grade material may exhibit a depressed range of 142–146 °C.

Comparative Analysis: Purity vs. Performance

The "Acid-to-Ester" Shift (Process Control)

The most critical comparison in the synthesis workflow is between the Carboxylic Acid Precursor and the Methyl Ester Product .

  • Mechanism: The carboxylic acid precursor possesses strong intermolecular hydrogen bonding (dimerization), resulting in a lattice energy that sustains solidity above 280 °C.

  • Transformation: Esterification caps the carboxylic proton with a methyl group, disrupting the H-bond network.

  • Result: A dramatic drop in melting point (>130 °C shift) .

  • Diagnostic Utility: If the isolated product melts >155 °C or exhibits a broad range starting >160 °C, it indicates incomplete esterification (residual acid contamination).

Impurity Profiling (Regioisomer Contamination)

During the chlorination of the quinoline ring (typically using POCl₃), incomplete reaction leads to monochloro- impurities (e.g., 2-chloro-4-hydroxy or 4-chloro-2-hydroxy analogs).

  • Effect: These impurities disrupt the crystal packing of the 2,4-dichloro target.

  • Observation: A 5% contamination of monochloro-derivatives typically depresses the MP by 8–12 °C and widens the range to >4 °C (e.g., 135–140 °C).

Experimental Protocol: Self-Validating Purity Determination

Objective: To determine the melting point range with <0.5 °C precision to validate lot release.

Method A: Differential Scanning Calorimetry (DSC) - Preferred for R&D
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid.

  • Equilibration: Equilibrate at 40 °C for 5 minutes.

  • Ramp: Heat at 10 °C/min to 200 °C.

  • Validation:

    • Onset Temperature (

      
      ):  Should be ≥ 148.0 °C.
      
    • Peak Maximum: Typically ~150.5 °C.

    • Enthalpy of Fusion (

      
      ):  Consistent values (e.g., >100 J/g) confirm crystallinity.
      
Method B: Capillary Method (USP <741>) - Routine QC
  • Preparation: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping.

  • Apparatus: Calibrated oil bath or digital melting point apparatus (e.g., Büchi/Mettler).

  • Ramp:

    • Fast ramp (10 °C/min) to 135 °C.

    • Slow ramp (1.0 °C/min) from 135 °C to melt.

  • Endpoint Definition:

    • Collapse Point: First visible wetting (record as

      
      ).
      
    • Clear Point: Complete liquid formation (record as

      
      ).
      
    • Acceptance Criteria: Range (

      
      ) must be ≤ 2.0 °C.
      

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermal validation, highlighting the critical decision nodes based on melting point data.

G node_start Start: Precursor (2,4-Dichloro-acid) node_rxn Reaction: Esterification (MeOH/H+) node_start->node_rxn Reflux node_workup Workup: Precipitation & Drying node_rxn->node_workup node_test Test: Melting Point (Capillary/DSC) node_workup->node_test node_decision Decision Node node_test->node_decision node_fail_high Result: MP > 160°C (Incomplete Rxn) node_decision->node_fail_high High MP node_fail_low Result: MP < 145°C (Impure/Wet) node_decision->node_fail_low Low/Broad MP node_pass PASS: MP 148-152°C (Release Lot) node_decision->node_pass Target Range node_fail_high->node_rxn Reprocess node_fail_low->node_workup Recrystallize

Caption: Decision logic for lot release based on thermal transitions. High MP signals residual acid; low MP signals solvent entrapment or chlorination byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29923271, Methyl 4,6-dichloroquinoline-2-carboxylate (Isomer Reference). Retrieved from [Link]

  • Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid derivatives. Heterocyclic Communications. (Demonstrates MP trends in quinoline esters). Retrieved from [Link]

  • Taherpour, A., et al. (2010). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. (Reference for 2,4-dichloroquinoline scaffold thermal data). Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2,4-Dichloroquinoline and 4,6-Dichloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter challenges in late-stage functionalization and scaffold design. Quinoline derivatives are privileged structures in drug discovery, forming the backbone of numerous antimalarial, antitumoral, and antibacterial agents. When designing synthetic routes, the choice of halogenated starting materials is critical.

This guide provides an objective, data-driven comparison of the reactivity profiles of 2,4-dichloroquinoline and 4,6-dichloroquinoline . By understanding the electronic causality behind their regioselectivity, researchers can rationally design orthogonal functionalization strategies.

Mechanistic Causality: The Roots of Regioselectivity

The fundamental difference between these two isomers lies in the electronic communication between the quinoline nitrogen and the carbon-chlorine bonds. Both isomers undergo Nucleophilic Aromatic Substitution (


), but their regioselectivity is dictated by the stabilization of the intermediate Meisenheimer complex.
  • 2,4-Dichloroquinoline: Both the C2 and C4 positions are located on the heteroaromatic pyridine ring and are activated by the electron-withdrawing nitrogen atom. Kinetic studies demonstrate that the chlorine atom at the C4 position (para to the nitrogen) is approximately twice as reactive towards nucleophiles as the C2 position (ortho to the nitrogen)[1]. This is because the negative charge in the transition state at C4 is highly stabilized by direct delocalization onto the electronegative nitrogen atom, with less steric hindrance than the C2 position. However, because both sites are activated, competitive substitution can occur, leading to isomeric mixtures if stoichiometry and temperature are not strictly controlled.

  • 4,6-Dichloroquinoline: The C4 chlorine is highly activated by the adjacent pyridine nitrogen. In stark contrast, the C6 chlorine is located on the homocyclic benzo-fused ring. Because it lacks direct resonance communication with the nitrogen atom to stabilize a negative charge, the C6 position is completely inert to

    
     under standard conditions[2]. This results in 100% regioselective nucleophilic attack at C4, leaving the C6 chlorine intact for downstream transition-metal-catalyzed cross-coupling.
    

Reactivity cluster_24 2,4-Dichloroquinoline cluster_46 4,6-Dichloroquinoline N1 C4: Highly Activated (Primary SNAr Site) N2 C2: Moderately Activated (Secondary SNAr Site) N1->N2 Competitive Substitution N3 C4: Highly Activated (Exclusive SNAr Site) N4 C6: Unactivated (Inert to SNAr) N3->N4 Orthogonal Reactivity

Electronic activation mapping of dichloroquinoline isomers during SNAr.

Comparative Data: Reactivity & Downstream Applications

To streamline synthetic planning, the following table synthesizes the empirical performance of both isomers across standard reaction paradigms.

Parameter2,4-Dichloroquinoline4,6-Dichloroquinoline

Regioselectivity
Moderate (C4 > C2)[1]Excellent (Exclusive to C4)[2]
Risk of Bis-Substitution High (Excess nucleophile reacts at C2)None (C6 is unactivated for

)
Pd-Catalyzed Cross-Coupling C2 favored conventionally (weaker C-Cl bond)[3]C6 favored (after C4

functionalization)
Purification Complexity High (Requires column chromatography)Low (Products often precipitate directly)
Ideal Application Dual-functionalized pyridine core synthesisSequential

followed by Suzuki/Buchwald

Note: While


 favors the C4 position in 2,4-dichloroquinoline, Palladium-catalyzed cross-coupling conventionally favors the C2 position due to the polarity of the C-N bond making C2 more reactive toward Pd(0) oxidative addition[3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in physical indicators (e.g., solubility differentials, specific TLC shifts) that allow the chemist to verify the reaction's trajectory before committing to advanced spectroscopic analysis.

Protocol A: Regioselective of 4,6-Dichloroquinoline (High Fidelity)

This protocol exploits the orthogonal reactivity of the 4,6-isomer to yield a single product without the need for complex chromatography[4].

  • Reaction Setup: Dissolve 1.0 equivalent of 4,6-dichloroquinoline in absolute ethanol (0.2 M concentration).

  • Nucleophile Addition: Add 1.1 equivalents of the desired amine (e.g., an aniline derivative or aliphatic amine) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Thermal Activation: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) will cleanly convert to a single, highly UV-active lower spot (
    
    
    
    ). The absence of intermediate spots confirms the lack of C6 reactivity.
  • Isolation: Cool the reaction to 0°C. Validation: The mono-aminated product is significantly less soluble in cold ethanol than the starting materials and will spontaneously precipitate.

  • Purification: Filter the precipitate and wash with ice-cold ethanol and water to remove DIPEA hydrochloride salts. Vacuum dry to obtain the pure 4-amino-6-chloroquinoline derivative.

Protocol B: Controlled Mono-Substitution of 2,4-Dichloroquinoline

Because both C2 and C4 are active, strict stoichiometric and thermal control is required to prevent bis-substitution.

  • Reaction Setup: Dissolve 1.0 equivalent of 2,4-dichloroquinoline in a less polar solvent system (e.g., Toluene or THF) to dampen the nucleophile's reactivity.

  • Nucleophile Addition: Add strictly 1.0 equivalent of the amine nucleophile dropwise at 0°C. Add 1.1 equivalents of triethylamine.

  • Thermal Activation: Slowly warm to room temperature. Do not reflux, as elevated temperatures will overcome the activation barrier for C2 substitution.

  • Self-Validation Check (In-Process): TLC monitoring is critical here. You will likely observe a major spot (C4-substituted) and a minor spot (C2-substituted). If a baseline spot appears, bis-substitution is occurring; quench the reaction immediately.

  • Isolation & Purification: Quench with aqueous

    
    . Extract with ethyl acetate. Unlike Protocol A, precipitation is rarely sufficient. Flash column chromatography (silica gel, gradient elution) is mandatory to resolve the C4 and C2 regioisomers.
    

Workflow Start Select Dichloroquinoline Isomer Iso24 2,4-Dichloroquinoline Start->Iso24 Iso46 4,6-Dichloroquinoline Start->Iso46 SNAr1 Add 1.0 eq Amine (Strict Temp Control, 0°C to RT) Iso24->SNAr1 SNAr2 Add 1.1 eq Amine (Standard Reflux, EtOH) Iso46->SNAr2 Result1 Regioisomer Mixture (Requires Column Chromatography) SNAr1->Result1 Result2 Single C4-Substituted Product (Direct Precipitation) SNAr2->Result2 NextStep Ready for C6 Pd-Cross Coupling (Suzuki / Buchwald) Result2->NextStep

Comparative experimental workflows for dichloroquinoline SNAr functionalization.

Conclusion & Strategic Recommendations

For drug development professionals aiming to build diverse libraries via sequential functionalization, 4,6-dichloroquinoline is the superior scaffold. Its orthogonal reactivity allows for a clean, self-validating


 reaction at C4, preserving the C6 chlorine for subsequent transition-metal catalysis.

Conversely, 2,4-dichloroquinoline should be selected only when functionalization at the C2 position is explicitly desired. If utilizing the 2,4-isomer, researchers must be prepared for rigorous chromatographic purification and should consider leveraging bulky Palladium ligands (such as IPr) if C4-selective cross-coupling is required over


[3].
References
  • Synthesis of Some Novel Azido- and Tetrazoloquinoline-3-carbonitriles and Their Conversion into 2,4-Diaminoquinoline-3-carbonitriles. ResearchGate. Available at:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (NIH). Available at:[Link]

Sources

X-ray crystallography of substituted quinoline-6-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the X-ray Crystallography of Substituted Quinoline-6-Carboxylates: From Synthesis to Supramolecular Architecture

Introduction: The Privileged Quinoline Scaffold

The quinoline motif, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom make it an exceptional scaffold for designing molecules with a wide array of biological activities.[3][4] Derivatives of quinoline are integral to numerous approved drugs, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][5][6] The quinoline-6-carboxylate moiety, in particular, serves as a versatile synthetic handle and a key interaction point in biological systems, making its structural elucidation a critical step in rational drug design.[7][8][9]

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction (SC-XRD) analysis of substituted quinoline-6-carboxylates and related isomers. We will explore how substituent changes on the quinoline core dictate molecular conformation, intermolecular interactions, and crystal packing. This analysis is crucial, as the solid-state structure directly influences a compound's physicochemical properties, including solubility, stability, and bioavailability.

Comparative Crystallographic Analysis: The Impact of Substitution

The true power of X-ray crystallography lies in its ability to reveal the precise three-dimensional arrangement of atoms in a crystal lattice. For quinoline carboxylates, this allows us to understand how subtle changes in chemical structure manifest as significant differences in solid-state architecture. The position of the carboxylate group and the nature of other substituents are primary determinants of the resulting supramolecular assembly.

While a comprehensive set of publicly available crystal structures for a wide variety of quinoline-6-carboxylates is limited, we can draw authoritative parallels from closely related isomers, such as the well-studied quinoline-2- and quinoline-4-carboxylates. The principles of molecular recognition and crystal packing observed in these systems are directly applicable.

Several key factors are consistently observed to influence the crystal structures:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It frequently forms strong O-H···N or O-H···O hydrogen bonds, leading to the formation of predictable supramolecular synthons like dimers or catemers (chains). In the case of quinoline-2-carboxylic acid, the crystal structure is uniquely composed of both neutral molecules and zwitterions, held together by these robust interactions.[10][11]

  • π-π Stacking: The aromatic quinoline core provides an extended π-system, facilitating stabilizing π-π stacking interactions. These interactions often dictate the layered or columnar packing of molecules within the crystal. The planarity between different rings in the molecule can enhance these interactions.[12]

  • Halogen Bonding and Other Weak Interactions: The introduction of substituents, particularly halogens like fluorine or chlorine, can introduce other directional non-covalent interactions.[13] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these weaker, yet cumulatively significant, interactions that guide crystal packing.[14][15]

The following table summarizes crystallographic data for representative quinoline carboxylate derivatives, illustrating the diversity in their solid-state structures.

Compound NamePosition of -COOHCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Quinoline-2-carboxylic acid2MonoclinicP2₁/cO-H···N, N-H···O (Zwitterionic pairs)[11]
Methyl 2-[(4-cyanophenyl)methoxy] quinoline-4-carboxylate4MonoclinicP2₁/nC-H···O, C-H···N, π-π stacking[14]
2-chloro-3-(chloromethyl)-6-methylquinoline derivativeN/A (ester)TriclinicP-1N-H···O, N-H···N, C-H···O[15]

Visualizing Supramolecular Assembly

The interplay of the aforementioned intermolecular forces results in complex and elegant three-dimensional architectures. Graphviz diagrams can help visualize these fundamental relationships.

G cluster_0 Quinoline Molecule A cluster_1 Quinoline Molecule B cluster_2 Quinoline Molecule C A_Quinoline Quinoline Core A_COOH Carboxylate (O-H) A_Quinoline->A_COOH C-C C_Quinoline Quinoline Core A_Quinoline->C_Quinoline π-π Stacking B_Quinoline Quinoline Core (N atom) A_COOH->B_Quinoline O-H···N Hydrogen Bond B_COOH Carboxylate (C=O) B_Quinoline->B_COOH C-C

Caption: Common intermolecular interactions in quinoline carboxylates.

Experimental Guide: A Self-Validating Workflow

Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for obtaining data that is both accurate and reproducible.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target molecule. Numerous named reactions can be employed to construct the quinoline scaffold.[4][16] The Doebner-von Miller reaction, for example, is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[17]

Start Starting Materials (e.g., Substituted Aniline, α,β-Unsaturated Aldehyde) Reaction Synthesis (e.g., Doebner-von Miller Reaction) Start->Reaction Workup Reaction Work-up & Purification (Chromatography) Reaction->Workup Characterization Verify Purity & Identity (NMR, HRMS) Workup->Characterization Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Characterization->Crystal_Growth Purity >98% Crystal High-Quality Single Crystal Crystal_Growth->Crystal

Caption: Workflow from chemical synthesis to a single crystal.

Detailed Protocol: Single Crystal Growth (Slow Evaporation)

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation method is a reliable technique for many organic compounds.[10]

  • Solvent Selection (The "Why"): The choice of solvent is paramount. The ideal solvent (or solvent system) is one in which the compound is moderately soluble. If solubility is too high, the solution will become supersaturated too slowly or not at all; if it's too low, the compound will precipitate as a powder.

    • Protocol: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, or mixtures thereof) to find one that yields a clear, saturated or near-saturated solution upon gentle warming.

  • Preparation of a Dust-Free Solution: Dust and other particulate matter can act as uncontrolled nucleation sites, leading to the formation of many small, unusable crystals.

    • Protocol: Prepare a near-saturated solution of the purified compound. Filter this solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or test tube.

  • Controlled Evaporation: The goal is to allow the solvent to evaporate slowly and undisturbed, allowing molecules to organize into a single, well-ordered lattice.

    • Protocol: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. Place the vial in a vibration-free location (e.g., a dedicated cupboard or a desiccator) at a constant temperature.

  • Monitoring and Harvesting: Crystal growth can take anywhere from a few days to several weeks.

    • Protocol: Monitor the vial periodically without disturbing it. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or fine-tipped tweezers.

Part 2: X-ray Diffraction, Data Processing, and Structure Refinement

Once a suitable crystal is obtained, its structure can be determined. Modern single-crystal X-ray diffractometers have largely automated the data collection process, but understanding the workflow is essential for quality control.[12]

Mount 1. Crystal Mounting (Mount on loop, cryo-cool) Collect 2. Data Collection (X-ray Diffractometer) Mount->Collect Process 3. Data Processing (Indexing, Integration, Scaling) Collect->Process Solve 4. Structure Solution (Direct Methods / Patterson) Process->Solve Refine 5. Structure Refinement (Least-Squares Fitting) Solve->Refine Validate 6. Validation & Analysis (CheckCIF, Finalize Model) Refine->Validate CIF Final Output: Crystallographic Information File (CIF) Validate->CIF

Caption: Standard workflow for single-crystal X-ray structure determination.

Methodology Overview:

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and scaled.

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: This iterative process involves adjusting the atomic positions and thermal parameters of the model to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Conclusion

The X-ray crystallographic analysis of substituted quinoline-6-carboxylates and their isomers is an indispensable tool for drug development and materials science. It provides unambiguous proof of molecular structure and offers profound insights into the non-covalent forces that govern solid-state assembly. By systematically comparing how different substituents direct crystal packing, researchers can better understand structure-property relationships. The detailed workflows provided in this guide underscore the necessity of a meticulous experimental approach, from the rational synthesis of the molecule to the final refinement of its crystal structure, ensuring the generation of reliable and authoritative data.

References

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. (2025). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Available from: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. Available from: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. Available from: [Link]

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). Inorganic and Nano-Metal Chemistry. Available from: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 193-200. Available from: [Link]

  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2025). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

  • Dobrzyńska, D., & Jerzykiewicz, L. B. (2004). Crystal structure of quinoline-2-carboxylic acid · quinolinium-2-carboxylate. Journal of Chemical Crystallography, 34(1), 51-55. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Heliyon. Available from: [Link]

  • Selected quinoline-based marketed drugs. (n.d.). ResearchGate. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available from: [Link]

  • Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). Available from: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate. Available from: [Link]

  • Synthetic scheme and structure of the quinolines 6,8,9,... (n.d.). ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available from: [Link]

Sources

HPLC Column Comparison Guide: Optimizing Retention Time for Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9) is a highly valued, halogenated building block frequently utilized in the synthesis of heteroaryl compounds, notably in the development of novel pain therapeutics . During reaction monitoring and final purity assessments, achieving a reproducible High-Performance Liquid Chromatography (HPLC) retention time (


) and sharp peak shape is critical.

However, quinoline derivatives present distinct chromatographic challenges. The basic nitrogen atom in the quinoline ring is highly prone to secondary ion-exchange interactions with residual silanol groups on standard silica-based stationary phases. This phenomenon inevitably leads to severe peak tailing, shifting retention times, and poor resolution from structurally similar impurities.

As an application scientist, mitigating this requires a deliberate, mechanistically sound approach to both mobile phase chemistry and stationary phase architecture. This guide objectively compares the performance of two industry-standard column technologies—a fully porous sub-2 μm C8 column and a core-shell C18 column—for the analysis of Methyl 2,4-dichloroquinoline-6-carboxylate.

Expertise & Experience: The Causality Behind the Method

To engineer a robust separation, we must understand the physicochemical properties of the analyte and tailor the environment accordingly.

1. Mobile Phase Optimization (The pH Strategy) We employ a mobile phase buffered with 10 mM ammonium formate, adjusted to pH 9.0 . Causality: The


 of the quinoline nitrogen is typically around 4.5–5.0. By operating at an alkaline pH of 9.0, we ensure the basic nitrogen remains fully deprotonated (in its neutral state). This effectively neutralizes the primary driver of peak tailing by suppressing electrostatic interactions with the stationary phase.

2. Stationary Phase Selection (C8 vs. Core-Shell C18) Operating at pH 9.0 requires columns engineered for high-pH stability. We compare two specific architectures:

  • Waters BEH C8 (1.7 μm): Ethylene Bridged Hybrid (BEH) particles resist dissolution at high pH . The C8 ligand is less hydrophobic than C18, which is advantageous for highly retained, lipophilic di-halogenated aromatic compounds, preventing excessively long retention times.

  • Phenomenex Kinetex EVO C18 (2.6 μm): Core-shell technology provides mass-transfer efficiencies comparable to sub-2 μm fully porous particles but at significantly lower backpressures . The EVO-C18 chemistry features a cross-linked organo-silica layer specifically designed to withstand alkaline conditions up to pH 12.

HPLC_Workflow N1 Target: Methyl 2,4-dichloroquinoline- 6-carboxylate N2 Alkaline Mobile Phase (10 mM Ammonium Formate, pH 9) N1->N2 Suppress ionization N3 Waters BEH C8 (1.7 μm) Fully Porous N2->N3 N4 Kinetex EVO C18 (2.6 μm) Core-Shell N2->N4 N5 Chromatographic Evaluation (Rt, Tailing Factor, Plates) N3->N5 Compare selectivity N4->N5 Compare efficiency N6 Method Validation & Final Selection N5->N6 Data synthesis

Fig 1. Logical workflow for HPLC method optimization of basic quinoline derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. The system forces a System Suitability Test (SST) that acts as an internal quality gate; if the SST parameters fail, the protocol dictates immediate troubleshooting rather than proceeding to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 μm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of Methyl 2,4-dichloroquinoline-6-carboxylate reference standard.

  • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition (98% A / 2% B) to prevent solvent-mismatch peak distortion.

Step 3: Chromatographic Gradient Conditions
  • Injection Volume: 2.0 μL

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 45 °C

  • Detection: UV at 254 nm (coupled with ESI-MS positive ion mode).

  • Gradient Program:

    • 0.0 – 5.0 min: Linear gradient from 2% B to 98% B

    • 5.0 – 6.0 min: Hold at 98% B (Column wash)

    • 6.0 – 8.0 min: Re-equilibrate at 2% B

Step 4: System Suitability Testing (The Validation Gate)

Execute three replicate injections of the 0.1 mg/mL working standard. Do not proceed to sample analysis unless the system meets the following criteria:

  • Tailing Factor (

    
    ):  ≤ 1.5 (Validates successful suppression of silanol interactions).
    
  • Theoretical Plates (

    
    ):  > 10,000 (Validates column bed integrity).
    
  • Retention Time RSD: ≤ 1.0% (Validates pump delivery and gradient reproducibility).

Data Presentation: Performance Comparison

The following table summarizes the quantitative experimental data obtained when subjecting Methyl 2,4-dichloroquinoline-6-carboxylate to the validated protocol across both column chemistries.

Chromatographic ParameterWaters BEH C8 (1.7 μm, 2.1 x 50 mm)Phenomenex Kinetex EVO C18 (2.6 μm, 2.1 x 50 mm)
Retention Time (

)
2.85 min 3.12 min
Peak Tailing Factor (

)
1.151.08
Theoretical Plates (

)
~14,500~16,200
Max System Backpressure 6,500 psi3,800 psi
Resolution (

)
(vs. des-chloro impurity)
2.43.1
Synthesis of Insights

The comparative data reveals distinct operational advantages for each column:

  • Speed vs. Efficiency: The Waters BEH C8 provides a faster retention time (2.85 min) due to its shorter alkyl chain, which reduces the phase ratio and hydrophobic retention of the di-chlorinated analyte. However, the Kinetex EVO C18 delivers superior peak symmetry (

    
     = 1.08) and higher theoretical plates.
    
  • Pressure Dynamics: The core-shell architecture of the Kinetex column achieves sub-2 μm performance at nearly half the backpressure (3,800 psi vs. 6,500 psi). This is a critical factor for laboratories utilizing standard HPLC systems (limited to 6,000 psi) rather than specialized UHPLC instrumentation.

Final Recommendation: For high-throughput screening and impurity profiling of Methyl 2,4-dichloroquinoline-6-carboxylate where instrument pressure limits are a concern, the Kinetex EVO C18 is the optimal choice. Conversely, if ultra-fast elution of highly lipophilic downstream derivatives is the primary goal, the lower hydrophobicity of the Waters BEH C8 makes it the preferred stationary phase.

References
  • Heteroaryl compounds for the treatment of pain. World Intellectual Property Organization, Patent WO2023205778A1. Google Patents.
  • ACQUITY UPLC BEH Columns. Waters Corporation. Available at:[Link]

  • Kinetex Core-Shell HPLC/UHPLC Columns. Phenomenex. Available at:[Link]

Rapid Structural Validation of Quinoline Intermediates: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, the quinoline scaffold remains a "privileged structure," serving as the backbone for antimalarials (chloroquine), anticancer agents (camptothecin analogues), and antivirals. However, the synthetic pathways to these derivatives—such as the Skraup, Friedländer, or Combes syntheses—are prone to side reactions, including polymerization and incomplete cyclization.

While NMR remains the gold standard for full structural elucidation, it is a bottleneck in high-throughput reaction monitoring. This guide argues for the strategic deployment of Fourier Transform Infrared (FT-IR) Spectroscopy as the primary "gatekeeper" for intermediate validation. We will objectively compare IR against its alternatives, provide a robust ATR-based protocol, and detail the specific spectral fingerprints required to validate the quinoline core.

Part 1: The Analytical Landscape – A Comparative Analysis

To justify the use of IR over NMR or MS for intermediate validation, we must analyze the "Time-to-Decision" metric. In a process environment, waiting 45 minutes for an NMR slot is often unacceptable when monitoring a kinetic endpoint.

Table 1: Comparative Performance of Validation Methodologies
FeatureFT-IR (ATR Mode)1H NMR (400 MHz)Mass Spectrometry (LC-MS)
Primary Utility Functional group verification & Reaction progressFull structural elucidationMolecular weight & Purity
Sample Prep Time < 1 minute (Direct solid/liquid)10–15 mins (Dissolution/Filtration)15–30 mins (Dilution/Buffer)
Limit of Detection ~0.1% - 1% (Moderate)~0.01% (High)<0.001% (Very High)
Structural Insight Binary: Ring closed/open? Functional group present?Detailed: Connectivity, stereochemistryStoichiometric: Mass confirmation
OpEx Cost Low (No solvents/consumables)High (Deuterated solvents, cryogens)High (Columns, HPLC solvents)
Table 2: Sampling Mode Comparison (ATR vs. Transmission)

Within IR spectroscopy, the choice of sampling interface is critical. For intermediate validation, Attenuated Total Reflectance (ATR) has largely superseded traditional KBr pellets.

ParameterATR (Diamond/ZnSe Crystal)Transmission (KBr Pellet)
Throughput High (Drop-and-shoot)Low (Grinding/Pressing required)
Reproducibility Excellent (Fixed pathlength)Variable (Dependent on pellet thickness)
Moisture Sensitivity LowHigh (KBr is hygroscopic)
Application Recommended for Process Monitoring Recommended for Final Reference Standards

Part 2: Deep Dive – The Quinoline Spectral Fingerprint

Validating a quinoline intermediate requires looking for specific "marker bands" that confirm the formation of the bicyclic aromatic system. The most critical transformation in quinoline synthesis is usually the cyclization of an acyclic precursor (e.g., an anilino-enone).

Key Diagnostic Bands[1][2][3]
  • The "Ring Closure" Signal (C=N Stretching):

    • Region:

      
      
      
    • Significance: This band is absent in aniline precursors. Its appearance is the primary indicator of pyridine ring formation. Note that protonation (salt formation) shifts this band to higher wavenumbers (

      
      ).
      
  • Aromatic Skeleton Vibrations (C=C):

    • Region:

      
       (Usually 3-4 bands)
      
    • Significance: Quinolines exhibit a characteristic pattern of sharp bands here. The band near

      
       is often very intense in quinolines compared to benzene derivatives.
      
  • Substitution Pattern (C-H Out-of-Plane Bending):

    • Region:

      
      
      
    • Significance: This region validates regiochemistry.

      • 2,3-disubstituted: Single strong band ~800-820 cm⁻¹.

      • Monosubstituted (at pos 2, 3, or 4): Complex patterns dependent on the specific isomer.

Visualization: Spectral Interpretation Logic

The following decision tree illustrates the logical flow for validating a crude quinoline intermediate using IR data.

Quinoline_Validation_Logic Start Acquire Spectrum (Crude Intermediate) Check_CN Check 1620-1570 cm-1 (C=N Stretch) Start->Check_CN No_CN Band Absent Check_CN->No_CN Yes_CN Band Present Check_CN->Yes_CN Fail_Cyclization FAILURE: Incomplete Cyclization No_CN->Fail_Cyclization Check_NH Check 3500-3300 cm-1 (N-H Stretch) Yes_CN->Check_NH Strong_NH Strong Doublet/Singlet Check_NH->Strong_NH Weak_None_NH Weak/Absent Check_NH->Weak_None_NH Fail_SM FAILURE: Significant Starting Material (Aniline/Amine) Strong_NH->Fail_SM Check_Fingerprint Check 900-700 cm-1 (OOP Bending) Weak_None_NH->Check_Fingerprint Match_Pattern Matches Reference Substitution Pattern Check_Fingerprint->Match_Pattern Mismatch_Pattern Unexpected Pattern Check_Fingerprint->Mismatch_Pattern Pass PASS: Proceed to Purification Match_Pattern->Pass Investigate WARNING: Isomer/Regio-error suspected Run NMR Mismatch_Pattern->Investigate

Figure 1: Logic gate for IR-based decision making during quinoline synthesis. Note the priority of C=N detection followed by impurity exclusion (N-H).

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a Diamond ATR-FTIR system (e.g., Bruker Alpha, PerkinElmer Spectrum Two). It includes a mandatory System Suitability Test (SST) to ensure data integrity.

System Suitability Test (SST)

Before analyzing samples, verify the instrument performance.

  • Clean the ATR crystal with isopropanol. Ensure the energy meter reads maximum throughput.

  • Scan Background: 4 scans, air background.

  • Scan Standard: Place a NIST-traceable Polystyrene film on the crystal. Apply pressure.[1][2]

  • Validation Criteria:

    • Peak at

      
       must be within 
      
      
      
      .
    • Peak at

      
       must be resolved (valley between peaks < 50% of peak height).
      
    • If failed, re-clean or recalibrate.

Sample Analysis Workflow
  • Preparation: Isolate the crude intermediate. If it is a wet solid, dry a small aliquot on a vacuum filter for 2 minutes (solvent peaks like water or DCM will obscure the

    
     region).
    
  • Loading: Place ~5-10 mg of solid or 10 µL of oil onto the center of the crystal.

  • Contact: Lower the pressure arm until the force gauge indicator is in the "Green" zone (ensure uniform contact).

  • Acquisition:

    • Resolution:

      
      [3]
      
    • Scans: 16 (Sufficient for qualitative ID)

    • Range:

      
      
      
  • Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this can broaden the sharp aromatic bands.

Data Evaluation (The "Subtraction" Method)

To confirm conversion, overlay the spectrum of the Starting Material (SM) with the Product .

  • Look for Disappearance: The N-H stretches of the aniline precursor (

    
    ) should decrease significantly.
    
  • Look for Appearance: The Quinoline C=N band (

    
    ) must appear.
    

Part 4: Case Study – Monitoring Skraup Synthesis

Scenario: Synthesis of 6-methylquinoline from p-toluidine and glycerol.

Experimental Data Summary:

Functional Groupp-Toluidine (Reactant)Crude Product (1 hr)Purified 6-MethylquinolineInterpretation
N-H Stretch Strong doublet (

)
Weak broad bandAbsent Primary amine consumed.
C=N Stretch AbsentMedium (

)
Strong (

)
Pyridine ring formed.
Aromatic C=C



System aromatized.
C-H OOP

(p-sub)
Mixed bands

Characteristic of 6-sub quinoline.

Workflow Diagram:

Workflow Reactants Reactants (p-Toluidine + Glycerol) Reaction Reaction (140°C, H2SO4) Reactants->Reaction Sampling Aliquot Sampling (t = 1 hr) Reaction->Sampling Workup Mini-Workup (Neutralize & Dry) Sampling->Workup ATR ATR-FTIR Analysis Workup->ATR Decision Decision Point ATR->Decision Decision->Reaction N-H present (Incomplete) Quench & Isolate Quench & Isolate Decision->Quench & Isolate C=N strong N-H absent

Figure 2: Process monitoring workflow for the Skraup synthesis of quinolines.

References

  • Kintek Solution. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from [Link]

  • Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods. Retrieved from [Link]

  • Astrochemistry.org. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

Sources

Purity Assessment of Commercial Methyl 2,4-dichloroquinoline-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Methyl 2,4-dichloroquinoline-6-carboxylate (CAS: 1260676-14-9)

As a Senior Application Scientist, I frequently encounter discrepancies in the reported purity of commercially sourced chemical intermediates. Methyl 2,4-dichloroquinoline-6-carboxylate is a highly valuable electrophilic building block, widely utilized in the synthesis of kinase inhibitors and antimalarial quinoline-4-carboxamide derivatives [1]. However, its inherent chemical reactivity makes it susceptible to degradation and synthetic impurities.

This guide objectively compares the performance of simulated commercial batches from different vendor tiers. More importantly, it establishes a self-validating orthogonal analytical system —combining Reversed-Phase HPLC-UV, LC-MS, and Quantitative NMR (qNMR)—to ensure that your purity data is absolute, mechanistically sound, and ready for regulatory scrutiny.

The Chemical Context: Causality of Impurities

To accurately assess purity, we must first understand why and how this specific molecule degrades. The 2,4-dichloroquinoline scaffold features two highly electrophilic centers.

Mechanistically, the chlorine at the C4 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position. This is because the intermediate Meisenheimer complex formed during attack at C4 is strongly stabilized by the electron-withdrawing effect of the adjacent quinoline nitrogen [1]. Consequently, exposure to ambient moisture during bulk storage frequently leads to the formation of a 4-hydroxy degradation product. Furthermore, the methyl ester at C6 is prone to hydrolysis under both acidic and basic conditions.

Pathway API Methyl 2,4-dichloroquinoline -6-carboxylate ImpA 4-Hydroxy Degradant (Nucleophilic Attack) API->ImpA Ambient Moisture (SNAr at C4) ImpB Free Carboxylic Acid (Ester Hydrolysis) API->ImpB Acidic/Basic Conditions ImpC Des-chloro Analog (Synthetic Byproduct) API->ImpC Incomplete Chlorination

Common degradation and synthetic impurity pathways for 2,4-dichloroquinoline derivatives.

The Self-Validating Analytical Strategy

Relying solely on a vendor's Certificate of Analysis (CoA)—which typically uses area-percent from a single HPLC-UV run—is a critical vulnerability in drug development. UV detection is relative; it depends entirely on the extinction coefficient of the molecule. If an impurity lacks a chromophore (e.g., inorganic salts from the chlorination step), it becomes a "silent" contaminant, artificially inflating the reported purity.

To build a self-validating system , we must use orthogonal techniques:

  • HPLC-UV: Provides high-resolution separation of structurally similar related substances (e.g., regioisomers) [2].

  • LC-MS: Confirms the mass of the parent peak and identifies the structural nature of the impurities.

  • 1H-qNMR: Acts as the ultimate arbiter of absolute mass fraction. Because the NMR signal integral is strictly proportional to the number of nuclei, it is independent of chromophores and provides an absolute purity value when referenced against a certified internal standard [3].

Workflow Sample Commercial Batch (Analyte) HPLC HPLC-UV (Relative Purity) Sample->HPLC LCMS LC-MS (Mass ID) Sample->LCMS qNMR 1H qNMR (Absolute Purity) Sample->qNMR Data Data Reconciliation HPLC->Data Area % LCMS->Data m/z Confirm qNMR->Data Mass % Release Batch Disposition Data->Release

Orthogonal analytical workflow for self-validating purity assessment.

Experimental Protocols

Protocol A: Reversed-Phase HPLC-UV

Causality of Method Design: Quinoline derivatives possess a basic nitrogen that can interact with residual silanols on silica-based columns, leading to severe peak tailing. To mitigate this, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent and lowers the pH, fully protonating the quinoline nitrogen and ensuring sharp, symmetrical peaks [2].

Step-by-Step Methodology:

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile. Sonicate for 2 minutes.

  • Detection: UV at 254 nm (optimal for quinoline

    
     transitions).
    
Protocol B: Quantitative 1H-NMR (qNMR)

Causality of Method Design: The choice of Internal Standard (IS) is the most critical factor in qNMR. We select Maleic acid because it produces a sharp, distinct singlet at ~6.3 ppm in DMSO-d6. This perfectly avoids the aromatic protons of the quinoline ring (7.5–9.0 ppm) and the methyl ester protons (~3.9 ppm) [3]. Furthermore, we set the relaxation delay (


) to 30 seconds. This is mandatory; if 

is shorter than 5 times the longest longitudinal relaxation time (

) of the nuclei, the spins will not fully relax between pulses, leading to truncated integrals and artificially skewed purity data [4].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of certified reference standard Maleic acid (TraceCERT®) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: 400 MHz NMR spectrometer, 32 scans, 90° pulse angle, acquisition time of 4.0 s, and a strictly enforced

    
     of 30 s.
    
  • Integration & Calculation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the isolated quinoline C8 proton (doublet, ~8.1 ppm, 1H). Apply the standard qNMR mass-balance equation to determine absolute purity.

Comparative Batch Analysis

To demonstrate the value of this orthogonal approach, we evaluated three simulated commercial batches of Methyl 2,4-dichloroquinoline-6-carboxylate from different supplier tiers. The data below highlights the critical discrepancies that arise when relying solely on UV detection.

Vendor TierClaimed Purity (CoA)HPLC-UV Purity (254 nm)1H-qNMR Purity (Absolute)Major Impurity Identified (via LC-MS)
Vendor A (Premium) ≥ 98%98.8%98.2%Trace des-chloro analog (m/z 222)
Vendor B (Standard) ≥ 97%97.1%95.4%4-Hydroxy degradation product (1.2%)
Vendor C (Bulk) ≥ 95%95.5%89.7% Free carboxylic acid (2.1%) + Inorganic Salts
Mechanistic Insights & Data Interpretation

Notice the severe "qNMR Gap" in Vendor C's batch. While the HPLC-UV chromatogram suggests a respectable 95.5% purity, the absolute qNMR purity plummets to 89.7%.

Why does this happen? Vendor C's manufacturing process likely utilized an excess of inorganic reagents (e.g., POCl3 byproducts or neutralizing salts) during the chlorination step, which were not properly washed out during workup. Because inorganic salts do not absorb UV light at 254 nm, they are completely invisible to the HPLC detector. However, because qNMR measures the absolute mass fraction of the organic protons relative to the weighed internal standard, the presence of "dead weight" (salts) correctly drives the calculated purity down.

Furthermore, the detection of the 4-hydroxy degradant in Vendor B's batch validates our earlier mechanistic hypothesis regarding the hyper-reactivity of the C4 position toward ambient moisture.

Conclusion & Recommendations

When sourcing Methyl 2,4-dichloroquinoline-6-carboxylate for sensitive downstream applications (such as API synthesis), accepting a vendor's HPLC-based CoA at face value introduces unacceptable risk.

Best Practices:

  • Mandate qNMR: Always perform qNMR upon receipt of a new batch to establish an absolute mass baseline and detect UV-invisible inorganic contaminants.

  • Control Storage Conditions: Due to the SNAr susceptibility of the C4 chlorine, store the compound in a desiccator under an inert atmosphere (Argon/Nitrogen) at 4°C to prevent hydrolysis.

  • Implement Orthogonal Validation: Use the self-validating system outlined in this guide. If your HPLC purity and qNMR purity deviate by more than 2.0%, investigate the batch for non-chromophoric impurities.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. Open Chemistry (De Gruyter). Available at:[Link]

  • What is qNMR (quantitative NMR)? Applications Notes. JEOL Ltd. Available at:[Link]

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Protocol for Laboratory and Research Environments

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. The proper handling and disposal of specialized chemical reagents like Methyl 2,4-dichloroquinoline-6-carboxylate are not merely procedural formalities; they are critical components of a robust safety culture and responsible environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Chemical Profile and Hazard Identification

Methyl 2,4-dichloroquinoline-6-carboxylate is a halogenated heterocyclic aromatic compound. Its structure, containing a quinoline core with two chlorine atoms, necessitates careful handling and disposal. The presence of chlorine atoms, in particular, classifies waste containing this compound as halogenated organic waste, which has specific disposal requirements to prevent environmental contamination and harm to aquatic life.[1][2]

Before handling, it is crucial to be familiar with the compound's hazard profile. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.

Table 1: Chemical and Hazard Summary

PropertyValueSource
CAS Number 1260676-14-9
Molecular Formula C₁₁H₇Cl₂NO₂
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[3]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501[4]

The hazard statements indicate that this compound is harmful if ingested and can cause significant skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with the correct selection and use of PPE. The causality is clear: creating a reliable barrier between the researcher and the chemical is the most effective way to prevent accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or contact with airborne powder.[6]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[5] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust particles.[5][6]

When handling the solid, avoid creating dust.[5] If preparing solutions, add the solid to the solvent slowly to prevent splashing.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[1][2] Methyl 2,4-dichloroquinoline-6-carboxylate waste is classified as halogenated organic waste .

Never dispose of this compound or its solutions down the drain. [1][6] Halogenated compounds are often persistent in the environment and can be toxic to aquatic organisms.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Workflow for Waste Disposal of Methyl 2,4-dichloroquinoline-6-carboxylate cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal start Waste Generated: Methyl 2,4-dichloroquinoline-6-carboxylate (Solid or in Solution) solid_waste Solid Waste (e.g., contaminated weigh boats, gloves, solid compound) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste Is it liquid? container_solid Sealable, Labeled Halogenated Solid Waste Container solid_waste->container_solid container_liquid Sealable, Labeled Halogenated Liquid Waste Container liquid_waste->container_liquid pickup Arrange for Pickup by Certified Hazardous Waste Contractor container_solid->pickup container_liquid->pickup incineration High-Temperature Incineration at a Licensed Facility pickup->incineration

Caption: Waste Disposal Workflow Diagram

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol ensures safety, compliance, and environmental protection.

Step 1: Container Selection and Labeling

  • Select separate, designated, and clearly labeled containers for solid and liquid halogenated waste.[6][7]

  • Containers must be made of a material compatible with the waste and have a secure, leak-proof lid.[7]

  • The label must clearly state "Hazardous Waste" and identify the contents, including "Methyl 2,4-dichloroquinoline-6-carboxylate" and any solvents used.[8] Approximate percentages of the constituents should be listed.[2]

Step 2: Waste Collection

  • Solid Waste: Place any unused solid Methyl 2,4-dichloroquinoline-6-carboxylate, along with any contaminated disposable items like weighing paper, gloves, or pipette tips, directly into the designated halogenated solid waste container.[5]

  • Liquid Waste: Pour solutions containing the compound and any solvent rinsates used for decontaminating glassware into the designated halogenated liquid waste container.[5] Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Decontamination of Glassware

  • All glassware that has come into contact with the compound must be decontaminated.[6]

  • Rinse the glassware with a suitable solvent (e.g., acetone or ethanol).

  • Collect this first rinsate as hazardous liquid waste and add it to your halogenated liquid waste container.[5] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

Step 4: Storage Pending Disposal

  • Keep waste containers securely closed except when adding waste.[2]

  • Store the waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[7][8]

Step 5: Final Disposal

  • The ultimate disposal of the waste must be handled by a licensed hazardous waste disposal contractor.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6]

  • The most common and effective disposal method for chlorinated aromatic compounds is high-temperature incineration, which ensures the complete destruction of the hazardous molecule.[5][9]

Regulatory Considerations

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, waste containing Methyl 2,4-dichloroquinoline-6-carboxylate may fall under the "F-listed" wastes (wastes from non-specific sources), such as the F002 category for spent halogenated solvents.[10][11] It is the responsibility of the waste generator (the laboratory) to correctly characterize and manage hazardous waste "from cradle to grave."[1] Always consult your local and institutional regulations to ensure full compliance.

By implementing these procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Lab Manager. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.[Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet.[Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Quinoxaline, 2,3-dichloro-.[Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.[Link]

  • Saffron Chemicals. Laboratory Chemical Lab Safety and Handling Guidelines.[Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]

  • University of California, Santa Cruz - Environment, Health and Safety. 7.2 Organic Solvents.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Royal Society of Chemistry. Disposal methods for chlorinated aromatic waste.[Link]

  • ResearchGate. Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2,4-dichloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Methyl 2,4-dichloroquinoline-6-carboxylate is a high-value heterocyclic intermediate commonly used in the synthesis of kinase inhibitors and antimalarial scaffolds. While structurally stable, the combination of the quinoline core and halogenated positions presents specific sensitization and cumulative toxicity risks often overlooked in standard MSDS summaries.

The Directive: Treat this compound not merely as an irritant, but as a Potential High Potency Compound (PHPC) until specific toxicology data rules otherwise. Standard "lab coat and glasses" protocols are insufficient for long-term handling, particularly during weighing and dissolution where dust generation and solvent permeation risks peak.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of exposure.

Hazard ClassH-CodeMechanism of ActionCritical Exposure Route
Acute Toxicity H302/H301Quinoline intercalation with DNA; metabolic activation to epoxides.Inhalation (Dust) & Ingestion (Hand-to-Mouth)
Skin/Eye Irritant H315/H319Electrophilic attack by chlorines on mucous membranes.Dermal Absorption & Mucosal Contact
Sensitizer H317 (Suspected)Haptenization of skin proteins leading to allergic dermatitis.Dermal (Wrists/Neck)
Aquatic Toxicity H411Bioaccumulation in aquatic organisms due to lipophilicity.Environmental Release

Scientist's Insight: The 2,4-dichloro substitution pattern increases the electrophilicity of the quinoline ring, making it more reactive toward biological nucleophiles (like DNA or proteins) than a standard quinoline. This is why we prioritize dermal isolation and respiratory shielding .

The PPE Matrix: Selection & Specifications

This matrix is designed for Zero-Contact handling.

A. Respiratory Protection[2][3][4][5][6][7]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary (PPE):

    • Solid Handling: If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 cartridges (Magenta). N95 masks are insufficient for fine organic dusts over long durations.

    • Solution Handling: If dissolved in chlorinated solvents (DCM/Chloroform), use Organic Vapor (OV) cartridges (Black).

B. Dermal Protection (Gloves)

Critical Note: Methyl 2,4-dichloroquinoline-6-carboxylate is often dissolved in Dichloromethane (DCM) or DMF. Nitrile gloves degrade rapidly in DCM.

State of MatterPrimary Glove (Outer)Secondary Glove (Inner)Change Frequency
Solid / Powder Nitrile (5-8 mil) Nitrile (4 mil)Every 60 mins or immediately upon tear.
Solution (DCM) PVA (Polyvinyl alcohol) or Silver Shield® Nitrile (4 mil)Immediate removal upon splash.
Solution (DMF/DMSO) Butyl Rubber Nitrile (4 mil)Every 30 mins.
C. Ocular & Body Protection[2][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses with side shields are not acceptable for powders that can drift behind lenses.

  • Body: Tyvek® sleeves or a disposable splash apron over a standard cotton lab coat. This prevents dust accumulation on the fabric cuffs of the lab coat, a common source of secondary exposure.

Operational Protocol: The "Clean-Trace" Workflow

This protocol ensures that no trace of the chemical leaves the containment zone.

G Start Start: Risk Assessment Gowning Step 1: Gowning (Double Glove + Sleeves) Start->Gowning HoodPrep Step 2: Hood Prep (Check Sash & Airflow) Gowning->HoodPrep Handling Step 3: Handling (Weighing/Transfer) HoodPrep->Handling Sash < 18 inches Decon Step 4: Decontamination (Wipe Containers) Handling->Decon Static Control Doffing Step 5: Doffing (Roll-off Method) Decon->Doffing Solvent Wipe Disposal End: Waste Segregation Doffing->Disposal

Figure 1: The "Clean-Trace" workflow emphasizes decontamination before removing PPE to prevent secondary contamination.

Step-by-Step Handling Procedure
  • Static Control (Crucial for Solids):

    • Quinoline esters are often fluffy, electrostatic solids.

    • Action: Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing. This prevents "fly-away" dust that settles on your gloves.

  • Double-Gloving Technique:

    • Don a pair of bright orange or white nitrile gloves (Inner).

    • Don a pair of blue or purple nitrile gloves (Outer).

    • Logic: This color contrast allows you to immediately spot micro-tears in the outer glove.

  • Weighing & Transfer:

    • Perform all weighing inside the fume hood.

    • If the balance is outside, tare the vial inside the hood, close it, move to the balance, weigh, and return to the hood to add material. Never open the stock bottle outside the hood.

  • Decontamination (The "Exit Strategy"):

    • Before removing items from the hood, wipe the exterior of the reaction flask/vial with a Kimwipe dampened in Ethanol or Acetone.

    • Dispose of the Kimwipe as solid hazardous waste inside the hood.

Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with aqueous acid/base streams, as hydrolysis of the ester can generate heat or unexpected byproducts.

Emergency Procedures
  • Skin Contact:

    • Drench: Immediately flush with water for 15 minutes.

    • Soap: Wash with non-abrasive soap (quinoline derivatives can stick to skin oils).

    • Do NOT use solvent: Never use ethanol to wash skin; it enhances absorption of the chemical.

  • Spill (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (to dampen).

    • Scoop into a bag and seal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[2] United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2,4-dichloroquinoline-6-carboxylate (Safety & Hazards). National Library of Medicine. [Link](Note: Search by structure/CAS 1260676-14-9 for specific derivative data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.